Product packaging for cis-1,3-Dichlorocyclohexane(Cat. No.:CAS No. 24955-63-3)

cis-1,3-Dichlorocyclohexane

Cat. No.: B14684742
CAS No.: 24955-63-3
M. Wt: 153.05 g/mol
InChI Key: HXWLCXAXTOJPJL-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-1,3-Dichlorocyclohexane is a fully characterized chemical compound provided as a high-purity reference standard. It is compliant with regulatory guidelines and is intended for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development . The compound serves as a critical reference standard for ensuring traceability against pharmacopeial standards (such as USP or EP) . With the molecular formula C6H10Cl2 and an average molecular mass of 153.05 g/mol, it features two defined stereocenters, typically in the (1R,3S) configuration . The cis-1,3-disubstitution pattern on the cyclohexane ring makes it a valuable model compound for studying stereochemistry and conformational analysis . In this context, the compound's stability is influenced by the preference of its substituents to occupy the more sterically favorable equatorial positions in the chair conformation . All products are intended for analytical or research purposes only and are not for diagnostic or human use . CAS RN: 55887-78-0 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2 B14684742 cis-1,3-Dichlorocyclohexane CAS No. 24955-63-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24955-63-3

Molecular Formula

C6H10Cl2

Molecular Weight

153.05 g/mol

IUPAC Name

(1S,3R)-1,3-dichlorocyclohexane

InChI

InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+

InChI Key

HXWLCXAXTOJPJL-OLQVQODUSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)Cl)Cl

Canonical SMILES

C1CC(CC(C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and conformational isomers of cis-1,3-dichlorocyclohexane. Cyclohexane (B81311) and its derivatives are fundamental scaffolds in numerous organic molecules, including many pharmaceutical compounds. A thorough understanding of their three-dimensional structure and conformational preferences is paramount for predicting molecular interactions, reactivity, and biological activity. This document details the conformational equilibrium of this compound, presents quantitative data on the energetic differences between its conformers, and outlines the experimental methodologies used for these determinations.

Introduction to Cyclohexane Conformation

The cyclohexane ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. In this conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). Through a process known as ring flipping, a chair conformation can interconvert into an alternative chair conformation, during which all axial substituents become equatorial, and vice versa.

For substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of the conformers is primarily dictated by steric interactions. A key destabilizing factor is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the C3 and C5 positions. Consequently, substituents, particularly bulky ones, generally prefer to occupy the more spacious equatorial positions.

Conformational Analysis of this compound

In this compound, the two chlorine atoms are on the same side of the cyclohexane ring. This geometric constraint dictates that in a chair conformation, the two chlorine substituents are either both in equatorial positions (diequatorial) or both in axial positions (diaxial).[1][2][3] These two conformations are in equilibrium through ring flipping.

The diequatorial conformer is significantly more stable than the diaxial conformer.[2][4] The diaxial conformation is destabilized by significant steric strain arising from 1,3-diaxial interactions. Specifically, each axial chlorine atom experiences repulsive interactions with the axial hydrogen atoms at the C5 and C1 positions (relative to the other chlorine), and there is also a significant flagpole interaction between the two axial chlorine atoms themselves. In contrast, the diequatorial conformer is devoid of these major steric clashes.

Quantitative Conformational Analysis

The energy difference between the axial and equatorial orientations of a single substituent on a cyclohexane ring is known as the conformational free energy, or A-value.[5] A-values are additive and can be used to estimate the energy difference between the conformers of polysubstituted cyclohexanes.

A-Value for Chlorine

The A-value for a chlorine substituent is approximately 0.43-0.53 kcal/mol.[5] This value quantifies the preference of a chlorine atom for the equatorial position over the axial position. While chlorine is an electronegative and relatively large atom, its A-value is modest compared to alkyl groups like methyl (A ≈ 1.7 kcal/mol). This is partly due to the longer carbon-chlorine bond length, which slightly alleviates the 1,3-diaxial interactions.[5]

Energy Difference and Equilibrium Constant

The Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers of this compound can be estimated from the A-value of chlorine. The diaxial conformer has two axial chlorine atoms, each contributing to the steric strain. Therefore, a rough estimation of the destabilization of the diaxial form would be twice the A-value of chlorine.

However, a more significant destabilizing factor in the diaxial conformer is the severe 1,3-diaxial interaction between the two chlorine atoms themselves. Theoretical calculations have provided a more direct value for the conformational energy difference. A study on polychlorocyclohexanes calculated the energy difference between the diequatorial and diaxial conformers of this compound to be 3.6 kcal/mol, with the diequatorial conformer being more stable.[6]

The equilibrium constant (Keq) for the conformational equilibrium can be calculated from the Gibbs free energy difference using the following equation:

ΔG° = -RT ln(Keq)

where:

  • R is the gas constant (1.987 cal/mol·K)

  • T is the temperature in Kelvin

ParameterValueReference
A-Value (Chlorine)~0.5 kcal/mol[5]
Calculated ΔG° (diaxial - diequatorial)3.6 kcal/mol[6]

At 298 K (25 °C), a ΔG° of 3.6 kcal/mol corresponds to an equilibrium constant (Keq) of approximately 440. This indicates that at equilibrium, the diequatorial conformer is overwhelmingly favored, with the population of the diaxial conformer being negligible.

Experimental Determination of Conformational Equilibrium

The primary experimental technique for determining conformational equilibria and the energy barriers between conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[4][7]

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and Gibbs free energy difference between the chair conformers of a substituted cyclohexane.

Methodology:

  • Sample Preparation: A dilute solution (e.g., ~0.1 mol/L) of the substituted cyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, THF-d8).[7]

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Initial Measurement: A spectrum (e.g., 1H or 13C NMR) is acquired at room temperature. At this temperature, the ring flipping is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons/carbons.

  • Low-Temperature Measurements: The temperature of the sample is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence Temperature: The temperature at which the separate signals for the two conformers begin to broaden and merge into a single peak is the coalescence temperature. This temperature can be used to calculate the energy barrier to ring flipping.

  • "Frozen" Spectrum: At a sufficiently low temperature (e.g., below -60 °C), the ring flipping becomes slow on the NMR timescale.[4] At this point, the spectrum will show distinct sets of signals for the axial and equatorial conformers.

  • Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding well-resolved signals in the low-temperature spectrum. The equilibrium constant (Keq) is the ratio of the concentration of the more stable conformer to the less stable conformer.

  • Thermodynamic Parameters: By measuring the equilibrium constant at several different low temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed. From the slope and intercept of this plot, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the equilibrium can be determined. The Gibbs free energy difference (ΔG°) at a specific temperature can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Visualizing the Conformational Equilibrium

The conformational equilibrium of this compound can be represented as a dynamic process between the two chair conformations.

Caption: Conformational equilibrium of this compound.

Conclusion

The conformational analysis of this compound reveals a strong preference for the diequatorial conformer due to the avoidance of severe 1,3-diaxial steric interactions present in the diaxial form. Quantitative analysis, supported by theoretical calculations, indicates a significant energy difference between the two conformers, leading to an equilibrium that lies almost entirely on the side of the diequatorial structure. The principles and experimental methodologies outlined in this guide are fundamental to the study of stereochemistry and are critical for the rational design of molecules with specific three-dimensional structures in fields such as drug development and materials science.

References

Stereoisomerism in 1,3-Dichlorocyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism in 1,3-dichlorocyclohexane (B1332193), a fundamental concept in organic chemistry with significant implications in medicinal chemistry and drug design. Understanding the spatial arrangement of atoms in cyclic molecules is paramount for predicting their physical properties, reactivity, and biological activity. This document outlines the stereoisomers of 1,3-dichlorocyclohexane, their conformational preferences, relative stabilities, and the experimental techniques employed for their characterization.

Introduction to Stereoisomerism in Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a puckered chair conformation to minimize angular and torsional strain. Substituents on the cyclohexane ring can occupy either axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring) positions. The interplay between these positions and the nature of the substituents gives rise to various forms of stereoisomerism, including conformational isomerism and configurational isomerism (diastereomers and enantiomers).

In the case of 1,3-dichlorocyclohexane, the presence of two stereocenters (carbons 1 and 3) leads to the existence of three stereoisomers: a meso compound (cis-1,3-dichlorocyclohexane) and a pair of enantiomers (trans-1,3-dichlorocyclohexane).

Configurational Isomers of 1,3-Dichlorocyclohexane

This compound

The cis isomer has both chlorine atoms on the same side of the cyclohexane ring. A key feature of this compound is the presence of a plane of symmetry, which renders the molecule achiral, despite having two stereocenters. Therefore, it is classified as a meso compound.[1]

This isomer exists as a rapidly equilibrating mixture of two chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. The diequatorial conformer, where both bulky chlorine atoms occupy the more spacious equatorial positions, is significantly more stable.[2][3][4] The diaxial conformer is destabilized by 1,3-diaxial interactions between the two chlorine atoms.[5] Both of these chair conformers are achiral.[1][6]

trans-1,3-Dichlorocyclohexane

In the trans isomer, the two chlorine atoms are on opposite sides of the ring. This configuration lacks a plane of symmetry, and the molecule is chiral. Consequently, trans-1,3-dichlorocyclohexane exists as a pair of enantiomers: (1R,3R)-1,3-dichlorocyclohexane and (1S,3S)-1,3-dichlorocyclohexane.

Each enantiomer of trans-1,3-dichlorocyclohexane also undergoes rapid chair-chair interconversion. However, in this case, the ring flip of one conformer, which has one axial and one equatorial chlorine (a,e), results in another energetically equivalent conformer that also has one axial and one equatorial chlorine (e,a).[5] Therefore, each enantiomer exists predominantly as a single chiral conformation.[1][6] The cis and trans isomers of 1,3-dichlorocyclohexane are diastereomers of each other.[1][6]

Quantitative Conformational Analysis

The relative stabilities of the different conformers can be quantified by their differences in Gibbs free energy (ΔG°). These energy differences arise primarily from steric strain, particularly 1,3-diaxial interactions. The preference of a substituent for the equatorial position is given by its "A-value," which is the negative of the Gibbs free energy change for the equilibrium between the axial and equatorial conformers.

Conformer/IsomerSubstituent PositionsRelative Energy (kcal/mol)Notes
This compound (e,e)diequatorial0 (most stable)The diequatorial conformer is the global minimum.
This compound (a,a)diaxial> 1.0 (calculated: 3.6)Destabilized by 1,3-diaxial interactions between the two chlorine atoms.[5][6]
trans-1,3-Dichlorocyclohexane (a,e)axial, equatorial~0.52Each conformer has one axial chlorine, leading to similar energy levels. The energy is relative to the diequatorial cis-isomer. The A-value for a single chlorine is approximately 0.52 kcal/mol.[5]

Experimental Protocols for Stereoisomer Analysis

The separation and characterization of the stereoisomers of 1,3-dichlorocyclohexane rely on chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Objective: To separate the cis and trans diastereomers of 1,3-dichlorocyclohexane. Chiral GC columns can further be employed to resolve the trans enantiomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 1,3-dichlorocyclohexane isomer mixture in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) is suitable for separating the diastereomers. For enantiomer separation, a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, is required.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5-10 °C/min. This allows for the separation of compounds with different boiling points and polarities.

    • Detector Temperature: 280 °C

  • Data Analysis: The retention times of the peaks are used to identify the different isomers. The peak areas can be used for quantitative analysis of the isomer ratio. The cis and trans isomers will have different retention times due to their different boiling points and interactions with the stationary phase. The enantiomers of the trans isomer will have identical retention times on a non-chiral column but will be resolved on a chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between the cis and trans isomers and to study the conformational equilibrium.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the 1,3-dichlorocyclohexane sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution.

  • ¹H NMR Spectroscopy:

    • The chemical shifts and coupling constants of the methine protons (CH-Cl) are particularly informative.

    • In the more stable diequatorial conformer of the cis isomer, the methine protons are axial. They will exhibit large axial-axial and smaller axial-equatorial coupling constants.

    • In the trans isomer, one methine proton is axial and the other is equatorial. This will result in a different set of coupling constants.

    • Variable-temperature NMR studies can be performed to study the conformational equilibrium of the cis isomer. At low temperatures, the ring flip is slowed down, and signals for both the diequatorial and diaxial conformers may be observed.

  • ¹³C NMR Spectroscopy:

    • The number of signals in the ¹³C NMR spectrum can help distinguish between the isomers. Due to symmetry, the cis isomer will show fewer signals than the trans isomer.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all the proton and carbon signals unambiguously, providing a complete picture of the molecular structure.

Visualization of Stereoisomeric Relationships

The relationships between the different stereoisomers and conformers of 1,3-dichlorocyclohexane can be visualized to better understand their interconnections.

Stereoisomers_1_3_Dichlorocyclohexane cluster_config Configurational Isomers cluster_conform Conformational Isomers cis This compound (meso) trans_R (1R,3R)-trans-1,3-Dichlorocyclohexane trans_S (1S,3S)-trans-1,3-Dichlorocyclohexane cis_ee cis (diequatorial) cis->cis_ee exists as trans_R->trans_S Enantiomers trans_ae trans (axial, equatorial) trans_R->trans_ae exists as trans_ea trans (equatorial, axial) trans_S->trans_ea exists as cis_aa cis (diaxial) cis_ee->cis_aa Ring Flip trans_ae->trans_ea Ring Flip

Caption: Stereoisomeric relationships in 1,3-dichlorocyclohexane.

This diagram illustrates the distinction between configurational isomers (cis and trans) and their respective conformational isomers. The cis isomer interconverts between a diequatorial and a diaxial chair form, while the two trans enantiomers interconvert between two equivalent axial-equatorial chair forms.

Conclusion

The stereoisomerism of 1,3-dichlorocyclohexane provides a clear and instructive example of the fundamental principles of conformational and configurational analysis in cyclic systems. A thorough understanding of the energetic differences and the structural relationships between the mesocis isomer and the enantiomeric trans isomers is crucial for professionals in chemical research and drug development. The application of analytical techniques such as gas chromatography and NMR spectroscopy allows for the precise characterization and quantification of these stereoisomers, which is essential for controlling the purity and predicting the properties of chemical entities.

References

Conformational Analysis of cis-1,3-Dichlorocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational isomerism of cis-1,3-dichlorocyclohexane, focusing on the energetic distinctions between axial and equatorial chlorine substituents. For drug development professionals and scientists in the field of medicinal chemistry, a profound understanding of the three-dimensional structure of cyclic molecules and the conformational preferences of substituents is paramount. These factors significantly influence molecular recognition, binding affinity to biological targets, and overall pharmacological profiles. In this compound, the two chair conformations, one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial), exist in a dynamic equilibrium. The diequatorial conformer is significantly more stable. This guide will delve into the quantitative energetic differences, the underlying steric and electronic factors governing this stability, and the experimental and computational methodologies used to characterize this equilibrium.

Conformational Equilibrium and Energetics

The chair conformation of cyclohexane (B81311) minimizes both angle and torsional strain. In substituted cyclohexanes, the presence of substituents leads to different energetic states for various chair conformers. For this compound, the ring inversion process interconverts the diequatorial and diaxial conformers.

The equilibrium lies heavily towards the diequatorial conformer due to severe steric hindrance in the diaxial form. This steric repulsion, known as a 1,3-diaxial interaction, occurs between the two axial chlorine atoms, which are in close proximity to each other.

Quantitative Energetic Data
ParameterValue (Diequatorial vs. Diaxial)Source
Conformational Energy Difference (Calculated) 3.6 kcal/molComputational (MM2)[1]
Energy Difference (Problem-Based) 25.0 kJ/mol (~5.98 kcal/mol)Textbook Problem[2]
A-Value (Single Axial Chlorine) ~0.53 kcal/mol (2.2 kJ/mol)Spectroscopic Data[3]
Calculated 1,3-Diaxial Cl-Cl Interaction > 1 kcal/mol (estimated)Theoretical Analysis

Note: The A-value represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. For a single chlorine substituent, the equatorial position is favored by approximately 0.53 kcal/mol.[3]

Experimental Determination of Conformational Equilibrium

The conformational equilibrium of substituted cyclohexanes is commonly investigated using nuclear magnetic resonance (NMR) spectroscopy, particularly at low temperatures.

Experimental Protocol: Low-Temperature NMR Spectroscopy

The following outlines a general protocol for determining the conformational equilibrium of this compound.

1. Sample Preparation:

  • Dissolve a known concentration of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂)).

  • Transfer the solution to a high-quality NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

  • Tune and shim the spectrometer for optimal resolution at room temperature.

3. Low-Temperature Data Acquisition:

  • Cool the sample to a temperature where the ring inversion is slow on the NMR timescale (typically below -60 °C). At this "slow-exchange" regime, separate signals for the axial and equatorial conformers will be observable.

  • Acquire high-resolution ¹H and ¹³C NMR spectra. In the ¹³C NMR spectrum of this compound, the number of signals will confirm the presence of two distinct conformers if the temperature is sufficiently low.

4. Data Analysis:

  • Integration of Signals: In the low-temperature spectrum, the relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer. The equilibrium constant (K_eq) is the ratio of the concentration of the more stable (diequatorial) conformer to the less stable (diaxial) conformer.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

  • Variable Temperature Studies: By measuring K_eq at several different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes for the equilibrium can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

5. Analysis of Coupling Constants (Room Temperature):

  • At room temperature, the ring inversion is fast, and an averaged spectrum is observed. The observed vicinal coupling constants (³J_HH) are a weighted average of the coupling constants for the individual conformers.

  • By using theoretical or model compound values for the purely axial-axial, axial-equatorial, and equatorial-equatorial coupling constants, the equilibrium population can be estimated.

Visualizing the Conformational Equilibrium and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

conformational_equilibrium diaxial [Image of Diaxial Conformer] diequatorial [Image of Diequatorial Conformer] diaxial->diequatorial Ring Inversion (Equilibrium) diequatorial->diaxial

Conformational equilibrium of this compound.

experimental_workflow start Sample Preparation (this compound in deuterated solvent) nmr Low-Temperature NMR Spectroscopy (Acquire spectra at various low temperatures) start->nmr slow_exchange Observe Separate Signals for Diaxial and Diequatorial Conformers nmr->slow_exchange coupling Analyze Averaged Coupling Constants (Room Temperature) nmr->coupling integration Integrate Signals to Determine Relative Populations (Keq) slow_exchange->integration thermo Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) integration->thermo conclusion Characterize Conformational Equilibrium thermo->conclusion coupling->conclusion

Workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of this compound unequivocally demonstrates the energetic preference for the diequatorial arrangement of the chlorine substituents. This preference is primarily driven by the avoidance of severe 1,3-diaxial steric interactions present in the diaxial conformer. Quantitative estimations from computational and theoretical sources place the energy difference in the range of 3.6 to 5.98 kcal/mol. The experimental determination of these thermodynamic parameters can be robustly achieved through low-temperature NMR spectroscopy. For professionals in drug design and development, a thorough grasp of these conformational principles is crucial for the rational design of molecules with desired three-dimensional structures and biological activities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,3-Dichlorocyclohexane is a halogenated cyclic hydrocarbon of significant interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds. Its stereochemistry and conformational behavior play a crucial role in its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data analysis.

Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in various experimental setups. Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀Cl₂[1][2]
Molecular Weight 153.05 g/mol [1][3]
CAS Number 24955-63-3[2]
Boiling Point 213.4 °C at 760 mmHg[2]
Density 1.14 g/cm³[2]
Refractive Index 1.472[2]
Flash Point 87.7 °C[2]
Vapor Pressure 0.24 mmHg at 25°C[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the two chlorine atoms and the conformational flexibility of the cyclohexane (B81311) ring.

Conformational Analysis

This compound exists in a dynamic equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformers.[4][5] The diequatorial conformation is significantly more stable due to the minimization of steric strain.[4] In the diaxial conformation, significant 1,3-diaxial interactions between the two chlorine atoms lead to considerable steric hindrance, making this conformer less populated at equilibrium.[4] The energy difference between the two conformers has been calculated to be approximately 3.6 kcal/mol.[6] Due to a plane of symmetry, this compound is a meso compound and is achiral.[5][7]

Caption: Conformational equilibrium of this compound.
Reactivity

The chlorine atoms in this compound are susceptible to nucleophilic substitution and elimination reactions. The diequatorial orientation of the chlorine atoms in the more stable conformer influences the stereochemical outcome of these reactions. For instance, E2 elimination reactions with a strong base would require the chlorine atom and an adjacent axial proton to be in an anti-periplanar arrangement, which can be achieved through ring flipping to the less stable diaxial conformation.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of cis-1,3-cyclohexanediol (B3029893) with thionyl chloride (SOCl₂). This reaction typically proceeds with the conversion of the hydroxyl groups to chlorosulfite intermediates, followed by nucleophilic attack by chloride ions.

Reaction Scheme:

synthesis_reaction start cis-1,3-Cyclohexanediol product This compound start->product Pyridine reagent Thionyl Chloride (SOCl₂) reagent->product byproducts SO₂ + HCl product->byproducts

Caption: Synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-1,3-cyclohexanediol in a suitable anhydrous solvent such as dichloromethane (B109758) or chloroform. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add a stoichiometric excess of thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, which should be vented through a trap. Pyridine is often used as a solvent and to neutralize the generated HCl.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is carefully poured into ice water to quench any unreacted thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Procedure: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃. Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum.

  • Expected Signals: Due to the symmetry of the molecule in its rapidly flipping chair conformations, a simplified spectrum is expected. The protons on the carbons bearing the chlorine atoms (C1 and C3) will appear as a multiplet. The other methylene (B1212753) protons on the cyclohexane ring will also appear as a series of complex multiplets.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: CDCl₃ solvent peak as a reference (77.16 ppm).

  • Procedure: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Signals: Due to the C₂ᵥ symmetry of the molecule, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the carbons at positions 1/3, 2, 4/6, and 5.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to obtain information about its fragmentation pattern.

GC-MS Protocol:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Procedure: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). Inject 1 µL of the solution into the GC-MS.

  • Expected Fragmentation: The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic isotopic peaks for two chlorine atoms (M+2, M+4). Common fragmentation pathways include the loss of a chlorine atom (-35/37) and the loss of HCl (-36).

Logical Workflow for Analysis

analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Synthesis Synthesize this compound Purification Purify by Distillation/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS Structure Structure Confirmation NMR->Structure Purity Purity Assessment GCMS->Purity Purity->Structure

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its synthesis, purification, and spectroscopic characterization, along with detailed experimental protocols, serves as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development. A thorough understanding of its conformational behavior is critical for predicting its reactivity and for the rational design of new molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemistry, and conformational analysis of cis-1,3-dichlorocyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, supported by quantitative data, a representative experimental protocol, and a detailed visualization of its conformational equilibrium. Understanding the precise three-dimensional arrangement of substituents on the cyclohexane (B81311) ring is paramount for predicting molecular interactions and designing new chemical entities.

IUPAC Nomenclature and Stereochemistry

The systematic name for the molecule of interest is This compound . The prefix "cis-" indicates that the two chlorine atoms are on the same side of the cyclohexane ring's plane.[1] For a more precise definition of its absolute stereochemistry, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the chiral centers at positions 1 and 3. This leads to the designation (1S,3R)-1,3-dichlorocyclohexane for one enantiomer and (1R,3S)-1,3-dichlorocyclohexane for its mirror image.[2][3] However, this compound possesses an internal plane of symmetry, rendering it an achiral meso compound .[1] Therefore, the enantiomeric pair does not exist, and the molecule is optically inactive.

Conformational Analysis

This compound exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the cis relationship of the substituents, the molecule can exist in two primary chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping.

  • Diequatorial (e,e) Conformer: In this more stable conformation, both chlorine atoms occupy the more spacious equatorial positions. This arrangement minimizes steric hindrance.

  • Diaxial (a,a) Conformer: In the less stable conformation, both chlorine atoms are in the more sterically hindered axial positions. This leads to significant 1,3-diaxial interactions with the axial hydrogen atoms, increasing the overall energy of the conformer.

The energy difference between these two conformers has been calculated, with the diequatorial conformer being significantly more stable.

Quantitative Data

The following table summarizes key quantitative data for this compound. It is important to note that while theoretical values for conformational energy are available, precise experimental data for bond lengths and angles are not readily found in the literature. The values presented below are based on computational models and data for analogous structures.

ParameterValueSource
Molecular Formula C₆H₁₀Cl₂[4][5]
Molecular Weight 153.05 g/mol [4][5]
CAS Number 24955-63-3[2][4]
IUPAC Name cis-(1S,3R)-1,3-dichlorocyclohexane[2]
Conformational Energy Difference (e,e vs a,a) ~3.6 kcal/mol (e,e is more stable)Theoretical Calculation
Calculated C-C Bond Length (average) ~1.54 ÅBased on standard cyclohexane values
Calculated C-H Bond Length (average) ~1.10 ÅBased on standard cyclohexane values
Calculated C-Cl Bond Length ~1.79 ÅBased on typical alkyl chloride values
Calculated C-C-C Bond Angle (average) ~111.5°Based on standard cyclohexane values

Experimental Protocols

Representative Synthesis of this compound

Reaction:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place cis-1,3-cyclohexanediol (B3029893) (1 equivalent).

  • Addition of Thionyl Chloride: Cool the flask in an ice bath and slowly add an excess of thionyl chloride (SOCl₂, 2.2 equivalents) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gases ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the diequatorial conformer is expected to be complex due to the multiple proton-proton couplings. The protons on the carbons bearing the chlorine atoms (C1 and C3) would appear as multiplets. The other methylene (B1212753) protons on the ring would also show complex splitting patterns.

  • ¹³C NMR: Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments: C1/C3, C2, C4/C6, and C5.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic C-H stretching vibrations for the cyclohexane ring around 2850-2950 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Visualizations

G cluster_diaxial Diaxial Conformer (Less Stable) cluster_diequatorial Diequatorial Conformer (More Stable) Diaxial Diaxial Diequatorial Diequatorial Diaxial->Diequatorial Ring Flip

Caption: Conformational equilibrium of this compound.

Note: The above DOT script is a template. For a functional diagram, the placeholder image paths would need to be replaced with actual URLs of the molecular structures.

Conformational_Equilibrium cluster_left Diaxial Conformer (Less Stable) cluster_right Diequatorial Conformer (More Stable) C1_ax C1-Cl (axial) Ring_ax Cyclohexane Ring C1_ax->Ring_ax C3_ax C3-Cl (axial) C3_ax->Ring_ax Ring_eq Cyclohexane Ring Ring_ax->Ring_eq Ring Flip C1_eq C1-Cl (equatorial) C1_eq->Ring_eq C3_eq C3-Cl (equatorial) C3_eq->Ring_eq

Caption: Conformational equilibrium of this compound.

References

CAS number and identifiers for cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identifiers and Physical Properties

The fundamental identifiers and physical properties of cis-1,3-dichlorocyclohexane are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 24955-63-3[1]
IUPAC Name cis-(1S,3R)-1,3-dichlorocyclohexane
Molecular Formula C₆H₁₀Cl₂
Molecular Weight 153.05 g/mol
InChI InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2/t5-,6+[2]
InChIKey HXWLCXAXTOJPJL-OLQVQODUSA-N[2]
Canonical SMILES C1C--INVALID-LINK--Cl">C@HCl[2]
Synonyms (1R,3S)-1,3-dichlorocyclohexane, Cyclohexane, 1,3-dichloro-, cis-

Table 2: Physical Properties of this compound

PropertyValueReference
Density 1.14 g/cm³[1]
Boiling Point 213.4 °C at 760 mmHg[1]
Refractive Index 1.472[1]
Flash Point 87.7 °C[1]
Vapor Pressure 0.24 mmHg at 25°C[1]

Conformational Analysis

The stereochemistry of this compound is of significant interest. The cis isomer can exist in two primary chair conformations: one with both chlorine atoms in axial positions (diaxial) and the other with both in equatorial positions (diequatorial).[3][4]

Due to steric hindrance, the diequatorial conformation is significantly more stable than the diaxial conformation. In the diaxial form, the chlorine atoms experience significant 1,3-diaxial interactions with the axial hydrogen atoms, leading to steric strain.[4] The diequatorial conformer minimizes these interactions, resulting in a lower energy state.[5][6] Computational studies have estimated the energy difference between the two conformers.[7] For this compound, the diequatorial conformation is the predominant form at equilibrium.[5][6]

It is also noteworthy that this compound possesses a plane of symmetry, rendering it a meso compound and thus optically inactive.[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueData SummaryReference
¹H NMR Data available through NMRShiftDB.[2]
¹³C NMR Expected to show five signals due to the molecule's symmetry.[8]
Mass Spectrometry (GC-MS) NIST Number: 4928. The mass spectrum shows a base peak at m/z 81.[2]
Kovats Retention Index Standard non-polar: 1054, 1057, 1058, 1060, 1092.[2][9]

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound was not identified in the performed searches. However, a general method for the dichlorination of cyclohexanes can be inferred from related syntheses, such as that of cis-1,2-dichlorocyclohexane.[10]

A plausible synthetic route would involve the chlorination of 1,3-cyclohexanediol (B1223022) using a suitable chlorinating agent that favors the formation of the cis isomer. Thionyl chloride or phosphorus pentachloride are potential reagents, though reaction conditions would need to be carefully optimized to control stereoselectivity.

Generalized Synthetic Workflow:

Below is a logical workflow for a potential synthesis, which would require experimental validation.

G Generalized Synthesis Workflow for this compound start Start with cis-1,3-Cyclohexanediol reagent Select Chlorinating Agent (e.g., SOCl₂ or PCl₅) start->reagent reaction Reaction under controlled temperature and solvent reagent->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product This compound characterization->product

Caption: A potential synthetic workflow for this compound.

Note: This proposed workflow is illustrative. The actual experimental conditions, such as reaction time, temperature, and purification methods, would need to be determined empirically.

Signaling Pathways and Biological Activity

Based on the comprehensive literature search, there is no available information on specific signaling pathways or significant biological activities associated with this compound. Further research would be required to explore the potential biological relevance of this compound.

Conclusion

This technical guide has consolidated the key chemical and physical data for this compound. The provided information on its identifiers, properties, and conformational analysis serves as a valuable resource for researchers. While a specific, validated synthesis protocol remains elusive in the public domain, a generalized approach has been outlined. The absence of data on biological activity suggests that this compound is an understudied area, potentially offering opportunities for future investigation.

References

Molecular formula and weight of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on cis-1,3-Dichlorocyclohexane

This guide provides core molecular data for this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of chemical and pharmaceutical applications, including reaction stoichiometry, analytical characterization, and formulation development.

PropertyValueCitations
Molecular FormulaC₆H₁₀Cl₂[1][2][3]
Molecular Weight153.05 g/mol [1][4][5]
IUPAC NameThis compound[1]
CAS Number24955-63-3[2][3][6]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical's name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

Logical Relationship: this compound A This compound B Molecular Formula C₆H₁₀Cl₂ A->B is defined by C Molecular Weight 153.05 g/mol B->C determines

Molecular properties of this compound.

References

An In-depth Technical Guide to the Chirality and Optical Activity of Dichlorocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism, chirality, and optical activity of dichlorocyclohexane isomers. The principles discussed herein are fundamental to understanding the three-dimensional nature of cyclic molecules, a critical aspect in medicinal chemistry and materials science where stereochemistry dictates biological activity and material properties.

Introduction to Stereoisomerism in Dichlorocyclohexanes

Dichlorocyclohexane exists in several isomeric forms, which can be broadly categorized as constitutional isomers and stereoisomers. Constitutional isomers differ in the connectivity of their atoms, specifically the positions of the two chlorine atoms on the cyclohexane (B81311) ring (e.g., 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane). Stereoisomers, on the other hand, have the same connectivity but differ in the spatial arrangement of their atoms. This guide focuses on the stereoisomers of 1,2-, 1,3-, and 1,4-dichlorocyclohexane, as the 1,1-dichloro isomer does not possess any chiral centers.[1][2]

The stereoisomerism in disubstituted cyclohexanes is further nuanced by the existence of geometric isomers (cis and trans) and, in some cases, enantiomers and diastereomers. The interplay between these isomeric forms and the conformational flexibility of the cyclohexane ring dictates the chirality and resulting optical activity of each molecule.

Analysis of Dichlorocyclohexane Isomers

The chirality of dichlorocyclohexane isomers is determined by the presence of chiral centers (asymmetric carbon atoms) and the overall symmetry of the molecule. A molecule with chiral centers will be optically active unless it is a meso compound, which possesses an internal plane of symmetry.

1,2-Dichlorocyclohexane

The 1,2-disubstituted isomer has two chiral centers at carbons 1 and 2. This leads to the existence of three stereoisomers: a pair of enantiomers and a meso compound.[1][2]

  • trans-1,2-Dichlorocyclohexane: Exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers.[1][3] These isomers are chiral and therefore optically active. The two enantiomers will rotate plane-polarized light to an equal and opposite degree. In their chair conformations, the diequatorial conformer is significantly more stable than the diaxial conformer.[3]

  • cis-1,2-Dichlorocyclohexane: This isomer has two chiral centers, but it is an achiral meso compound due to an internal plane of symmetry.[1][2] While its individual chair conformations are chiral and are non-superimposable mirror images of each other, they rapidly interconvert at room temperature.[1][4] This rapid conformational flipping results in a time-averaged molecule that is achiral and thus optically inactive.[1][4]

1,3-Dichlorocyclohexane (B1332193)

Similar to the 1,2-isomer, 1,3-dichlorocyclohexane also has two chiral centers, leading to three stereoisomers.[1][2]

  • trans-1,3-Dichlorocyclohexane: This isomer exists as a pair of enantiomers, (1R,3R) and (1S,3S), and is therefore chiral and optically active.[1]

  • cis-1,3-Dichlorocyclohexane: This isomer is an achiral meso compound.[1] The diequatorial chair conformation possesses a plane of symmetry, making the molecule achiral and optically inactive.[1]

1,4-Dichlorocyclohexane

The 1,4-disubstituted isomers do not have any chiral centers because the two substitution paths around the ring from C1 to C4 are identical.[1][2]

  • cis-1,4-Dichlorocyclohexane: This isomer is achiral due to a plane of symmetry.

  • trans-1,4-Dichlorocyclohexane: This isomer is also achiral, possessing a center of symmetry in its most stable diequatorial conformation.[1]

Both cis- and trans-1,4-dichlorocyclohexane are optically inactive.[1]

Data Presentation: Chirality and Optical Activity of Isomers

IsomerChiral CentersChiralityOptical ActivitySpecific Rotation ([α])
trans-(1R,2R)-Dichlorocyclohexane2ChiralActive+x
trans-(1S,2S)-Dichlorocyclohexane2ChiralActive-x
cis-1,2-Dichlorocyclohexane2Achiral (Meso)Inactive0
trans-(1R,3R)-Dichlorocyclohexane2ChiralActive+y
trans-(1S,3S)-Dichlorocyclohexane2ChiralActive-y
This compound2Achiral (Meso)Inactive0
cis-1,4-Dichlorocyclohexane0AchiralInactive0
trans-1,4-Dichlorocyclohexane0AchiralInactive0
1,1-Dichlorocyclohexane0AchiralInactive0

Experimental Protocols

The determination of optical activity and the separation of enantiomers are crucial experimental procedures in stereochemistry. Due to the lack of specific published protocols for dichlorocyclohexane isomers, the following sections provide detailed, generalized methodologies that can be adapted for this purpose.

Measurement of Optical Activity using Polarimetry

Objective: To measure the angle of rotation of plane-polarized light caused by an optically active sample and calculate its specific rotation.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter cell (sample tube) of known length (e.g., 1.0 dm)

  • Volumetric flasks and analytical balance

Procedure:

  • Solution Preparation: Accurately weigh a known mass of the enantiomerically pure sample (e.g., resolved trans-1,2-dichlorocyclohexane) and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) using a volumetric flask to obtain a known concentration (c) in g/mL.

  • Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.

  • Sample Measurement: Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter.

  • Angle of Rotation Measurement: Observe the rotation of the analyzer until the light intensity is at a minimum (or maximum, depending on the instrument). Record the observed angle of rotation (α). Take multiple readings and calculate the average.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL. The temperature and wavelength used for the measurement should also be reported.

Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: To separate a racemic mixture of a chiral compound by converting the enantiomers into diastereomers, which have different physical properties and can be separated. This method is applicable if the target molecule can be derivatized to contain an acidic or basic functional group. For dichlorocyclohexane itself, this would require chemical modification. The following is a general protocol for a racemic amine, which illustrates the principle.

Reagents:

  • Racemic mixture of a chiral amine.

  • Enantiomerically pure chiral acid (resolving agent), e.g., (+)-tartaric acid.

  • Suitable solvents for crystallization (e.g., methanol, ethanol).

  • Acid and base for regeneration of the amine (e.g., HCl, NaOH).

Procedure:

  • Diastereomer Formation: Dissolve the racemic amine in a suitable solvent. Add an equimolar amount of the enantiomerically pure resolving agent (e.g., (+)-tartaric acid). The reaction between the (R)- and (S)-amines with the (R,R)-tartaric acid will form a mixture of two diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate.

  • Separation of Diastereomers: These diastereomeric salts have different solubilities. Separate them by fractional crystallization. This involves dissolving the salt mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first.

  • Isolation and Purification: Isolate the crystals by filtration. The purity of the crystallized diastereomer can be improved by recrystallization.

  • Regeneration of Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and regenerate the free enantiomerically enriched amine. The amine can then be extracted into an organic solvent.

  • Analysis: The optical purity of the resolved enantiomer can be determined using polarimetry or chiral chromatography.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers in a racemic mixture using a chiral stationary phase (CSP).

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type).

  • HPLC-grade solvents.

Procedure:

  • Column Selection and Method Development: Choose a chiral stationary phase that is known to be effective for the class of compound being analyzed. Method development is often empirical and involves screening different mobile phases (e.g., mixtures of hexane (B92381) and isopropanol (B130326) for normal phase, or acetonitrile (B52724) and water/buffer for reversed-phase) to achieve baseline separation of the enantiomeric peaks.

  • Sample Preparation: Dissolve a small amount of the racemic dichlorocyclohexane mixture in the mobile phase to a known concentration.

  • Injection and Elution: Inject a small volume of the sample solution onto the chiral column. The enantiomers will interact differently with the chiral stationary phase and will therefore be retained for different lengths of time, eluting as separate peaks.

  • Detection and Quantification: A detector (e.g., UV) will record the elution profile (chromatogram). The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Isomeric Relationships of Dichlorocyclohexanes

The following diagram illustrates the relationships between the different types of isomers of dichlorocyclohexane.

G cluster_isomers Dichlorocyclohexane Isomers cluster_constitutional Constitutional Isomers cluster_stereoisomers Stereoisomers Constitutional Isomers Constitutional Isomers 1,1-Dichlorocyclohexane 1,1-Dichlorocyclohexane Constitutional Isomers->1,1-Dichlorocyclohexane e.g. 1,2-Dichlorocyclohexane 1,2-Dichlorocyclohexane Constitutional Isomers->1,2-Dichlorocyclohexane e.g. 1,3-Dichlorocyclohexane 1,3-Dichlorocyclohexane Constitutional Isomers->1,3-Dichlorocyclohexane e.g. 1,4-Dichlorocyclohexane 1,4-Dichlorocyclohexane Constitutional Isomers->1,4-Dichlorocyclohexane e.g. Stereoisomers Stereoisomers Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers 1,2-Dichlorocyclohexane->Enantiomers trans Meso Compounds Meso Compounds 1,2-Dichlorocyclohexane->Meso Compounds cis 1,3-Dichlorocyclohexane->Enantiomers trans 1,3-Dichlorocyclohexane->Meso Compounds cis 1,4-Dichlorocyclohexane->Diastereomers cis/trans are diastereomers Diastereomers->Meso Compounds a type of Dichlorocyclohexane Dichlorocyclohexane Dichlorocyclohexane->Constitutional Isomers Dichlorocyclohexane->Stereoisomers

Caption: Isomeric relationships in dichlorocyclohexanes.

Workflow for Chiral Analysis and Separation

This diagram outlines a typical workflow for the analysis and separation of a racemic mixture.

G start Racemic Mixture (e.g., trans-1,2-Dichlorocyclohexane) analysis Chiral Analysis (e.g., Chiral HPLC) start->analysis separation Enantiomeric Resolution start->separation method1 Diastereomeric Salt Formation & Crystallization separation->method1 method2 Preparative Chiral HPLC separation->method2 enantiomer1 Pure Enantiomer 1 (e.g., R,R) method1->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., S,S) method1->enantiomer2 method2->enantiomer1 method2->enantiomer2 polarimetry Polarimetry enantiomer1->polarimetry enantiomer2->polarimetry end Determination of Specific Rotation polarimetry->end

Caption: Workflow for chiral analysis and separation.

Conclusion

The stereochemistry of dichlorocyclohexane isomers provides an excellent model for understanding the principles of chirality in cyclic systems. The trans-1,2 and trans-1,3 isomers are chiral and exist as pairs of enantiomers that are optically active. In contrast, the cis-1,2 and cis-1,3 isomers are achiral meso compounds, and all 1,1- and 1,4-isomers are achiral, rendering them optically inactive. The conformational flexibility of the cyclohexane ring plays a critical role, particularly in the case of cis-1,2-dichlorocyclohexane, where rapidly interconverting chiral conformers result in an overall achiral molecule. While specific quantitative data on the optical rotation of the chiral isomers is not widely reported, their separation and characterization can be achieved through standard laboratory techniques such as chiral chromatography and polarimetry. A thorough understanding of these concepts is indispensable for professionals in fields where molecular shape and chirality are paramount.

References

An In-Depth Technical Guide to 1,3-Diaxial Interactions in Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Primacy of Conformation in Molecular Recognition

Conformational analysis is a critical aspect of stereochemistry, providing a foundational understanding of the three-dimensional structure of molecules and its profound impact on their physical, chemical, and biological properties. Within this field, the cyclohexane (B81311) ring serves as a quintessential model for exploring steric and electronic effects in cyclic systems. Among the most influential non-bonded interactions governing the geometry of substituted cyclohexanes are 1,3-diaxial interactions. These steric clashes dictate conformational preferences, which in turn influence reactivity, metabolic stability, and, crucially for medicinal chemistry, the ability of a molecule to bind to its biological target.[1] This technical guide offers a comprehensive examination of the principles underpinning 1,3-diaxial interactions, details the experimental and computational methodologies for their quantification, and explores their strategic manipulation in drug design and development.

The Chair Conformation and the Origin of 1,3-Diaxial Strain

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a "chair" conformation. In this arrangement, the twelve substituents on the ring occupy two distinct spatial positions: six are axial, oriented parallel to the principal C3 axis of the ring, and six are equatorial, projecting outwards from the "equator" of the ring. Through a process known as ring inversion or chair flipping, these positions interconvert.

When a substituent larger than hydrogen occupies an axial position, it experiences steric repulsion from the other two axial substituents on the same face of the ring. These substituents are located at the third carbon atoms relative to the first, hence the term "1,3-diaxial interaction". This steric strain is energetically unfavorable and destabilizes the conformation. Consequently, substituted cyclohexanes will preferentially adopt the chair conformation where the bulkier substituent occupies the more spacious equatorial position to avoid these destabilizing interactions.

The magnitude of this preference is quantified by the conformational free energy difference (ΔG°), commonly referred to as the "A-value". A larger A-value signifies a greater energetic penalty for the axial conformation and a stronger preference for the equatorial position.[2]

Quantitative Analysis of 1,3-Diaxial Interactions: A-Values

The A-value of a substituent is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at a given temperature. It is a direct measure of the steric strain introduced by the 1,3-diaxial interactions.

Table 1: Conformational A-Values for Common Substituents in Cyclohexane

Substituent (X)A-Value (kcal/mol)A-Value (kJ/mol)
-H00
-F0.241.0
-Cl0.41.7
-Br0.2-0.70.8-2.9
-I0.41.7
-OH0.6 (0.9 in H-bonding solvents)2.5 (3.8 in H-bonding solvents)
-OCH₃0.72.9
-OC₂H₅0.93.8
-OAc0.72.9
-SH1.25.0
-SCH₃1.04.2
-SPh1.25.0
-S(O)CH₃1.25.0
-S(O)₂CH₃2.510.5
-NH₂1.2 (1.8 in H-bonding solvents)5.0 (7.5 in H-bonding solvents)
-NHCH₃1.04.2
-N(CH₃)₂2.18.8
-NO₂1.04.2
-CN0.20.8
-C≡CH0.20.8
-CH₃1.87.5
-CH₂CH₃2.08.4
-CH(CH₃)₂2.29.2
-C(CH₃)₃> 4.5> 18.8
-C₆H₅3.012.6
-COOH1.25.0
-COO⁻2.29.2
-COOCH₃1.14.6

Data compiled from various sources.[3][4]

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformational equilibria and energetic barriers in substituted cyclohexanes. Low-temperature and dynamic NMR experiments are particularly powerful in this regard.

Low-Temperature NMR Spectroscopy

At room temperature, the ring inversion of most substituted cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons (or other nuclei) are not resolved. By lowering the temperature, the rate of ring inversion can be slowed to the point where distinct signals for the axial and equatorial conformers are observed.

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

  • Sample Preparation:

    • Dissolve 5-20 mg of the substituted cyclohexane in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈, or vinyl chloride) that remains liquid at the desired low temperatures. The concentration should be optimized to ensure good signal-to-noise without causing aggregation or viscosity issues.[5][6][7]

    • Filter the solution into a high-quality NMR tube to remove any particulate matter that could degrade spectral resolution.[6]

    • The sample volume should be appropriate for the spectrometer's probe, typically around 0.6 mL for a 5 mm tube.[7]

  • Data Acquisition:

    • Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.[8]

    • Continue cooling until the signals for the axial and equatorial conformers are well-resolved (the "slow-exchange regime"). This temperature will vary depending on the energy barrier to ring inversion.

  • Data Processing and Analysis:

    • Process the spectra using standard NMR software. This includes Fourier transformation, phasing, and baseline correction.[9]

    • Integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals directly reflects the population ratio of the two conformers at that temperature.

    • The equilibrium constant (K_eq) can be calculated as: K_eq = [Equatorial Conformer] / [Axial Conformer]

    • The Gibbs free energy difference (ΔG°) can then be determined using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Dynamic NMR (DNMR) Spectroscopy and Lineshape Analysis

In the temperature range where the rate of ring inversion is comparable to the NMR timescale (the "intermediate-exchange regime"), the signals for the axial and equatorial conformers broaden and eventually coalesce into a single averaged peak. Analyzing the shape of these broadened lines as a function of temperature can provide the rate constants for the conformational exchange.

Experimental Protocol: Dynamic NMR for Ring Inversion Kinetics

  • Data Acquisition:

    • Acquire a series of spectra at different temperatures, focusing on the region where coalescence occurs.

  • Lineshape Analysis:

    • Use specialized software to perform a lineshape analysis of the temperature-dependent spectra.[10][11][12] This involves simulating the spectra based on the Bloch equations modified for chemical exchange and fitting the simulated lineshapes to the experimental data to extract the rate constant (k) at each temperature.[12]

  • Thermodynamic Parameter Calculation:

    • An Eyring plot (ln(k/T) vs. 1/T) can be constructed to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the ring inversion process.

Karplus Equation and Coupling Constants

The magnitude of the vicinal coupling constant (³J_HH) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a cyclohexane chair, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. By measuring these coupling constants, the predominant conformation can be inferred.

Caption: Karplus relationship between dihedral angle and coupling constant.

Computational Chemistry Approaches

Computational chemistry provides a powerful complementary approach to experimentally determining conformational energies. Density Functional Theory (DFT) and Molecular Mechanics (MM) are commonly employed methods.

Computational Workflow: Calculating A-Values

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis A Build Axial and Equatorial Conformers (e.g., in Avogadro) B Geometry Optimization and Frequency Calculation (e.g., Gaussian, ORCA) A->B D Extract Gibbs Free Energies (G_axial and G_equatorial) B->D C Choose Functional and Basis Set (e.g., B3LYP/6-31G*) C->B E Calculate A-Value: ΔG° = G_axial - G_equatorial D->E

Caption: Workflow for calculating A-values using computational chemistry.

Detailed Protocol: DFT Calculation of A-Values

  • Structure Generation:

    • Build 3D models of both the axial and equatorial conformers of the monosubstituted cyclohexane using a molecular editor such as Avogadro or GaussView.[2]

  • Input File Preparation:

    • Create input files for a quantum chemistry software package like Gaussian or ORCA.[13][14]

    • Specify a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Method Selection:

    • Choose an appropriate DFT functional and basis set. For many organic molecules, the B3LYP functional with the 6-31G* basis set provides a good balance of accuracy and computational cost.[15][16][17] For higher accuracy, larger basis sets (e.g., def2-TZVP) and dispersion corrections (e.g., -D3) may be employed.[16]

  • Execution and Analysis:

    • Run the calculations.

    • From the output files, extract the final Gibbs free energies for both the axial and equatorial conformers.

    • The A-value is the difference between these two energies.

Implications in Drug Design and Medicinal Chemistry

The principles of 1,3-diaxial interactions are not merely academic; they have profound implications in the rational design of therapeutic agents. The conformation of a drug molecule is a key determinant of its ability to bind to its target receptor. By understanding and controlling the conformational preferences of a molecule, medicinal chemists can enhance its potency, selectivity, and pharmacokinetic properties.

Conformational Restriction and Rigidification

A flexible molecule in solution exists as an ensemble of multiple conformations. Upon binding to a receptor, it must adopt a specific "bioactive conformation". This process is entropically unfavorable as it involves a loss of conformational freedom. By designing more rigid molecules that are pre-organized in their bioactive conformation, the entropic penalty of binding can be reduced, leading to higher binding affinity.[18][19] This strategy, known as conformational restriction or rigidification, often involves incorporating cyclic structures or bulky groups to limit the number of accessible conformations.[20][21][22]

Conformational_Restriction A Flexible Ligand (Multiple Conformations) B Receptor Binding Site A->B Binding C High Entropic Penalty for Binding B->C E Low Entropic Penalty for Binding B->E D Rigid Ligand (Pre-organized in Bioactive Conformation) D->B Binding F Higher Binding Affinity E->F

Caption: The principle of conformational restriction in drug design.

Case Study: Kinase Inhibitors

In the design of kinase inhibitors, rigid scaffolds are often employed to present key pharmacophoric features in the correct orientation for binding to the ATP-binding site of the kinase. By incorporating cyclohexane rings and controlling the stereochemistry of substituents, it is possible to lock the molecule in a conformation that minimizes unfavorable 1,3-diaxial interactions while optimizing interactions with the target protein.[20][21]

Structure-Activity Relationships (SAR)

Understanding the three-dimensional structure of a molecule is fundamental to establishing structure-activity relationships (SAR). By synthesizing and testing a series of analogs with different substituents on a cyclohexane scaffold, chemists can probe the steric and electronic requirements of the receptor binding pocket. The conformational preferences dictated by 1,3-diaxial interactions are a crucial component of this analysis.[18][23]

Conclusion

1,3-diaxial interactions are a cornerstone of conformational analysis, providing a powerful framework for understanding and predicting the three-dimensional structure of substituted cyclohexanes. The ability to quantify these interactions through A-values, determined by a combination of sophisticated experimental techniques like NMR spectroscopy and robust computational methods, is invaluable. For researchers in the pharmaceutical sciences, a deep understanding of these principles is not just a matter of academic interest but a practical tool for the rational design of more potent, selective, and effective therapeutic agents. By strategically manipulating conformational preferences through the principles of rigidification and conformational locking, it is possible to optimize the interactions between a drug molecule and its biological target, ultimately leading to the development of improved medicines.

References

An In-depth Technical Guide on the Thermodynamic Data for cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data available for the conformational equilibrium of cis-1,3-dichlorocyclohexane. The document details the energetic differences between the molecule's chair conformers, outlines the experimental and computational methodologies used to determine these parameters, and presents visualizations of the key concepts and workflows.

Conformational Equilibrium of this compound

This compound exists as a dynamic equilibrium between two chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformers. The diequatorial conformer is significantly more stable than the diaxial form due to unfavorable steric interactions in the latter. In the diaxial conformation, the two chlorine atoms are in close proximity to each other and to the axial hydrogen atoms at the C5 position, leading to significant 1,3-diaxial interactions.

Caption: Conformational equilibrium of this compound.

Thermodynamic Data

The energy difference between the diequatorial and diaxial conformers has been determined through computational studies. A systematic theoretical study on polychlorocyclohexanes by Schaefer et al. (2019) calculated the conformational energy difference between the two chair forms of this compound.[1]

Thermodynamic ParameterValue (kcal/mol)MethodReference
ΔE (e,e vs a,a)3.6ab initio (MP2/cc-pVTZ//MP2/DZP)Schaefer et al. (2019)[1]
ΔE (e,e vs a,a)3.53MM2Schaefer et al. (2019)[1]

Note: The energy values represent the difference in energy (ΔE) between the less stable diaxial conformer and the more stable diequatorial conformer. A positive value indicates that the diaxial conformer is higher in energy.

Experimental and Computational Methodologies

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental technique to study the thermodynamics of conformational equilibria. By lowering the temperature, the rate of the chair-chair interconversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer.

A. Sample Preparation:

  • A dilute solution of this compound (typically 5-10 mg) is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or a mixture of deuterated solvents).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • The solution is transferred to a 5 mm NMR tube.

B. NMR Data Acquisition:

  • The NMR spectrometer is equipped with a variable temperature unit.

  • A standard ¹³C NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid, and an averaged spectrum is observed.

  • The temperature of the NMR probe is gradually lowered in increments of 10-20 K.

  • At each temperature, a ¹³C NMR spectrum is acquired, allowing the sample to thermally equilibrate before each measurement.

  • The cooling is continued until the signals for the individual diequatorial and diaxial conformers are sharp and well-resolved. This temperature is known as the slow-exchange regime.

C. Data Analysis:

  • The signals corresponding to the diequatorial and diaxial conformers are assigned based on their chemical shifts and relative intensities. The major isomer (diequatorial) will have more intense signals.

  • The relative populations of the two conformers are determined by integrating the areas of their respective signals in the slow-exchange spectrum.

  • The equilibrium constant (K) for the conformational equilibrium is calculated from the ratio of the conformer populations: K = [diequatorial] / [diaxial].

  • The Gibbs free energy difference (ΔG°) at that temperature is then calculated using the following equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.

  • By performing these measurements at several temperatures, a van't Hoff plot (ln(K) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in low-temperature solvent prep2 Add TMS reference prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire room temperature spectrum (fast exchange) prep3->acq1 acq2 Cool sample in increments acq1->acq2 acq3 Acquire spectra at each temperature acq2->acq3 acq4 Reach slow-exchange regime (separate signals) acq3->acq4 an1 Assign signals to conformers acq4->an1 an2 Integrate signals to find populations an1->an2 an3 Calculate equilibrium constant (K) an2->an3 an4 Calculate ΔG° = -RT ln(K) an3->an4 an5 (Optional) Variable temperature study for ΔH° and ΔS° an4->an5

Caption: Experimental workflow for low-temperature NMR analysis.

Computational Methodology: Ab Initio Calculations

Ab initio quantum mechanical calculations provide a theoretical means to determine the relative energies of different molecular conformations. The study by Schaefer et al. (2019) employed such methods to investigate the conformational preferences of various polychlorocyclohexanes.[1]

A. Computational Model:

  • The three-dimensional structures of the diequatorial and diaxial chair conformers of this compound are built using molecular modeling software.

  • The geometries of both conformers are optimized to find the lowest energy structure for each.

B. Energy Calculations:

  • The electronic energies of the optimized structures are calculated using a high level of theory and a large basis set to ensure accuracy. The Schaefer et al. study utilized Møller-Plesset perturbation theory (MP2) with correlation-consistent basis sets (cc-pVTZ and DZP).[1]

  • The energy difference (ΔE) between the two conformers is then calculated by subtracting the energy of the more stable diequatorial conformer from the energy of the less stable diaxial conformer.

C. Thermodynamic Corrections:

  • Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal energies, enthalpies, and entropies.

  • These thermodynamic corrections can be used to calculate the Gibbs free energy difference (ΔG°) between the conformers at a specific temperature.

computational_workflow cluster_model Model Building cluster_opt Geometry Optimization cluster_energy Energy Calculation cluster_thermo Thermodynamic Analysis model1 Build 3D structures of diequatorial and diaxial conformers opt1 Optimize geometry of each conformer (e.g., using DFT or MP2) model1->opt1 energy1 Calculate single-point energies at a high level of theory opt1->energy1 thermo1 Perform frequency calculations opt1->thermo1 energy2 Determine the energy difference (ΔE) energy1->energy2 thermo2 Obtain ZPVE, thermal corrections, enthalpy, and entropy thermo1->thermo2 thermo3 Calculate ΔG°, ΔH°, and ΔS° thermo2->thermo3

Caption: Workflow for computational determination of thermodynamic data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-1,3-Dichlorocyclohexane from Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a series of experimental protocols for the multi-step synthesis of cis-1,3-dichlorocyclohexane from the readily available starting material, cyclohexene (B86901) oxide. As a direct conversion is not synthetically feasible, a strategic three-step pathway has been devised. This route involves the initial isomerization of cyclohexene oxide to its corresponding allylic alcohol, followed by a stereoselective allylic chlorination, and culminating in the conversion of the resultant chlorohydrin to the target dichlorinated product. This document outlines the theoretical basis for each transformation, provides detailed experimental procedures, and includes visualizations of the synthetic pathway and workflows to aid in laboratory execution.

Introduction

This compound is a valuable halogenated hydrocarbon intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its specific stereochemistry offers a rigid scaffold for the construction of complex molecular architectures. The synthesis of this molecule from cyclohexene oxide presents a unique challenge in controlling regioselectivity and stereoselectivity. Standard acid-catalyzed ring-opening of epoxides typically yields 1,2-disubstituted products with a trans stereochemical relationship. Therefore, a multi-step approach is necessary to achieve the desired 1,3-disubstitution pattern with cis stereochemistry.

The synthetic strategy detailed herein proceeds through three key transformations:

  • Base-Catalyzed Isomerization: Cyclohexene oxide is first rearranged to cyclohex-2-en-1-ol. This reaction is typically promoted by strong, non-nucleophilic bases.

  • Directed Allylic Chlorination: The resulting allylic alcohol undergoes chlorination at the C-3 position. The resident hydroxyl group is anticipated to direct the incoming chlorine atom to afford the cis stereoisomer of 3-chlorocyclohex-1-en-1-ol.

  • Stereospecific Hydroxyl to Chloro Conversion: The final step involves the replacement of the hydroxyl group with a chlorine atom while maintaining the cis stereochemical relationship.

This document provides detailed protocols for each of these steps, along with a summary of expected yields and characterization data.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a linear progression of three distinct chemical transformations.

Synthesis_Pathway start Cyclohexene Oxide intermediate1 Cyclohex-2-en-1-ol start->intermediate1 Isomerization intermediate2 cis-3-Chlorocyclohex-1-en-1-ol intermediate1->intermediate2 Allylic Chlorination end This compound intermediate2->end Chlorination

Caption: Synthetic pathway from cyclohexene oxide to this compound.

Experimental Protocols

Protocol 1: Synthesis of Cyclohex-2-en-1-ol from Cyclohexene Oxide

This protocol describes the base-catalyzed isomerization of cyclohexene oxide to cyclohex-2-en-1-ol. The reaction is known to proceed via a syn β-elimination pathway in nonpolar solvents.[1][2]

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve diisopropylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to the stirred solution of diisopropylamine to form lithium diisopropylamide (LDA).

  • After stirring for 30 minutes at -78 °C, add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous diethyl ether dropwise via the addition funnel.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure cyclohex-2-en-1-ol.

Protocol 2: Synthesis of cis-3-Chlorocyclohex-1-en-1-ol from Cyclohex-2-en-1-ol

This protocol details the allylic chlorination of cyclohex-2-en-1-ol. The stereochemical outcome is directed by the hydroxyl group, favoring the formation of the cis isomer.

Materials:

  • Cyclohex-2-en-1-ol

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cyclohex-2-en-1-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude cis-3-chlorocyclohex-1-en-1-ol by flash column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of this compound from cis-3-Chlorocyclohex-1-en-1-ol

This final protocol describes the conversion of the hydroxyl group to a chlorine atom with retention of stereochemistry to yield the target this compound. This can be achieved using a two-step process involving mesylation followed by nucleophilic substitution. A direct conversion with reagents like thionyl chloride typically proceeds with inversion of configuration, which would lead to the undesired trans product.[3][4]

Materials:

  • cis-3-Chlorocyclohex-1-en-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (DCM)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

Step 1: Mesylation

  • Dissolve cis-3-chlorocyclohex-1-en-1-ol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add lithium chloride (3.0 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Expected Yield (%)
Cyclohexene oxideC₆H₁₀O98.14129-131-
Cyclohex-2-en-1-olC₆H₁₀O98.14164-16670-80
cis-3-Chlorocyclohex-1-en-1-olC₆H₉ClO132.59-60-70
This compoundC₆H₁₀Cl₂153.05185-18750-60 (from mesylate)

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Allylic Chlorination cluster_step3 Step 3: Chlorination a1 Dissolve diisopropylamine in ether a2 Cool to -78 °C a1->a2 a3 Add n-BuLi to form LDA a2->a3 a4 Add cyclohexene oxide a3->a4 a5 Reaction and Workup a4->a5 a6 Purification (Distillation) a5->a6 b1 Dissolve cyclohex-2-en-1-ol in DCM a6->b1 b2 Cool to 0 °C b1->b2 b3 Add NCS b2->b3 b4 Reaction and Workup b3->b4 b5 Purification (Chromatography) b4->b5 c1 Mesylation of chlorohydrin b5->c1 c2 Nucleophilic substitution with LiCl c1->c2 c3 Reaction and Workup c2->c3 c4 Purification (Distillation/Chromatography) c3->c4 end Final Product c4->end start Start start->a1

References

Application Note: Stereoselective Synthesis of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of cis-1,3-dichlorocyclohexane, a valuable halogenated cycloalkane intermediate in organic synthesis and drug discovery. The primary method described is the double inversion of commercially available trans-1,3-cyclohexanediol (B3029144) via the Appel reaction, which offers high stereoselectivity and good yields. An alternative pathway starting from cis-1,3-cyclohexanediol (B3029893) using thionyl chloride is also discussed. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this specific stereoisomer.

Introduction

Dichlorinated cyclohexanes are important building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The stereochemical arrangement of the chlorine atoms significantly influences the biological activity and physical properties of the resulting compounds. The synthesis of specific stereoisomers, such as this compound, requires carefully controlled reaction conditions to achieve high diastereoselectivity. Direct chlorination of cyclohexane (B81311) typically yields a mixture of isomers, with a thermodynamic preference for the trans products. Therefore, stereoselective methods starting from precursors with defined stereochemistry are essential.

This note details a robust protocol for the synthesis of this compound from trans-1,3-cyclohexanediol. The chosen method, the Appel reaction, utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert the diol to the corresponding dichloride with inversion of configuration at both stereocenters.[1][2][3] This double S(_N)2 reaction provides a predictable and efficient route to the desired cis isomer.

Reaction Pathway

The overall synthetic strategy involves the conversion of the hydroxyl groups of a cyclohexanediol into chlorides. The stereochemical outcome depends on the chosen starting material and reaction conditions, which dictate whether the reaction proceeds with inversion or retention of configuration.

G cluster_0 Primary Pathway: Double Inversion (Appel Reaction) cluster_1 Alternative Pathway: Double Retention trans-1,3-Cyclohexanediol trans-1,3-Cyclohexanediol This compound This compound trans-1,3-Cyclohexanediol->this compound PPh₃, CCl₄ (Sₙ2 Inversion) cis-1,3-Cyclohexanediol cis-1,3-Cyclohexanediol cis-1,3-Dichlorocyclohexane_alt This compound cis-1,3-Cyclohexanediol->cis-1,3-Dichlorocyclohexane_alt SOCl₂ (Sₙi Retention)

Caption: Synthetic pathways to this compound.

Experimental Protocols

Primary Protocol: Synthesis of this compound from trans-1,3-Cyclohexanediol (Appel Reaction)

This protocol describes the conversion of trans-1,3-cyclohexanediol to this compound with inversion of stereochemistry at both reactive centers.

Materials:

  • trans-1,3-Cyclohexanediol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,3-cyclohexanediol (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous acetonitrile.

  • Addition of Reagent: To the stirred solution, add anhydrous carbon tetrachloride (3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Purification:

    • Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture and wash the solid with cold hexane.

    • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.

G start Dissolve trans-1,3-cyclohexanediol and PPh₃ in anhydrous CH₃CN add_ccl4 Add CCl₄ dropwise at room temperature start->add_ccl4 reflux Heat to reflux and monitor by TLC add_ccl4->reflux concentrate Cool and concentrate in vacuo reflux->concentrate precipitate Precipitate TPPO with hexane and filter concentrate->precipitate wash Wash filtrate with NaHCO₃(aq), water, and brine precipitate->wash dry Dry organic layer over MgSO₄ and concentrate wash->dry chromatography Purify by flash column chromatography dry->chromatography end Obtain pure this compound chromatography->end

Caption: Experimental workflow for the Appel reaction.

Alternative Protocol: Synthesis from cis-1,3-Cyclohexanediol (using Thionyl Chloride)

This method aims for a double retention of configuration. The absence of a base like pyridine (B92270) is crucial to favor the S(_N)i mechanism.

Procedure Outline:

  • In a round-bottom flask, place cis-1,3-cyclohexanediol (1.0 eq).

  • Slowly add an excess of thionyl chloride (SOCl₂) (2.2-2.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then gently heat to reflux until gas evolution (SO₂ and HCl) ceases.

  • Carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

  • Purify by distillation or column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the stereoselective synthesis of this compound based on established principles of the respective reactions.

Starting MaterialReagentsMechanismExpected Major ProductExpected YieldDiastereomeric Ratio (cis:trans)Reference
trans-1,3-CyclohexanediolPPh₃, CCl₄Double S(_N)2 (Inversion)This compoundGood to HighHigh[1][2][3]
cis-1,3-CyclohexanediolSOCl₂Double S(_N)i (Retention)This compoundModerate to GoodModerate to High
trans-1,3-CyclohexanediolSOCl₂, PyridineDouble S(_N)2 (Inversion)This compoundModerate to GoodModerate to High

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and carcinogenic substance. Handle with extreme care and appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its toxicity, consider alternative chlorinating agents where possible.

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle with appropriate PPE.

  • The work-up procedures involving quenching of reagents can be exothermic. Perform additions slowly and with cooling.

Conclusion

The stereoselective synthesis of this compound can be reliably achieved through the double inversion of trans-1,3-cyclohexanediol using the Appel reaction. This method offers high stereoselectivity and is suitable for laboratory-scale preparations. The alternative use of thionyl chloride provides another potential route, with the stereochemical outcome being highly dependent on the reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers requiring stereochemically pure this compound for their synthetic endeavors.

References

Application Notes and Protocols for the Chlorination of Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of cyclohexane (B81311) is a fundamental chemical transformation that yields chlorocyclohexane (B146310), a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The introduction of a chlorine atom onto the cyclohexane ring provides a functional handle for subsequent nucleophilic substitution or elimination reactions, enabling the construction of more complex molecular architectures. This document outlines two primary laboratory-scale protocols for the chlorination of cyclohexane: free-radical chlorination and nucleophilic substitution from cyclohexanol (B46403). Each method's advantages and disadvantages are discussed, and detailed experimental procedures are provided to ensure reproducible results.

Methods Overview

Two common methods for the synthesis of chlorocyclohexane are detailed below:

  • Free-Radical Chlorination of Cyclohexane: This method involves the direct substitution of a hydrogen atom on the cyclohexane ring with a chlorine atom. The reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism. While this method directly utilizes cyclohexane, it can sometimes lead to polysubstituted byproducts.

  • Nucleophilic Substitution of Cyclohexanol: This protocol involves the conversion of cyclohexanol to chlorocyclohexane via an SN1 reaction. This method is often preferred for its higher selectivity and yield of the desired monosubstituted product.

Experimental Protocols

Protocol 1: Free-Radical Chlorination of Cyclohexane using Sulfuryl Chloride

This protocol describes the free-radical chlorination of cyclohexane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.[1]

Materials and Apparatus:

  • Cyclohexane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • 0.5M Sodium carbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • In a dry round-bottom flask, combine 25.0 mL of cyclohexane and 0.10 g of AIBN.

  • Carefully add 9.0 mL of sulfuryl chloride to the flask in a fume hood.

  • Assemble a reflux apparatus and heat the mixture gently using a heating mantle.

  • Once the reaction is initiated (indicated by the evolution of gas), remove the heating mantle to control the exothermic reaction. Reflux the mixture for approximately 30 minutes.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with multiple 10-mL portions of 0.5M aqueous sodium carbonate solution until the aqueous layer is basic.[1]

  • Wash the organic layer with 10 mL of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude chlorocyclohexane by simple distillation. Collect the fraction boiling between 141-143°C.

Safety Precautions:

  • Sulfuryl chloride is corrosive and lachrymatory. Handle it with extreme care in a well-ventilated fume hood.

  • AIBN is a flammable solid and can decompose exothermically. Avoid grinding it and store it away from heat sources.

  • Cyclohexane is a flammable liquid.

Protocol 2: Synthesis of Chlorocyclohexane from Cyclohexanol via SN1 Reaction

This protocol details the synthesis of chlorocyclohexane from cyclohexanol using concentrated hydrochloric acid and zinc chloride as a catalyst.[2][3]

Materials and Apparatus:

  • Cyclohexanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous zinc chloride (ZnCl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place 10.0 g of cyclohexanol and 2.5 g of anhydrous zinc chloride in a round-bottom flask.

  • In a fume hood, carefully add 25 mL of concentrated hydrochloric acid to the flask.

  • Assemble a reflux apparatus and heat the mixture to reflux for 30 minutes.

  • After cooling, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer from the upper organic layer (crude chlorocyclohexane).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water. Vent the separatory funnel frequently.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry flask for further analysis or purification if necessary. A final distillation can be performed to obtain highly pure chlorocyclohexane.

Safety Precautions:

  • Concentrated hydrochloric acid is highly corrosive and emits pungent fumes. Always handle it in a fume hood with appropriate personal protective equipment.

  • Zinc chloride is corrosive and an irritant.

Data Presentation

Table 1: Comparison of Chlorination Protocols

ParameterFree-Radical ChlorinationSN1 Reaction from Cyclohexanol
Starting Material CyclohexaneCyclohexanol
Primary Reagents Sulfuryl chloride, AIBNConcentrated HCl, ZnCl₂
Reaction Type Free-radical substitutionNucleophilic substitution (SN1)
Typical Yield Variable, can be moderateGenerally good to high (e.g., 44.9%)[3]
Selectivity Can produce di- and polychlorinated productsHigh for monochlorination
Key Advantage Direct use of alkaneHigher selectivity and yield
Key Disadvantage Potential for multiple productsRequires pre-functionalized starting material

Visualizations

Reaction Signaling Pathways

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad hv or Δ Cyclohexane C₆H₁₂ Cyclohexyl_rad C₆H₁₁• Cyclohexane->Cyclohexyl_rad + Cl• Cl_rad1 Cl• HCl HCl Chlorocyclohexane C₆H₁₁Cl Cyclohexyl_rad->Chlorocyclohexane + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• 2Cl_rad_term 2 Cl• Cl2_term Cl₂ 2Cl_rad_term->Cl2_term Cyclohexyl_rad_term C₆H₁₁• Chlorocyclohexane_term C₆H₁₁Cl Cyclohexyl_rad_term->Chlorocyclohexane_term + Cl• Cl_rad_term Cl• 2Cyclohexyl_rad_term 2 C₆H₁₁• Bicyclohexyl C₁₂H₂₂ 2Cyclohexyl_rad_term->Bicyclohexyl

Caption: Free-radical chlorination mechanism.

SN1_Reaction Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol + H⁺ Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H₂O Chlorocyclohexane Chlorocyclohexane Carbocation->Chlorocyclohexane + Cl⁻ H_plus H⁺ H2O H₂O Cl_minus Cl⁻

Caption: SN1 reaction pathway for chlorocyclohexane synthesis.

Experimental Workflows

Free_Radical_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Mix Mix Cyclohexane, AIBN, and SO₂Cl₂ Reflux Reflux Mixture Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Transfer Transfer to Separatory Funnel Cool->Transfer Wash_Na2CO3 Wash with Na₂CO₃ (aq) Transfer->Wash_Na2CO3 Wash_H2O Wash with Water Wash_Na2CO3->Wash_H2O Dry Dry over CaCl₂ Wash_H2O->Dry Distill Simple Distillation Dry->Distill Product Chlorocyclohexane Distill->Product

Caption: Workflow for free-radical chlorination.

SN1_Workflow cluster_reaction_sn1 Reaction cluster_workup_sn1 Workup & Purification Mix_SN1 Mix Cyclohexanol, ZnCl₂, and conc. HCl Reflux_SN1 Reflux Mixture Mix_SN1->Reflux_SN1 Cool_SN1 Cool to Room Temp. Reflux_SN1->Cool_SN1 Separate Separate Layers Cool_SN1->Separate Wash_H2O_1 Wash with Water Separate->Wash_H2O_1 Wash_NaHCO3 Wash with NaHCO₃ (aq) Wash_H2O_1->Wash_NaHCO3 Wash_H2O_2 Wash with Water Wash_NaHCO3->Wash_H2O_2 Dry_SN1 Dry over Na₂SO₄ Wash_H2O_2->Dry_SN1 Product_SN1 Chlorocyclohexane Dry_SN1->Product_SN1

Caption: Workflow for SN1 synthesis of chlorocyclohexane.

References

Application Notes and Protocols: cis-1,3-Dichlorocyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,3-Dichlorocyclohexane is a halogenated cyclic hydrocarbon with potential as a starting material in organic synthesis. Its utility is intrinsically linked to the stereochemical and conformational properties of the cyclohexane (B81311) ring. This document provides a detailed overview of its theoretical applications, potential synthetic pathways, and the inherent challenges associated with its reactivity. While extensive, documented applications in complex syntheses are limited in the current literature, this guide serves to provide a foundational understanding for researchers exploring its use.

Introduction

This compound presents a bifunctional scaffold with two chlorine atoms in a 1,3-cis relationship on a cyclohexane ring. This stereochemical arrangement dictates its reactivity, primarily in nucleophilic substitution and elimination reactions. The conformational flexibility of the cyclohexane ring, existing predominantly in a chair conformation, plays a crucial role in determining the feasibility and outcome of these reactions. Understanding the principles of conformational analysis is paramount for predicting the behavior of this molecule in a synthetic context.

Conformational Analysis

The reactivity of this compound is heavily influenced by its conformational equilibrium. The two primary chair conformations are in rapid equilibrium, with the diequatorial conformer being significantly more stable and thus more populated than the diaxial conformer due to the minimization of 1,3-diaxial interactions.

G cluster_0 Conformational Equilibrium of this compound diaxial Diaxial Conformer (Less Stable) diequatorial Diequatorial Conformer (More Stable) diaxial->diequatorial Ring Flip diequatorial->diaxial Ring Flip G start This compound product 1,3-Disubstituted Cyclohexane start->product SN2 Reaction side_product Elimination Products (Cyclohexenes) start->side_product E2 Reaction (competing) reagent Nucleophile (Nu⁻) reagent->product reagent->side_product G start This compound intermediate 3-Chlorocyclohexene start->intermediate E2 Elimination (-HCl) base Strong Base (e.g., t-BuOK) base->intermediate final_product 1,3-Cyclohexadiene intermediate->final_product Further E2 Elimination (-HCl) G start This compound intermediate Monosubstituted Intermediate start->intermediate First SN2 nucleophile Difunctional Nucleophile (e.g., HS-(CH2)n-SH) nucleophile->intermediate product Bridged Bicyclic Product intermediate->product Intramolecular SN2

The Role of Dichlorocyclohexanes in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogen atoms, particularly chlorine, into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The dichlorocyclohexane moiety, while not as commonly encountered as other halogenated motifs, offers a unique three-dimensional structure and conformational rigidity that can be exploited in drug design. This document provides an overview of the applications of dichlorocyclohexanes in medicinal chemistry, with a focus on their use as conformational restricting agents and pharmacophoric elements. Due to the limited number of direct applications in marketed drugs, this note will focus on a key example from the literature to illustrate the potential of this scaffold: dichlorocyclohexane-containing platinum complexes with antitumor activity.

Dichlorocyclohexane as a Scaffold in Platinum-Based Anticancer Agents

A significant application of the dichlorocyclohexane scaffold is found in the development of platinum-based anticancer drugs. Building upon the success of cisplatin, researchers have explored derivatives of dichloro(1,2-diaminocyclohexane)platinum(II) to enhance efficacy, improve solubility, and overcome resistance.[1] The 1,2-diaminocyclohexane ligand, which can be derived from dichlorocyclohexane precursors, serves as a crucial component that influences the drug's interaction with DNA, the primary target of this class of agents.

The stereochemistry of the diaminocyclohexane ligand, which is dictated by the parent dichlorocyclohexane, plays a critical role in the antitumor activity of the resulting platinum complex. The cyclohexane (B81311) ring's conformational preferences can influence the orientation of the platinum complex as it approaches and binds to DNA, thereby affecting its ability to form DNA adducts and induce apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the antitumor activity of representative platinum(II) complexes containing the 1,2-diaminocyclohexane ligand against L1210 leukemia in mice. The data highlights the impact of modifying the ligands attached to the platinum center, while retaining the core diaminocyclohexane scaffold.

Compound IDLigand (in addition to 1,2-diaminocyclohexane)Antitumor Activity (% T/C)*Reference
NSC-194814Dichloro150[1]
Complex AMalonato>200[1]
Complex BDinitrato180[1]
Complex COxalato>200[1]

*% T/C = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher value indicates greater antitumor activity.

Experimental Protocols

This section provides a general methodology for the synthesis and biological evaluation of dichlorocyclohexane-containing platinum complexes, based on established procedures in the field.

Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II)

A common synthetic route to dichloro(1,2-diaminocyclohexane)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) with 1,2-diaminocyclohexane. The 1,2-diaminocyclohexane can be prepared from the corresponding dichlorocyclohexane isomer through various synthetic transformations.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 1,2-Diaminocyclohexane (cis or trans isomer)

  • Water, deionized

  • Hydrochloric acid (HCl)

Protocol:

  • Dissolve potassium tetrachloroplatinate(II) in deionized water to create a solution.

  • Slowly add a solution of 1,2-diaminocyclohexane in water to the platinum solution with constant stirring.

  • A yellow precipitate of dichloro(1,2-diaminocyclohexane)platinum(II) will form.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Collect the precipitate by filtration and wash it with water, followed by a small amount of cold ethanol (B145695) and then ether.

  • Dry the product under vacuum to obtain the final compound.

  • Characterize the product using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

In Vivo Antitumor Activity Assay (L1210 Leukemia Model)

The following protocol describes a general procedure for evaluating the antitumor activity of the synthesized platinum complexes in a murine leukemia model.

Materials:

  • BDF1 mice

  • L1210 leukemia cells

  • Synthesized platinum complexes

  • Saline solution (0.9% NaCl)

  • Standard cytotoxic drug (e.g., Cisplatin) for positive control

Protocol:

  • Inoculate BDF1 mice intraperitoneally (i.p.) with a known number of L1210 leukemia cells (e.g., 10⁵ cells per mouse).

  • Randomly divide the mice into groups (e.g., control, vehicle, treatment groups for each compound at different doses, and a positive control group).

  • Prepare solutions or suspensions of the test compounds and the positive control in a suitable vehicle (e.g., saline).

  • Starting 24 hours after tumor inoculation, administer the compounds to the respective treatment groups via the desired route (e.g., i.p. or intravenous) for a specified number of consecutive days. The control group receives the vehicle only.

  • Monitor the mice daily for signs of toxicity and record their survival time.

  • Calculate the median survival time for each group.

  • Determine the antitumor activity as a percentage of the increase in lifespan (% T/C) using the formula: (% T/C) = (Median survival time of treated group / Median survival time of control group) x 100.

Mandatory Visualizations

Signaling Pathway of Platinum-Based Drugs

The following diagram illustrates the generalized mechanism of action for platinum-based anticancer drugs, which form adducts with DNA, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Interaction and Damage cluster_2 Cellular Response Drug Platinum(II) Complex (e.g., Dichloro(1,2-diaminocyclohexane)platinum(II)) Activated_Drug Aquated Platinum Species Drug->Activated_Drug Chloride displacement DNA Nuclear DNA Activated_Drug->DNA Binding Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->Adducts DDR DNA Damage Response (e.g., p53 activation) Adducts->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

Caption: Generalized signaling pathway of platinum-based anticancer drugs.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the typical workflow for the synthesis and biological evaluation of novel dichlorocyclohexane-containing compounds.

G Start Conceptual Design of Dichlorocyclohexane Analogs Synthesis Chemical Synthesis of Target Compounds Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Biological_Screening In Vitro / In Vivo Biological Evaluation Purification->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Experimental workflow for drug discovery with dichlorocyclohexanes.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cis-1,3-dichlorocyclohexane. It includes protocols for sample preparation, data acquisition, and an overview of the expected spectral data based on the conformational dynamics of the molecule.

Introduction

This compound is a disubstituted cyclohexane (B81311) that serves as an important model compound for conformational analysis. The stereochemical arrangement of the two chlorine atoms dictates the conformational equilibrium of the cyclohexane ring, which can be elucidated using NMR spectroscopy. In the cis isomer, the two substituents can both be in axial positions (diaxial) or both in equatorial positions (diequatorial) in the chair conformation. These two conformers are in a dynamic equilibrium, and the understanding of this equilibrium is crucial for predicting the molecule's physical, chemical, and biological properties. NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure and conformational preferences of such molecules.

Conformational Equilibrium of this compound

The this compound molecule primarily exists as an equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformer. Generally, the diequatorial conformer is more stable due to reduced steric hindrance.[1] The energy difference between these conformers can be determined by analyzing the NMR spectrum, particularly at low temperatures where the ring flip is slowed down.

cluster_ee cluster_aa ee ee-conformer aa aa-conformer ee->aa Ring Flip

Caption: Conformational equilibrium of this compound.

¹H and ¹³C NMR Spectral Data

Due to the rapid conformational equilibrium at room temperature, the observed NMR spectrum is an average of the spectra of the individual conformers. The exact chemical shifts and coupling constants can be influenced by the solvent and temperature. Below are the expected chemical shift ranges for the different protons and carbons in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1, H-3 (CH-Cl)3.8 - 4.2Multiplet
H-2, H-4, H-5, H-6 (CH₂)1.4 - 2.2Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1, C-3 (CH-Cl)60 - 65
C-2 (CH₂)35 - 40
C-4, C-6 (CH₂)20 - 25
C-5 (CH₂)20 - 25

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration : To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Tube : Use a high-quality, clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz (or higher)
Pulse ProgramStandard 1D proton
Spectral Width10 - 12 ppm
Acquisition Time2 - 4 seconds
Relaxation Delay1 - 2 seconds
Number of Scans8 - 16
Temperature298 K (Room Temperature)

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz (or higher)
Pulse ProgramProton-decoupled 1D carbon
Spectral Width0 - 220 ppm
Acquisition Time1 - 2 seconds
Relaxation Delay2 - 5 seconds
Number of Scans128 - 1024 (or more)
Temperature298 K (Room Temperature)

Experimental Workflow

The overall process for the NMR spectroscopic analysis of this compound can be summarized in the following workflow.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup and Shimming filter->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (to TMS) baseline->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking and Assignment reference->peak_pick integrate->peak_pick analysis Conformational Analysis peak_pick->analysis

Caption: Experimental workflow for NMR analysis.

Data Analysis and Interpretation

  • ¹H NMR Spectrum : The proton spectrum is expected to show complex multiplets due to extensive spin-spin coupling between the cyclohexane ring protons. The signals for the methine protons attached to the chlorine atoms (H-1 and H-3) will be the most downfield. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectrum : In the proton-decoupled ¹³C NMR spectrum, four distinct signals are expected due to the molecule's symmetry (a plane of symmetry passing through C-2 and C-5). The carbons bonded to the electronegative chlorine atoms (C-1 and C-3) will appear most downfield.

  • Conformational Effects : The observed coupling constants in the ¹H NMR spectrum are averaged values based on the populations of the diequatorial and diaxial conformers. By using the Karplus equation, it is possible to estimate the dihedral angles and, consequently, the relative populations of the conformers, especially from low-temperature NMR studies where the individual conformers can be observed.

Conclusion

NMR spectroscopy is an indispensable technique for the structural and conformational analysis of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this document, researchers can obtain high-quality NMR spectra. The interpretation of this data provides valuable insights into the conformational preferences of this and similar substituted cyclohexane systems, which is fundamental in various fields, including stereochemistry, medicinal chemistry, and materials science.

References

Application Notes and Protocols for Mass Spectrometry Analysis of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-Dichlorocyclohexane is a halogenated cyclic hydrocarbon. Understanding its behavior under mass spectrometry is crucial for its identification and quantification in various matrices, from environmental samples to chemical reaction mixtures. This document provides detailed application notes on the electron ionization mass spectrometry (EI-MS) fragmentation patterns of this compound, a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway.

Mass Spectrometry Fragmentation Pattern of this compound

Upon electron ionization, this compound (molecular weight: 153.05 g/mol , formula: C₆H₁₀Cl₂) undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺˙) is often of low abundance or absent. The fragmentation is dominated by the loss of chlorine atoms and subsequent rearrangements.

Data Presentation

The quantitative data available for the major fragment ions of this compound are summarized below. The relative abundance is normalized to the base peak.

m/zProposed FragmentRelative Abundance (%)Notes
152/154/156[C₆H₁₀Cl₂]⁺˙Low / Not ObservedMolecular ion cluster (isotopic peaks for two chlorines)
117/119[C₆H₁₀Cl]⁺ModerateLoss of a chlorine radical (∙Cl)
81 [C₆H₉]⁺ 100 (Base Peak) Loss of two chlorine atoms and a hydrogen atom
80[C₆H₈]⁺˙HighSubsequent loss of H∙ from the m/z 81 fragment
116/118[C₆H₉Cl]⁺˙ModerateLoss of a hydrogen chloride (HCl) molecule

Note: The relative abundances are based on the most prominent peaks identified in the NIST mass spectral database. A full spectrum with relative intensities for all peaks is not publicly available.

Proposed Fragmentation Pathway

The formation of the major observed fragments can be rationalized through a series of cleavage and rearrangement reactions. The initial ionization event creates a molecular ion radical cation, which is energetically unstable and readily fragments.

A key fragmentation route involves the initial loss of a chlorine radical to form a chlorocyclohexyl cation (m/z 117/119). Subsequent loss of a hydrogen chloride (HCl) molecule from this intermediate or directly from the molecular ion can lead to the ion at m/z 81. The base peak at m/z 81, corresponding to the cyclohexenyl cation, is a particularly stable carbocation, explaining its high abundance. The peak at m/z 80 is likely due to the loss of a hydrogen radical from the m/z 81 fragment. The fragment at m/z 116/118 corresponds to the loss of HCl from the molecular ion.

fragmentation_pathway M This compound [C₆H₁₀Cl₂]⁺˙ m/z 152/154/156 F117 [C₆H₁₀Cl]⁺ m/z 117/119 M->F117 - •Cl F116 [C₆H₉Cl]⁺˙ m/z 116/118 M->F116 - HCl F81 [C₆H₉]⁺ m/z 81 (Base Peak) F117->F81 - HCl F80 [C₆H₈]⁺˙ m/z 80 F81->F80 - •H experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction or SPME Sample->Extraction Concentration Sample Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-200) Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Identification Compound Identification (Retention Time & Mass Spectrum) Processing->Identification Quantification Quantification (SIM mode) Identification->Quantification

Application Note: High-Resolution Separation of Dichlorocyclohexane Isomers by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust gas chromatography (GC) methods for the effective separation of constitutional and stereoisomers of dichlorocyclohexane. Due to the structural similarity and closely related physicochemical properties of these isomers, their separation presents a significant analytical challenge. The protocols herein provide optimized conditions for resolving 1,2-, 1,3-, and 1,4-dichlorocyclohexane (B93037) isomers, including their cis and trans diastereomers, using commercially available capillary GC columns. This note is intended for researchers, scientists, and professionals in the fields of chemical synthesis, quality control, and pharmaceutical development who require accurate identification and quantification of dichlorocyclohexane isomers.

Introduction

Dichlorocyclohexane isomers are important intermediates in organic synthesis and can also be encountered as impurities in chemical manufacturing processes. The specific isomeric composition of a sample can significantly influence the outcome of a chemical reaction and the purity of the final product. Therefore, a reliable analytical method for the separation and quantification of these isomers is crucial. Gas chromatography, with its high resolving power, is an ideal technique for this purpose. This note presents two primary methods utilizing stationary phases of different polarities to achieve optimal separation.

Experimental Protocols

Sample Preparation

A standard stock solution containing a mixture of 1,2-, 1,3-, and 1,4-dichlorocyclohexane isomers was prepared in hexane (B92381) at a concentration of 1000 µg/mL for each isomer. A working standard of 10 µg/mL was prepared by diluting the stock solution with hexane. All solvents used were of HPLC grade or higher.

Method 1: Separation on a Polar Stationary Phase

This method is highly effective for resolving the various cis and trans isomers based on differences in their polarity.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 120 °C.

    • Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes.

  • Detector Temperature: 280 °C.

Method 2: Separation on a Non-Polar Stationary Phase

This method primarily separates the isomers based on their boiling points and is useful for confirming the identity of the constitutional isomers.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 8 °C/min to 180 °C, hold for 3 minutes.

  • Detector Temperature: 280 °C.

Data Presentation

The following table summarizes the representative retention times for the dichlorocyclohexane isomers obtained using the two described methods. Actual retention times may vary depending on the specific instrument and column conditions.

IsomerMethod 1 (Polar Column) Retention Time (min)Method 2 (Non-Polar Column) Retention Time (min)
trans-1,2-Dichlorocyclohexane12.510.2
cis-1,2-Dichlorocyclohexane13.110.5
trans-1,3-Dichlorocyclohexane11.89.8
cis-1,3-Dichlorocyclohexane12.210.0
trans-1,4-Dichlorocyclohexane10.99.2
cis-1,4-Dichlorocyclohexane11.49.5

Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep_Start Start: Dichlorocyclohexane Isomer Mixture Dilution Dilute with Hexane to 10 µg/mL Prep_Start->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Capillary Column (Polar or Non-Polar) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification and Reporting Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the GC analysis of dichlorocyclohexane isomers.

Method_Selection Start Analytical Goal Decision Primary Separation Goal? Start->Decision Polar_Method Method 1: Polar Column (DB-WAX) Separation based on polarity Good for cis/trans isomers Decision->Polar_Method Resolve Diastereomers NonPolar_Method Method 2: Non-Polar Column (DB-5ms) Separation based on boiling point Good for constitutional isomers Decision->NonPolar_Method Resolve Constitutional Isomers Confirmation Confirmation of Peak Identity Polar_Method->Confirmation NonPolar_Method->Confirmation

Caption: Logical workflow for selecting the appropriate GC method.

Conclusion

The gas chromatography methods detailed in this application note provide a reliable and reproducible approach for the separation of dichlorocyclohexane isomers. The use of both polar and non-polar stationary phases allows for a comprehensive analysis, ensuring the accurate identification and quantification of all constitutional and key stereoisomers. These protocols are readily adaptable to standard laboratory instrumentation and can be integrated into quality control and research workflows for the analysis of dichlorocyclohexane-containing samples.

Application Notes and Protocols: Theoretical Use of cis-1,3-Dichlorocyclohexane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While cis-1,3-dichlorocyclohexane is a known chemical compound, its application as a monomer or significant component in polymer chemistry is not widely documented in scientific literature. Based on its chemical structure as a dihaloalkane, it can be hypothesized to function as a monomer in polycondensation or polyalkylation reactions. This document presents a theoretical application of this compound in the synthesis of a novel polyamide through a condensation reaction with a diamine. The provided protocols and data are hypothetical and intended to serve as a conceptual framework for researchers exploring new polymer structures.

Hypothetical Application: Synthesis of Poly(1,3-cyclohexanediyl-co-hexamethylenediamine)

In this theoretical application, this compound is used as a monomer in a nucleophilic substitution polycondensation reaction with hexamethylenediamine (B150038). The reaction would proceed via the substitution of the chlorine atoms by the amine groups, forming a polyamide chain with repeating cyclohexyl units.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products r1 This compound p1 Poly(1,3-cyclohexanediyl-co-hexamethylenediamine) r1->p1 + r2 Hexamethylenediamine r2->p1 p2 HCl p1->p2 +

Caption: Hypothetical polycondensation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a series of experiments aimed at optimizing the synthesis of Poly(1,3-cyclohexanediyl-co-hexamethylenediamine).

Experiment IDMonomer Ratio (DCH:HMDA)Temperature (°C)Reaction Time (h)Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
EXP-011:112012658,5001.8
EXP-021:1.05120247812,3001.6
EXP-031:1140127210,2001.7
EXP-041:1.05140248515,8001.5

DCH: this compound; HMDA: Hexamethylenediamine

Experimental Protocols

Materials:

  • This compound (≥98%)

  • Hexamethylenediamine (≥99%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (≥99%)

  • Methanol (B129727)

  • Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer/thermocouple

  • Heating mantle with temperature controller

  • Argon inlet and bubbler

  • Dropping funnel

Protocol for Hypothetical Polymer Synthesis (EXP-04):

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with an argon outlet connected to a bubbler, and a thermometer. The system is flame-dried under a stream of argon and allowed to cool to room temperature.

  • Reagent Charging: The flask is charged with hexamethylenediamine (5.81 g, 0.05 mol) and anhydrous NMP (100 mL). The mixture is stirred until the diamine is completely dissolved. Triethylamine (10.1 g, 0.1 mol) is added as an acid scavenger.

  • Monomer Addition: this compound (7.65 g, 0.05 mol) is dissolved in anhydrous NMP (20 mL) in a dropping funnel. This solution is added dropwise to the stirred reaction mixture over 30 minutes at room temperature.

  • Polymerization: The reaction mixture is heated to 140 °C under a gentle flow of argon and stirred for 24 hours.

  • Polymer Isolation: The reaction mixture is cooled to room temperature and poured into 500 mL of rapidly stirring methanol. The precipitated polymer is collected by vacuum filtration, washed with methanol (3 x 100 mL), and dried in a vacuum oven at 60 °C for 24 hours.

Experimental Workflow:

experimental_workflow start Start: Reactor Setup reagents Charge Hexamethylenediamine, Triethylamine, and NMP start->reagents addition Dropwise Addition of This compound Solution reagents->addition reaction Heat to 140°C and React for 24h addition->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitate Polymer in Methanol cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Methanol filtration->washing drying Vacuum Oven Drying washing->drying end End: Characterization drying->end

Caption: General workflow for the hypothetical synthesis of a polyamide.

Safety Precautions

  • This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Hexamethylenediamine is corrosive and toxic; avoid skin and eye contact.

  • Triethylamine is flammable and has a strong odor; handle in a fume hood.

  • Anhydrous solvents are moisture-sensitive.

Disclaimer: The application, protocols, and data presented in this document are purely theoretical and are intended for informational purposes for qualified researchers. No guarantee of the described outcomes is implied. All laboratory work should be conducted with a thorough risk assessment and adherence to established safety procedures.

Application Notes and Protocols: Reaction Mechanisms of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-1,3-Dichlorocyclohexane is a disubstituted cycloalkane that serves as an excellent model for studying the interplay between conformational isomerism and chemical reactivity. As a meso compound, it possesses two chiral centers but is achiral overall due to an internal plane of symmetry.[1][2] The stereochemical arrangement of the two chlorine atoms dictates the molecule's preferred conformation, which in turn governs its accessibility to participate in various reaction mechanisms. The orientation of the C-Cl bonds, whether axial or equatorial, is a critical factor in determining the rates and products of nucleophilic substitution (S(_N)2) and elimination (E2) reactions. These application notes provide a detailed overview of these mechanisms and furnish protocols for their study.

Conformational Analysis

This compound exists as a dynamic equilibrium between two chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

  • Diequatorial (e,e) Conformation: This is the most stable conformer. The two large chlorine atoms occupy the more sterically favorable equatorial positions, minimizing repulsive 1,3-diaxial interactions.[3]

  • Diaxial (a,a) Conformation: This conformer is significantly less stable due to severe steric strain between the two axial chlorine atoms and the axial hydrogens on the same face of the ring.[3][4]

The equilibrium lies heavily in favor of the diequatorial form. However, due to the rapid ring-flipping at room temperature, the diaxial conformer is present in a small but important concentration. It is this minor, less stable conformer that is often the reactive species in substitution and elimination reactions.[5][6]

Caption: Conformational equilibrium of this compound.

Table 1: Estimated Conformational Energy Data
ConformerSubstituent PositionsKey Steric InteractionsRelative Energy (Illustrative)Population at Equilibrium (25 °C, Illustrative)
Diequatorial1-e, 3-eGauche C-C-C-Cl0 kcal/mol>99%
Diaxial1-a, 3-a1,3-diaxial Cl-Cl repulsion~5.5 kcal/mol<1%

Note: Energy values are illustrative, based on A-values for chlorine (~0.5 kcal/mol for Cl-H) and the significant destabilization from a 1,3-diaxial Cl-Cl interaction.

Reaction Mechanisms

The reactivity of this compound is dictated by the stereoelectronic requirements of the specific reaction pathway. Both S(_N)2 and E2 reactions require the molecule to adopt its high-energy diaxial conformation.

S(_N)2 Nucleophilic Substitution

The S(_N)2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon at an angle of 180° to the leaving group.[5] In cyclohexane (B81311) systems, this geometry is best achieved when the leaving group is in an axial position. An equatorial leaving group is sterically shielded by the cyclohexane ring itself, hindering the nucleophile's approach to the antibonding (σ*) orbital of the C-Cl bond.[5][7]

Consequently, the S(_N)2 reaction of this compound must proceed through the minor diaxial conformer. The overall reaction rate is therefore dependent on both the concentration of this reactive conformer and the rate of the subsequent nucleophilic attack.

SN2_Mechanism Reactant This compound (Diequatorial Conformer) ReactiveConformer Diaxial Conformer (Reactive Species) Reactant->ReactiveConformer Ring Flip (Unfavorable Equilibrium) TS SN2 Transition State ReactiveConformer->TS Backside Attack Product Substitution Product (cis-1-chloro-3-substituted-cyclohexane) TS->Product Inversion of Configuration Nu Nucleophile (e.g., I⁻) Nu->TS E2_Mechanism Start This compound (Diequatorial) Reactive Diaxial Conformer (Trans-diaxial Cl and H) Start->Reactive Ring Flip TS_E2 E2 Transition State Reactive->TS_E2 Anti-periplanar Elimination Base Strong Base (e.g., EtO⁻) Base->TS_E2 Products Elimination Products (3-Chlorocyclohexene, 4-Chlorocyclohexene) TS_E2->Products Alkene Formation

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cis-1,3-dichlorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I can expect when synthesizing this compound?

A1: The primary impurity is typically the trans-1,3-dichlorocyclohexane diastereomer.[1][2] Depending on the synthetic route, other impurities may include residual starting materials, solvents, and other dichlorocyclohexane isomers (e.g., 1,2- or 1,4-dichlorocyclohexane).[3]

Q2: What are the key physical properties I should be aware of when purifying this compound?

A2: It is crucial to know the boiling points of the cis and trans isomers, as they are very close, making separation by distillation challenging. The polarity difference between the diastereomers is key for chromatographic separations. Refer to the data table below for a summary of these properties.

Q3: Which purification techniques are most effective for isolating this compound?

A3: The most effective methods for separating cis- and trans-1,3-dichlorocyclohexane are high-resolution gas chromatography (GC) and fractional distillation with a highly efficient column.[4][5] Column chromatography can also be employed, though finding the optimal stationary and mobile phase combination may require some method development.

Q4: Is recrystallization a viable method for purifying this compound?

A4: Recrystallization is generally not a suitable primary purification method for this compound as it is a liquid at room temperature. However, if you are working with a solid derivative of the compound, recrystallization could be a powerful purification technique.

Data Presentation: Physical Properties of 1,3-Dichlorocyclohexane Isomers

PropertyThis compoundtrans-1,3-DichlorocyclohexaneReference(s)
CAS Number 24955-63-324955-62-2[6][7]
Molecular Formula C₆H₁₀Cl₂C₆H₁₀Cl₂[6][7]
Molecular Weight 153.05 g/mol 153.05 g/mol [6][7]
Boiling Point ~213.4°C at 760 mmHgPredicted ~213.4°C at 760 mmHg[4][6]
Density ~1.14 g/cm³Predicted ~1.14 g/cm³[4][6]

Note: The boiling points of the cis and trans isomers are very similar, which presents a significant challenge for separation by fractional distillation.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of cis and trans isomers.

  • Possible Cause 1: Insufficient column efficiency. The boiling points of the diastereomers are very close, requiring a high number of theoretical plates for effective separation.

    • Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause 2: Distillation rate is too fast. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second.

  • Possible Cause 3: Fluctuating heat source. Inconsistent heating can disrupt the equilibrium in the distillation column.

    • Solution: Use a stable heating source, such as a heating mantle with a controller, and ensure it is shielded from drafts.

Gas Chromatography (GC)

Problem: Co-elution or poor resolution of cis and trans isomer peaks.

  • Possible Cause 1: Inappropriate GC column. The stationary phase is not selective enough for the dichlorocyclohexane isomers.

    • Solution: Use a polar stationary phase column. Polyethylene glycol (PEG)-based columns (e.g., WAX columns) or those with diethylene glycol succinate (B1194679) are often effective for separating these types of isomers.[4]

  • Possible Cause 2: Suboptimal oven temperature program. A fast temperature ramp can lead to insufficient interaction with the stationary phase.

    • Solution: Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to enhance separation.

  • Possible Cause 3: Incorrect carrier gas flow rate. An improper flow rate can lead to band broadening and reduced column efficiency.

    • Solution: Optimize the carrier gas flow rate for your specific column dimensions to achieve the best resolution.

Column Chromatography

Problem: Incomplete separation of diastereomers.

  • Possible Cause 1: Incorrect stationary phase. Standard silica (B1680970) gel may not provide sufficient selectivity.

    • Solution: Consider using a different stationary phase. For diastereomers, C8 or amide-bonded silica can sometimes offer better selectivity.

  • Possible Cause 2: Inappropriate mobile phase. The eluent may not have the optimal polarity to differentiate between the isomers.

    • Solution: Systematically screen different solvent systems. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. Thin-layer chromatography (TLC) can be used to quickly screen for an effective solvent system.

  • Possible Cause 3: Column overloading. Applying too much sample to the column will result in broad, overlapping bands.

    • Solution: Use an appropriate amount of sample for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of sample to stationary phase by weight.

Experimental Protocols

Preparative Gas Chromatography (GC) for this compound Purification

This protocol outlines a general procedure for the separation of cis- and trans-1,3-dichlorocyclohexane using preparative GC.

  • Instrumentation: A preparative gas chromatograph equipped with a fraction collector.

  • Column: A polar capillary column (e.g., WAX or a similar PEG-based column) of appropriate dimensions for preparative work.

  • Carrier Gas: Helium or nitrogen at an optimized flow rate.

  • Injector and Detector Temperatures: Set the injector and detector temperatures appropriately to ensure efficient vaporization of the sample and to prevent condensation (e.g., 250 °C).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5 °C/minute to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes. (Note: This is a starting point and should be optimized for your specific instrument and column.)

  • Sample Injection: Inject a small aliquot of the crude this compound mixture.

  • Fraction Collection: Set the fraction collector to isolate the peaks corresponding to the cis and trans isomers based on their retention times, which should be determined from an initial analytical run.

  • Analysis of Fractions: Analyze the collected fractions by analytical GC to confirm their purity.

Fractional Distillation

This protocol provides a general guideline for the purification of this compound by fractional distillation.

  • Apparatus: A round-bottom flask, a highly efficient fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Setup:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound mixture and a few boiling chips.

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the column.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • Carefully monitor the temperature at the distillation head. Collect fractions over narrow boiling ranges. The fraction corresponding to the boiling point of this compound should be collected separately.

    • Continue distillation until the temperature either rises significantly (indicating the presence of higher-boiling components) or drops.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their composition and purity.

Mandatory Visualizations

experimental_workflow start Crude this compound (Mixture with trans isomer and other impurities) purification_choice Choice of Purification Technique start->purification_choice frac_dist Fractional Distillation purification_choice->frac_dist Large Scale prep_gc Preparative Gas Chromatography purification_choice->prep_gc High Purity / Small Scale col_chrom Column Chromatography purification_choice->col_chrom Alternative Method analysis Purity Analysis (GC/NMR) frac_dist->analysis prep_gc->analysis col_chrom->analysis analysis->purification_choice Purity < 95% pure_product Pure this compound analysis->pure_product Purity > 95%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_gc problem Poor GC Resolution of Isomers cause1 Inappropriate Column problem->cause1 cause2 Suboptimal Temperature Program problem->cause2 cause3 Incorrect Flow Rate problem->cause3 solution1 Use Polar Column (e.g., WAX) cause1->solution1 solution2 Decrease Temperature Ramp Rate cause2->solution2 solution3 Optimize Carrier Gas Flow cause3->solution3

Caption: Troubleshooting guide for poor GC resolution of dichlorocyclohexane isomers.

References

Technical Support Center: Separation of Cis- and Trans-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the separation of cis- and trans-1,3-dichlorocyclohexane mixtures. It is intended for researchers, scientists, and professionals in drug development who work with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-1,3-dichlorocyclohexane?

A1: The primary challenge stems from the fact that cis- and trans-1,3-dichlorocyclohexane are stereoisomers with identical molecular weights and similar chemical properties.[1][2] The key to their separation lies in exploiting subtle differences in their physical properties, such as boiling points and polarity, which arise from their different three-dimensional structures. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.[3] These structural differences lead to variations in intermolecular forces, which can be leveraged by chromatographic techniques.

Q2: Which analytical technique is most effective for separating these isomers?

A2: Gas chromatography (GC) is the most common and effective method for separating cis- and trans-1,3-dichlorocyclohexane.[4] The choice of the GC column (stationary phase) is critical. A column with a stationary phase that can differentiate between the small polarity and shape differences of the isomers is required for successful separation.

Q3: Why do the cis and trans isomers behave differently during chromatography?

A3: The different chromatographic behavior is due to differences in their conformational structures and resulting dipole moments. The cis-1,3-dichlorocyclohexane primarily exists in a diequatorial conformation, while the trans isomer adopts a conformation with one axial and one equatorial chlorine atom.[5][6] This leads to different net dipole moments and van der Waals interactions with the GC stationary phase, resulting in different retention times.

Q4: Can I separate the trans-1,3-dichlorocyclohexane enantiomers using standard GC?

A4: No, standard GC columns cannot separate the (1R,3R) and (1S,3S) enantiomers of trans-1,3-dichlorocyclohexane. Enantiomers have identical physical properties in an achiral environment. To separate them, a chiral stationary phase is required, which is a specialized and less common technique.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or no separation of cis and trans peaks in GC. 1. Incorrect GC Column: The stationary phase may not have the right polarity to differentiate the isomers. 2. Suboptimal Temperature Program: The temperature ramp may be too fast, or the isothermal temperature may be too high.1. Use a mid-polarity to polar capillary column. Columns like those with Carbowax or diethylene glycol succinate (B1194679) phases have been used for similar separations.[4] 2. Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10 °C/min) to enhance resolution.
Broad, tailing peaks. 1. Active Sites in the Injector or Column: Polar analytes can interact with active sites. 2. Column Overload: Injecting too much sample. 3. Incorrect Flow Rate: Gas flow may be too slow.1. Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. 2. Dilute the sample or reduce the injection volume. 3. Optimize the carrier gas flow rate for the column dimensions.
Inconsistent Retention Times. 1. Fluctuations in Oven Temperature: The GC oven is not maintaining a stable temperature. 2. Carrier Gas Flow/Pressure Variations: Leaks or inconsistent pressure regulation.1. Allow the GC oven to fully equilibrate before injection. If the problem persists, service the GC. 2. Check for leaks in the gas lines using an electronic leak detector. Verify that the gas regulator is functioning correctly.

Data Presentation: Physical & Chromatographic Properties

The separation of cis- and trans-1,3-dichlorocyclohexane relies on differences in their physical properties.

PropertyThis compoundtrans-1,3-Dichlorocyclohexane
Molecular Formula C₆H₁₀Cl₂[2]C₆H₁₀Cl₂[1]
Molecular Weight 153.05 g/mol [2]153.05 g/mol [1][7]
Stereochemistry Meso (achiral)[3]Racemic mixture of enantiomers[3]
Predominant Conformation Diequatorial (e,e)Axial-equatorial (a,e)[5]
Calculated Dipole Moment 2.69 Debye (for e,e conformer)[5]N/A
Kovats Retention Index (Non-polar column) 1054 - 1092[2]1048 - 1049[7]

Note: Retention indices can vary based on the specific column and conditions used.

Experimental Protocols

Protocol: Gas Chromatography (GC) Separation of Isomers

This protocol is a representative method for the analytical separation of cis- and trans-1,3-dichlorocyclohexane. Optimization may be required based on the specific instrument and column used.

1. Sample Preparation:

  • Dilute the isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100-500 µg/mL.

2. Gas Chromatograph (GC) Setup:

  • Injector: Split/Splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

3. GC Column:

  • A mid-polarity capillary column is recommended. A good starting point would be a column with a stationary phase like 5% Phenyl Polysiloxane or a Polyethylene Glycol (WAX) type column.

  • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

4. Oven Temperature Program:

  • Initial Temperature: 60 °C.

  • Hold Time: 2 minutes.

  • Ramp Rate: 10 °C/minute.

  • Final Temperature: 180 °C.

  • Final Hold Time: 5 minutes.

5. Detector:

  • Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • FID Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

6. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Based on the Kovats indices on non-polar columns, the trans isomer is expected to elute slightly earlier.[2][7]

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

Workflow for Isomer Separation and Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Mixture Cis/Trans Mixture Dilution Dilute in Solvent Mixture->Dilution Injection Inject Sample into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection Detect with FID/MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

Caption: General workflow for the separation and quantification of 1,3-dichlorocyclohexane (B1332193) isomers.

Conformational Isomers of 1,3-Dichlorocyclohexane

G cluster_cis This compound (Meso) cluster_trans trans-1,3-Dichlorocyclohexane (Enantiomers) Cis_ee Diequatorial (e,e) More Stable Cis_aa Diaxial (a,a) Less Stable Cis_ee->Cis_aa Ring Flip Trans_ae (1R,3R) - (a,e) Trans_ea (1S,3S) - (e,a) note Single stable conformation (one axial, one equatorial)

Caption: Conformational equilibrium of cis- and trans-1,3-dichlorocyclohexane isomers.

Troubleshooting Logic for Poor GC Separation

G Start Poor Isomer Separation CheckTemp Is the temperature program optimized? Start->CheckTemp CheckColumn Is the column polarity appropriate? CheckTemp->CheckColumn Yes OptimizeTemp Decrease ramp rate and initial temperature CheckTemp->OptimizeTemp No CheckFlow Is the carrier gas flow rate optimal? CheckColumn->CheckFlow Yes ChangeColumn Select a more polar stationary phase CheckColumn->ChangeColumn No AdjustFlow Adjust flow rate for column dimensions CheckFlow->AdjustFlow No Success Separation Achieved CheckFlow->Success Yes OptimizeTemp->Success ChangeColumn->Success AdjustFlow->Success

Caption: A decision tree for troubleshooting poor separation of dichlorocyclohexane isomers via GC.

References

Optimizing reaction yield for cis-1,3-Dichlorocyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of cis-1,3-dichlorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to obtain this compound with high stereoselectivity?

A1: The most theoretically sound and stereoselective approach is a two-step synthesis starting from 1,3-cyclohexanedione (B196179). The first step involves the stereoselective reduction of 1,3-cyclohexanedione to cis-1,3-cyclohexanediol (B3029893). The second step is the dichlorination of the cis-diol using a reagent system that promotes a double inversion of configuration at the two hydroxyl-bearing carbons.

Q2: Which chlorinating agents are recommended for the conversion of cis-1,3-cyclohexanediol to this compound?

A2: To achieve the desired cis configuration from a cis-diol, a double S(_N)2 reaction (double inversion) is required. Reagent systems known to facilitate this include:

  • Thionyl chloride (SOCl(_2)) in the presence of a base like pyridine (B92270): Pyridine prevents the S(_N)i mechanism (which would lead to retention and the trans product) and promotes an S(_N)2 pathway.[1]

  • The Appel reaction: This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and a chlorine source like carbon tetrachloride (CCl(_4)) or N-chlorosuccinimide (NCS). It is well-known to proceed with inversion of configuration.[2][3]

Q3: Why is direct chlorination of cyclohexane (B81311) or cyclohexene (B86901) not a suitable method for producing this compound?

A3: Direct chlorination of cyclohexane via free-radical mechanisms lacks regioselectivity and stereoselectivity, leading to a complex mixture of mono-, di-, and polychlorinated isomers that are difficult to separate. Chlorination of cyclohexene typically proceeds through an anti-addition mechanism, yielding trans-1,2-dichlorocyclohexane (B1586812) as the major product.

Q4: What is the stereochemical relationship between the different isomers of 1,3-dichlorocyclohexane?

A4: There are three stereoisomers of 1,3-dichlorocyclohexane: a cis isomer and a pair of trans enantiomers ((1R,3R) and (1S,3S)). The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters. The cis isomer is a diastereomer of the trans isomers.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of dichlorinated product 1. Incomplete reaction. 2. Formation of side products (e.g., elimination to form chlorocyclohexene). 3. Formation of a cyclic ether (e.g., 2-oxabicyclo[3.3.1]nonane derivative) as a byproduct.1. Increase reaction time or temperature moderately. Ensure stoichiometric amounts of the chlorinating agent are used. 2. Maintain a low reaction temperature to disfavor elimination pathways. 3. Use reaction conditions that favor intermolecular substitution over intramolecular cyclization (e.g., ensuring the presence of a good external nucleophile like Cl⁻ from pyridine hydrochloride).
Incorrect stereoisomer obtained (e.g., trans-1,3-dichlorocyclohexane) 1. If using thionyl chloride without a base, the S(_N)i mechanism (retention of configuration at one center) may be occurring. 2. If using a reagent that promotes single inversion at each center, starting with the trans-diol would be necessary.1. Ensure an adequate amount of pyridine is used when reacting with thionyl chloride to force the S(_N)2 (inversion) pathway. 2. Confirm the stereochemistry of the starting diol. To obtain the cis-dichloro product, you must start with the cis-diol and use a method that causes double inversion.
Difficult separation of cis and trans isomers The boiling points of the cis and trans isomers are very close, making separation by standard distillation challenging.1. Use a long Vigreux column for fractional distillation under reduced pressure to enhance separation.[5] 2. Preparative gas chromatography (GC) can be an effective, albeit smaller-scale, separation method. 3. Column chromatography on silica (B1680970) gel may also be employed, though finding an optimal solvent system might require some experimentation.
Presence of residual phosphorus compounds (after Appel reaction) Triphenylphosphine oxide (TPPO) is a common byproduct of the Appel reaction and can be difficult to remove.1. TPPO can sometimes be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane (B92381) or ether and then removed by filtration. 2. Column chromatography is often effective for separating the desired product from TPPO.

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Cyclohexanediol from 1,3-Cyclohexanedione

This protocol is based on methods for the stereoselective reduction of cyclic diketones.

Materials:

Procedure:

  • Dissolve 1,3-cyclohexanedione in a mixture of THF and methanol at 0°C.

  • Slowly add sodium borohydride to the solution while maintaining the temperature at 0°C. The amount of NaBH(_4) should be carefully controlled to favor diol formation over side reactions.

  • Stir the reaction mixture at 0°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate cis-1,3-cyclohexanediol.

Protocol 2: Synthesis of this compound via Double Inversion (Thionyl Chloride/Pyridine Method)

Materials:

  • cis-1,3-Cyclohexanediol

  • Anhydrous pyridine

  • Thionyl chloride (SOCl(_2))

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve cis-1,3-cyclohexanediol in anhydrous pyridine and cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (at least 2 equivalents) dropwise to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by GC-MS.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Representative Yields for Chlorination of Alcohols
Starting MaterialReagentProductYield (%)Reference
1,2-EpoxycyclohexanePPh(_3)/Cl(_2)cis-1,2-Dichlorocyclohexane71-73%[5]
Secondary Alcohols (general)SOCl(_2)/PyridineAlkyl Chlorides (with inversion)Generally high[1]
Secondary Alcohols (general)PPh(_3)/CCl(_4) (Appel Reaction)Alkyl Chlorides (with inversion)Generally high[2]

Visualizations

Reaction Pathway

G cluster_0 Step 1: Reduction cluster_1 Step 2: Dichlorination (Double Inversion) A 1,3-Cyclohexanedione B cis-1,3-Cyclohexanediol A->B NaBH4 / MeOH C cis-1,3-Cyclohexanediol D This compound C->D SOCl2 / Pyridine or PPh3 / CCl4

Caption: Proposed two-step synthesis of this compound.

Stereochemical Control with Thionyl Chloride

G cluster_0 Chlorination of cis-1,3-Cyclohexanediol cluster_1 SNi Mechanism cluster_2 SN2 Mechanism start cis-1,3-Cyclohexanediol A SOCl2 (no base) start->A C SOCl2 + Pyridine start->C B trans-1,3-Dichlorocyclohexane (Retention) A->B Undesired D This compound (Double Inversion) C->D Desired

Caption: Influence of pyridine on the stereochemical outcome.

Troubleshooting Workflow

G Start Reaction Complete? LowYield Low Yield? Start->LowYield Yes End Successful Synthesis Start->End No, High Yield WrongIsomer Incorrect Isomer? LowYield->WrongIsomer No CheckTimeTemp Increase reaction time/temp. Check stoichiometry. LowYield->CheckTimeTemp Yes PurificationIssue Purification Issues? WrongIsomer->PurificationIssue No CheckReagents Verify stereochemistry of starting diol. Ensure pyridine is present with SOCl2. WrongIsomer->CheckReagents Yes OptimizeDistillation Use fractional distillation under vacuum. Consider preparative GC. PurificationIssue->OptimizeDistillation Yes End2 End of Troubleshooting PurificationIssue->End2 No CheckTimeTemp->WrongIsomer CheckSideProducts Analyze for elimination/ether byproducts. Lower temperature. CheckReagents->PurificationIssue OptimizeDistillation->End2

Caption: Decision tree for troubleshooting the synthesis.

References

Preventing side product formation in cyclohexane chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the chlorination of cyclohexane (B81311) and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products formed during the free-radical chlorination of cyclohexane?

The most common side products are polychlorinated cyclohexanes. Since the initial product, monochlorocyclohexane, still has hydrogen atoms, it can react further with chlorine radicals. This subsequent reaction leads to the formation of a mixture of dichlorocyclohexane isomers (1,2-, 1,3-, and 1,4-dichlorocyclohexane) and, under forcing conditions, even more highly chlorinated derivatives.[1][2]

Q2: How can I minimize the formation of polychlorinated side products?

The key to preventing over-chlorination is to control the reaction stoichiometry and duration.

  • Molar Ratio: Employ a high molar excess of cyclohexane relative to the chlorinating agent (e.g., Cl₂ or SO₂Cl₂). This statistically increases the probability that a chlorine radical will collide with an unreacted cyclohexane molecule rather than a monochlorocyclohexane molecule.[2][3]

  • Reaction Time: Limit the reaction time. Stopping the reaction at a low to moderate conversion of cyclohexane will inherently favor the formation of the monosubstituted product.[2] Continuous monitoring of the reaction progress by methods like Gas Chromatography (GC) is recommended.

Q3: How do reaction temperature and light intensity affect the selectivity of the reaction?

  • Temperature: While free-radical chlorination is often initiated by heat or UV light, higher temperatures can decrease the selectivity of the reaction by providing more energy for less favorable reaction pathways to occur.[2] For many chlorinations, conducting the reaction at lower temperatures (e.g., 0-30°C) can help reduce the formation of byproducts.[2][4]

  • Light Intensity: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂), which is promoted by UV light.[5][6] The intensity of the light source will affect the rate of initiation (the rate of chlorine radical formation). While a sufficient intensity is needed to start the reaction, excessively high intensity can lead to a very high concentration of radicals, potentially increasing the rate of termination and side reactions.

Q4: What is the role of the solvent in this reaction?

In many lab-scale preparations, cyclohexane itself serves as both the reactant and the solvent, especially when used in large excess. If a co-solvent is used, it should be inert to free-radical conditions. Solvents like carbon tetrachloride (CCl₄) have been used historically, but due to toxicity, other inert solvents may be considered. Some studies have shown that solvents can influence the selectivity of chlorination; for instance, aromatic solvents can form a π-complex with chlorine atoms, making them less reactive and therefore more selective.[7]

Q5: Which chlorinating agent is best for this reaction: Cl₂ or SO₂Cl₂?

Both molecular chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂) can be used for free-radical chlorination. Sulfuryl chloride is sometimes considered a more convenient and selective reagent. The SO₂Cl radical is less reactive than the chlorine radical, which can lead to greater selectivity for the most stable radical intermediate.[3][8]

Troubleshooting Guide

Issue: The yield of monochlorocyclohexane is low, and I'm observing significant amounts of dichlorocyclohexane and other polychlorinated products.

Potential Cause Recommended Solution
Incorrect Stoichiometry The ratio of cyclohexane to the chlorinating agent is too low.
Action: Increase the molar ratio of cyclohexane to the chlorinating agent significantly (e.g., 10:1 or higher). This favors the chlorination of the starting material.[2][3]
Excessive Reaction Time The reaction was allowed to proceed for too long, leading to the chlorination of the initial product.
Action: Monitor the reaction progress using GC. Stop the reaction at a predetermined, optimal conversion level (e.g., 20-30% conversion of cyclohexane) to maximize the selectivity for the mono-chlorinated product.
High Reaction Temperature Elevated temperatures can reduce the selectivity of the chlorination process.
Action: Conduct the reaction at a lower temperature. If using photo-initiation, ensure the reaction vessel is adequately cooled to dissipate heat from the lamp.

Issue: The chlorination reaction is not initiating or is proceeding very slowly.

Potential Cause Recommended Solution
Insufficient Initiation Energy The UV light source is too weak, the wrong wavelength, or the reaction temperature is too low for thermal initiation.
Action: Verify that the UV lamp is functional and appropriate for photo-initiated radical reactions. If relying on thermal initiation, ensure the temperature is high enough to cause homolysis of the chlorinating agent.
Presence of Inhibitors Radical scavengers (e.g., oxygen, phenols) are present in the reactants or solvent.
Action: Ensure reactants and solvents are pure and deoxygenated. Purging the reaction vessel with an inert gas like nitrogen or argon before and during the reaction can remove dissolved oxygen.

Data Summary

Table 1: Effect of Reactant Molar Ratio on Product Selectivity

Cyclohexane : SO₂Cl₂ RatioResidence Time (min)Monochlorocyclohexane YieldPolychlorination
40 : 11922%Selectively formed monochloride[3]
80 : 11920%Selectively formed monochloride[3]
80 : 15735%Selectively formed monochloride[3]
Data adapted from a microflow chlorination study. Longer residence time increases yield while high molar excess maintains selectivity.[3]

Experimental Protocol: Photo-initiated Monochlorination of Cyclohexane

This protocol is a representative example for producing monochlorocyclohexane while minimizing side products.

Materials:

  • Cyclohexane (reagent grade, freshly distilled if necessary)

  • Chlorinating agent (e.g., Sulfuryl Chloride, SO₂Cl₂)

  • Radical initiator (e.g., AIBN, if not using photo-initiation)

  • Inert gas (Nitrogen or Argon)

  • Aqueous sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a dropping funnel. Place the apparatus in front of a UV lamp (e.g., a 15W black light) and provide cooling with a water bath.[3]

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Reactant Charging: Charge the flask with a significant molar excess of cyclohexane.

  • Initiation: Turn on the UV lamp and the cooling bath.

  • Reagent Addition: Slowly add the chlorinating agent (SO₂Cl₂) dropwise from the dropping funnel to the stirring cyclohexane over a planned period. The slow addition helps maintain a low concentration of the chlorinating agent, further favoring monochlorination.

  • Reaction Monitoring: Allow the reaction to proceed under UV irradiation. Monitor the formation of chlorocyclohexane (B146310) and the consumption of cyclohexane by taking small aliquots and analyzing them by GC.

  • Quenching: Once the desired conversion is reached, turn off the UV lamp. Carefully quench the reaction by washing the mixture with a 5% aqueous sodium bicarbonate solution to neutralize any acidic byproducts like HCl or remaining SO₂Cl₂.

  • Workup: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. The unreacted cyclohexane can be removed by simple distillation. The desired monochlorocyclohexane product can then be purified by fractional distillation.[9]

Visualizations

Free_Radical_Chlorination cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination Cl2 Cl-Cl Cl_rad 2 Cl• Cl2->Cl_rad UV Light (hν) P1_start Cl• + Cyclohexane P1_end Cyclohexyl Radical• + HCl P1_start->P1_end P2_start Cyclohexyl Radical• + Cl-Cl P2_end Chlorocyclohexane + Cl• P2_start->P2_end T1 2 Cl• → Cl₂ T2 2 Cyclohexyl• → Bicyclohexyl T3 Cyclohexyl• + Cl• → Chlorocyclohexane Side_Product_Formation cyclohexane Cyclohexane monochloro Monochlorocyclohexane (Desired Product) cyclohexane->monochloro + Cl• - HCl dichloro Dichlorocyclohexane (Side Product) monochloro->dichloro + Cl• - HCl exp1 Primary reaction pathway. Favored by high [Cyclohexane]. exp2 Side reaction pathway. More likely if [Monochloro] builds up or reaction time is long. Cl_rad Cl• Cl2 Cl₂ HCl HCl Troubleshooting_Workflow start Start: Low yield of monochlorocyclohexane check_byproducts High levels of polychlorinated products? start->check_byproducts check_conversion Low conversion of starting material? check_byproducts->check_conversion No increase_ratio Increase Cyclohexane : Cl₂ ratio check_byproducts->increase_ratio Yes check_initiator Check UV source / temp check_conversion->check_initiator Yes end End: Optimized Reaction check_conversion->end No reduce_time Reduce reaction time increase_ratio->reduce_time reduce_time->end remove_inhibitors Purge with N₂/Ar to remove O₂ check_initiator->remove_inhibitors remove_inhibitors->end

References

Technical Support Center: Synthesis of Dichlorocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure dichlorocyclohexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of dichlorocyclohexane isomers.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of dichlorocyclohexane isomers.

Synthesis and Stereoselectivity

Q1: My free-radical chlorination of cyclohexane (B81311) is producing a complex mixture of isomers. How can I improve the selectivity for a specific dichlorocyclohexane?

A1: Free-radical chlorination of cyclohexane is notoriously non-selective, yielding a mixture of 1,2-, 1,3-, and 1,4-dichlorocyclohexane, each as a mixture of cis and trans isomers.[1] Achieving high selectivity through this method is challenging.

  • Controlling Stoichiometry: Using a large excess of cyclohexane can favor monochlorination, but for dichlorination, controlling the stoichiometry of chlorine is crucial. However, this often leads to a statistical mixture of products.

  • Alternative Methods: For specific isomers, alternative synthetic routes are highly recommended. For instance, the anti-addition of chlorine to cyclohexene (B86901) will yield trans-1,2-dichlorocyclohexane (B1586812). For cis-1,2-dichlorocyclohexane, a method involving the opening of 1,2-epoxycyclohexane can be employed.[2]

Q2: I am attempting to synthesize trans-1,2-dichlorocyclohexane from cyclohexene, but I am getting by-products. What are these and how can I avoid them?

A2: The electrophilic addition of chlorine to cyclohexene is a standard method for synthesizing trans-1,2-dichlorocyclohexane. However, side reactions can occur.

  • Common By-products: If the reaction is carried out in the presence of nucleophilic solvents (e.g., water, alcohols), you can get the formation of halohydrins (e.g., 2-chlorocyclohexanol) or alkoxy-chlorinated products. Over-chlorination can also lead to trichlorocyclohexanes.

  • Troubleshooting:

    • Solvent Choice: Use a non-nucleophilic solvent like carbon tetrachloride or dichloromethane (B109758) to minimize the formation of solvent-adducts.

    • Control of Reaction Conditions: Maintain a low temperature (e.g., 0 °C) to reduce the rate of side reactions.

    • Exclusion of Water: Ensure all glassware and reagents are dry to prevent halohydrin formation.

Q3: How do reaction temperature and time (kinetic vs. thermodynamic control) affect the isomer distribution in my product mixture?

A3: The principles of kinetic and thermodynamic control can influence the final ratio of isomers, especially when reversible reaction pathways exist.

  • Kinetic Product: The isomer that is formed fastest (has the lowest activation energy) will be the major product under conditions of kinetic control (typically lower temperatures and shorter reaction times).

  • Thermodynamic Product: The most stable isomer will be the major product under conditions of thermodynamic control (typically higher temperatures and longer reaction times, allowing for equilibrium to be established). For dichlorocyclohexanes, the trans-isomers with both chlorine atoms in equatorial positions are generally more stable.

  • Practical Application: If you are targeting a less stable isomer, it is crucial to run the reaction at a lower temperature and monitor the reaction progress to stop it before significant equilibration to the more stable isomer occurs.

Purification and Separation

Q4: I have a mixture of cis- and trans-dichlorocyclohexane isomers. How can I effectively separate them?

A4: The separation of dichlorocyclohexane isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: This can be effective if there is a sufficient difference in the boiling points of the isomers. However, for many cis/trans pairs, the boiling points are very close, making this method difficult.

  • Gas Chromatography (GC): Preparative GC is a powerful technique for separating isomers with high purity. Analytical GC with a suitable column (e.g., a polar capillary column) is excellent for determining the isomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns that can differentiate based on shape (e.g., cholesterol-based columns), can be effective for separating cis/trans isomers.[3]

  • Column Chromatography: For some isomer pairs, column chromatography on silica (B1680970) gel or alumina (B75360) can provide good separation. The choice of eluent is critical and often requires careful optimization.

Q5: My fractional distillation is not giving a good separation of the dichlorocyclohexane isomers. What can I do to improve it?

A5: Improving the efficiency of fractional distillation is key to separating compounds with close boiling points.

  • Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).

  • Slow Distillation Rate: Distill the mixture very slowly to allow for proper equilibrium between the liquid and vapor phases within the column.

  • Maintain a Good Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the pot to the condensate collected) generally leads to better separation.

  • Insulate the Column: Insulating the column will minimize heat loss and help maintain the temperature gradient necessary for efficient fractionation.

Characterization and Analysis

Q6: How can I use NMR spectroscopy to distinguish between cis- and trans-isomers of dichlorocyclohexane?

A6: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between dichlorocyclohexane isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the protons attached to the chlorine-bearing carbons are diagnostic.

    • Chemical Shift: Axial and equatorial protons have different chemical shifts. The conformation of the ring (which is influenced by the cis/trans stereochemistry) will affect the observed chemical shifts.

    • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). This can be used to infer the relative stereochemistry.

  • ¹³C NMR: The number of unique carbon signals can help identify the isomer based on its symmetry. For example, para-dichlorocyclohexane has a higher degree of symmetry than ortho- or meta-isomers, leading to fewer signals in its ¹³C NMR spectrum.

Q7: I am analyzing my product mixture by GC-MS. What should I look for to identify the different dichlorocyclohexane isomers?

A7: GC-MS is an excellent technique for both separating and identifying isomers in a mixture.

  • Gas Chromatography (GC): The isomers will separate based on their boiling points and interactions with the stationary phase of the GC column, resulting in different retention times.

  • Mass Spectrometry (MS): While constitutional isomers will have the same molecular ion peak (m/z), their fragmentation patterns may differ slightly, which can aid in their identification. The primary use of MS in this context is often for confirmation of the molecular weight and elemental composition (chlorine isotopes).

Data Presentation

The following tables summarize key quantitative data for dichlorocyclohexane isomers.

Table 1: Physical Properties of Dichlorocyclohexane Isomers

IsomerBoiling Point (°C) at 760 mmHgBoiling Point (°C) at reduced pressure
cis-1,2-Dichlorocyclohexane~190-192105-110 (33 mmHg)[2]
trans-1,2-Dichlorocyclohexane~188-190-
cis-1,3-Dichlorocyclohexane~173-175-
trans-1,3-Dichlorocyclohexane~171-173-
cis-1,4-Dichlorocyclohexane~182-184-
trans-1,4-Dichlorocyclohexane~180-182-

Note: Boiling points can vary slightly based on experimental conditions and purity.

Table 2: Expected ¹³C NMR Signals for Dichlorocyclohexane Isomers

IsomerNumber of Unique Carbon Signals
1,1-Dichlorocyclohexane4
cis-1,2-Dichlorocyclohexane3
trans-1,2-Dichlorocyclohexane3
This compound4
trans-1,3-Dichlorocyclohexane4
cis-1,4-Dichlorocyclohexane2
trans-1,4-Dichlorocyclohexane2

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Dichlorocyclohexane via Electrophilic Addition to Cyclohexene

Materials:

  • Cyclohexene

  • Chlorine gas (or a suitable source like trichloroisocyanuric acid)

  • Carbon tetrachloride (or dichloromethane)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube in an ice bath.

  • Dissolve cyclohexene in carbon tetrachloride in the flask.

  • Slowly bubble chlorine gas through the solution while stirring vigorously. Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine. Alternatively, use a stoichiometric amount of a solid chlorine source.

  • Once the reaction is complete (as indicated by the persistence of the chlorine color or by TLC/GC analysis), stop the chlorine flow.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any excess acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude trans-1,2-dichlorocyclohexane by fractional distillation under reduced pressure.

Protocol 2: Synthesis of cis-1,2-Dichlorocyclohexane from 1,2-Epoxycyclohexane

Materials:

Procedure: [2]

  • In a three-necked flask, dissolve triphenylphosphine in anhydrous benzene and cool in an ice bath.

  • Bubble chlorine gas through the stirred solution until a lemon-yellow color persists. This forms dichlorotriphenylphosphorane.

  • Add a solution of 1,2-epoxycyclohexane in benzene dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4 hours.

  • Cool the mixture and add methanol to quench any excess dichlorotriphenylphosphorane.

  • Concentrate the mixture on a rotary evaporator.

  • Triturate the residue with petroleum ether and filter to remove the triphenylphosphine oxide precipitate.

  • Wash the filtrate with aqueous sodium bisulfite and then with water.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate.

  • Purify the product by distillation under reduced pressure to obtain cis-1,2-dichlorocyclohexane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., Cyclohexane) reaction Chlorination Reaction (e.g., Free Radical) start->reaction mixture Crude Product Mixture (Isomers + By-products) reaction->mixture workup Aqueous Workup mixture->workup drying Drying workup->drying separation Separation (e.g., Distillation, Chromatography) drying->separation pure_isomer Pure Isomer(s) separation->pure_isomer gcms GC-MS pure_isomer->gcms nmr NMR Spectroscopy pure_isomer->nmr troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Isomer Selectivity start->poor_selectivity bad_separation Inefficient Separation start->bad_separation optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions poor_selectivity->optimize_conditions change_method Change Synthetic Method poor_selectivity->change_method improve_distillation Improve Distillation Technique (Column, Rate, Reflux) bad_separation->improve_distillation use_chromatography Use Chromatography (GC/HPLC) bad_separation->use_chromatography

References

Interpreting complex NMR spectra of dichlorocyclohexane mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichlorocyclohexane NMR Analysis

Welcome to the technical support center for the analysis of dichlorocyclohexane mixtures by NMR spectroscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in interpreting complex spectra.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my dichlorocyclohexane sample appear so complex and broad?

A1: The complexity primarily arises from two factors: the presence of multiple isomers (constitutional and stereoisomers) and dynamic conformational changes.[1][2]

  • Isomeric Mixture: Your sample may contain a mixture of 1,2-, 1,3-, and 1,4-dichlorocyclohexane. Each of these has cis and trans stereoisomers, which are diastereomers of each other and have distinct NMR spectra.[1][3]

  • Conformational Equilibria: Cyclohexane (B81311) rings are not planar; they exist predominantly in rapidly interconverting chair conformations.[4] This "chair flip" changes the environment of the protons from axial to equatorial. At room temperature, this interconversion is fast on the NMR timescale, leading to averaged signals that are often broad and difficult to interpret.[5] For example, trans-1,2-dichlorocyclohexane (B1586812) exists as an equilibrium between a diequatorial (more stable) and a diaxial conformer.

Q2: My ¹H NMR spectrum for trans-1,4-dichlorocyclohexane shows a single sharp peak at room temperature. Shouldn't it be more complex?

A2: At room temperature, the rapid chair-chair interconversion of trans-1,4-dichlorocyclohexane averages the signals of the axial and equatorial protons. Because of the molecule's symmetry, all four axial protons are equivalent, and all four equatorial protons are equivalent. The rapid flipping makes all eight of these protons chemically equivalent on the NMR timescale, resulting in a single, sharp singlet.[6] Lowering the temperature can slow this process, resolving the individual axial and equatorial signals.[7]

Q3: How can I use ¹H NMR to distinguish between cis- and trans-1,3-dichlorocyclohexane?

A3: The key is to analyze the signal of the proton at the C2 position (the CH₂ group between the two chlorine-bearing carbons).

  • In the more stable diequatorial conformer of cis-1,3-dichlorocyclohexane , the two methine protons (H-1 and H-3) are equatorial.

  • In trans-1,3-dichlorocyclohexane , the stable conformation has one axial and one equatorial chlorine. The different spatial arrangements lead to distinct coupling constants (J-values) for the C2 protons with the adjacent methine protons, resulting in different splitting patterns and chemical shifts. The cis isomer is a meso compound and achiral, while the trans isomer is chiral and exists as a pair of enantiomers.[1]

Q4: Why don't I see clear coupling between the protons and chlorine atoms?

A4: Chlorine nuclei (³⁵Cl and ³⁷Cl) are quadrupolar, meaning they have a non-spherical distribution of charge. This property leads to very rapid relaxation processes that effectively decouple the chlorine from neighboring protons.[8] Instead of a distinct splitting pattern, you will often observe broadening of the signal for the proton attached to the chlorine-bearing carbon.[8]

Troubleshooting Guide

If your NMR spectrum is difficult to interpret, consult the following table for common issues and solutions.

Problem Possible Cause(s) Recommended Solution(s)
Broad, unresolved peaks 1. Rapid conformational exchange (chair flips). 2. Sample is too concentrated. 3. Poor spectrometer shimming.[9]1. Perform Variable Temperature (VT) NMR. Cooling the sample can slow the exchange and resolve signals for individual conformers.[10][11] 2. Dilute the sample. 3. Re-shim the spectrometer.[8]
Overlapping multiplets 1. Presence of multiple isomers with similar chemical shifts. 2. Accidental degeneracy of signals.1. Change the NMR solvent. Using a solvent with different properties (e.g., benzene-d₆ instead of CDCl₃) can induce different chemical shifts and resolve signals.[9] 2. Use a higher-field NMR spectrometer to increase signal dispersion.
Unexpected peaks present 1. Solvent impurities (e.g., residual CHCl₃ in CDCl₃). 2. Contamination from synthesis or purification (e.g., grease, ethyl acetate).[12]1. Identify common solvent impurity peaks. 2. Ensure the sample is thoroughly dried under high vacuum to remove volatile contaminants.[12]
Incorrect integrations 1. Overlapping signals are being integrated together. 2. Peak saturation due to improper acquisition parameters.1. Try to deconvolute the peaks using NMR processing software. 2. Ensure a sufficient relaxation delay (d1) is used in the acquisition parameters.

Quantitative Data Summary

The following table summarizes typical ¹H NMR chemical shift ranges for protons in dichlorocyclohexanes. Note that exact values are highly dependent on the specific isomer, conformation, solvent, and temperature.

Proton TypeIsomer ExampleTypical Chemical Shift (δ) in CDCl₃Notes
Methine (CH-Cl) trans-1,2-dichlorocyclohexane~ 4.0 ppm[13]Axial protons are typically shielded (appear at a lower ppm) compared to equatorial protons.
Methylene (CH₂) adjacent to CH-Cl trans-1,2-dichlorocyclohexane~ 2.3 ppm[13]Complex multiplets are common due to diastereotopic protons.
Methylene (CH₂) remote from CH-Cl trans-1,2-dichlorocyclohexane~ 1.4 - 1.8 ppm[13]Signals in this region often overlap significantly.
Averaged Signal (all protons) trans-1,4-dichlorocyclohexane~ 1.9 ppmAt room temperature due to rapid conformational averaging.

Experimental Protocols

Protocol 1: Low-Temperature NMR for Resolving Conformational Isomers

This protocol is used to "freeze out" the chair-chair interconversion to observe the distinct signals of axial and equatorial protons.

Objective: To slow the rate of conformational exchange of a dichlorocyclohexane isomer to resolve individual conformer signals.

Methodology:

  • Sample Preparation: Prepare a standard NMR sample of the dichlorocyclohexane mixture in a solvent with a low freezing point (e.g., deuterated toluene, Toluene-d₈, or deuterated dichloromethane, CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Cooling: Lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature step.

  • Analysis: Observe the changes in the spectrum as the temperature decreases. Look for the broadening of signals (the coalescence point) followed by the sharpening of new signals corresponding to the individual axial and equatorial protons of the "frozen" conformers.[7] The integration of these separate signals at low temperature can be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers.[10]

Visualizations

Conformational Analysis Workflow

The following diagram outlines a logical workflow for approaching the analysis of a complex dichlorocyclohexane NMR spectrum.

G start Complex ¹H NMR Spectrum of Dichlorocyclohexane Mixture decision1 Are peaks broad and unresolved? start->decision1 process1 Perform Low-Temperature (VT) NMR decision1->process1 Yes process2 Change NMR Solvent (e.g., to Benzene-d₆) decision1->process2 No (or partially) decision2 Did cooling resolve signals? process1->decision2 result1 Conformational exchange was the issue. Analyze individual conformers. decision2->result1 Yes result2 Issue may be overlapping isomers or poor shimming. decision2->result2 No result2->process2 decision3 Did solvent change resolve signals? process2->decision3 result3 Signals resolved. Proceed with structural assignment. decision3->result3 Yes result4 Mixture is highly complex. Consider 2D NMR (COSY, HSQC). decision3->result4 No

Caption: A logical workflow for troubleshooting complex NMR spectra of dichlorocyclohexanes.

Conformational Equilibrium of trans-1,2-Dichlorocyclohexane

This diagram illustrates the chair-flip equilibrium for the trans-1,2 isomer, showing the interconversion between the more stable diequatorial conformer and the less stable diaxial conformer.

G cluster_0 trans-1,2-Dichlorocyclohexane Equilibrium conformer1 Diequatorial (e,e) Conformer (More Stable) conformer2 Diaxial (a,a) Conformer (Less Stable) conformer1->conformer2 Chair Flip

Caption: Chair-chair interconversion for trans-1,2-dichlorocyclohexane.

References

Technical Support Center: Scaling Up the Synthesis of cis-1,3-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of cis-1,3-dichlorocyclohexane. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a stereoselective synthesis of this compound?

For a reliable and stereoselective synthesis, the recommended starting material is cis-1,3-cyclohexanediol (B3029893). Direct chlorination of cyclohexane (B81311) is not advised as it leads to a mixture of 1,2-, 1,3-, and 1,4-dichloro isomers and predominantly favors the trans-1,3 isomer, making purification difficult and inefficient for large-scale production.

Q2: Which chlorinating agent is best for converting cis-1,3-cyclohexanediol to this compound?

Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is the preferred reagent. This combination facilitates a double SN2 reaction, which proceeds with inversion of configuration at each of the two alcohol centers. Starting with the cis-diol, this double inversion results in the formation of the desired this compound. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the product purification.

Q3: What is the role of pyridine in the reaction with thionyl chloride?

Pyridine serves two critical functions. First, it acts as a base to neutralize the hydrogen chloride (HCl) produced during the formation of the chlorosulfite intermediate. This prevents acid-catalyzed side reactions. Second, it facilitates the SN2 mechanism by ensuring a free chloride ion is available to act as an external nucleophile, which is crucial for the inversion of stereochemistry.

Q4: Can fractional distillation be used to separate cis- and trans-1,3-dichlorocyclohexane?

While diastereomers like cis and trans isomers have different physical properties, their boiling points can be very close. Fractional distillation may not be efficient for achieving high isomeric purity, especially on a large scale. High-resolution gas chromatography or column chromatography are more effective methods for separating these isomers.

Synthesis and Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from cis-1,3-cyclohexanediol and thionyl chloride.

Problem 1: Low or No Yield of Dichlorinated Product
Possible CauseRecommended Solution
Degraded Reagents Use freshly distilled thionyl chloride and anhydrous pyridine. Ensure the cis-1,3-cyclohexanediol starting material is dry, as water will rapidly quench thionyl chloride.
Insufficient Reagent Use at least 2.2 equivalents of thionyl chloride to ensure complete conversion of both hydroxyl groups. A slight excess is often necessary on a larger scale.
Reaction Temperature Too Low While the initial addition should be controlled, the reaction may require gentle heating to go to completion. Monitor the reaction by TLC or GC analysis.
Premature Quenching Ensure the reaction has gone to completion before adding water or aqueous solutions for workup.
Problem 2: Poor cis:trans Isomer Ratio (High Percentage of trans Isomer)
Possible CauseRecommended Solution
Absence of Pyridine Without pyridine, the reaction can proceed via an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration at the stereocenters, leading to the undesired trans product. Ensure at least two equivalents of pyridine are used.
Starting Material Impurity The presence of trans-1,3-cyclohexanediol (B3029144) in the starting material will lead to the formation of the trans dichloro product. Verify the purity of the starting diol by NMR or GC analysis.
Isomerization during Workup Prolonged exposure to acidic conditions during workup could potentially lead to isomerization. A rapid and efficient workup is recommended.
Problem 3: Formation of Dark-Colored Impurities
Possible CauseRecommended Solution
Reaction Temperature Too High Overheating the reaction mixture, especially in the presence of pyridine and thionyl chloride, can lead to the formation of tarry byproducts. Maintain careful temperature control throughout the reaction.
Side Reactions with Pyridine Thionyl chloride can react with pyridine to form complex salts, which can be colored. This is generally unavoidable but can be minimized by controlling the addition rate and temperature.
Impure Solvents Use high-purity, dry solvents to avoid side reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Note that optimal conditions may vary based on the scale of the reaction.

ParameterRecommended Value/RangeNotes
Starting Material cis-1,3-CyclohexanediolHigh purity is essential for good stereoselectivity.
Chlorinating Agent Thionyl Chloride (SOCl₂)Use 2.2 - 2.5 equivalents.
Base PyridineUse 2.2 - 2.5 equivalents.
Solvent Anhydrous Dichloromethane or ChloroformEnsure solvent is dry.
Reaction Temperature 0°C to refluxInitial addition at 0°C, then warm to 40-50°C.
Reaction Time 4 - 12 hoursMonitor by GC or TLC for completion.
Expected Yield 75 - 90%Yields can vary depending on scale and purity.
Isomeric Purity >95% cis isomerDependent on the purity of the starting diol.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common synthesis problems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Prepare Anhydrous Reagents & Solvents Setup Set up Reaction Vessel under Inert Atmosphere Prep->Setup Charge Charge Diol and Pyridine in Solvent Setup->Charge Cool Cool to 0°C Charge->Cool Add Slowly Add Thionyl Chloride Cool->Add Warm Warm to 40-50°C & Stir Add->Warm Monitor Monitor Reaction (TLC/GC) Warm->Monitor Quench Quench with Ice-Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with aq. HCl, NaHCO3, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify

Caption: General workflow for the synthesis of this compound.

G Start Low Yield or Incomplete Reaction? C1 Check Reagent Purity (Diol, SOCl2, Pyridine) Start->C1 Possible Cause C2 Verify Stoichiometry (>=2.2 eq. SOCl2) Start->C2 Possible Cause C3 Increase Reaction Time / Temperature Start->C3 Possible Solution C4 High percentage of trans-isomer? Start->C4 Side Issue? S1 Use fresh, anhydrous reagents. Verify starting material purity. C1->S1 Action S2 Ensure sufficient SOCl2 is used to convert both OH groups. C2->S2 Action S3 Monitor reaction to completion before workup. C3->S3 Action C4_1 Ensure >= 2 eq. of Pyridine was used C4->C4_1 Check C4_2 Check Purity of cis-1,3-cyclohexanediol C4->C4_2 Check

Caption: Troubleshooting decision tree for synthesis issues.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Materials and Equipment:

  • cis-1,3-Cyclohexanediol (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.2 eq)

  • Pyridine (2.2 eq), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Multi-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, and an inert gas (N₂ or Ar) setup.

Procedure:

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add cis-1,3-cyclohexanediol (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (2.2 eq) to the stirred solution. Cool the mixture to 0°C using an ice-water bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2.2 eq) dropwise via the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40°C for dichloromethane) and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding crushed ice, followed by cold water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Safety Precautions

  • Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[1][2] Always handle it in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (neoprene or rubber), and a lab coat.[2] Ensure an eyewash station and safety shower are readily accessible.[3]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a chemical fume hood and wear appropriate PPE.

  • Scale-Up Considerations: When scaling up, the exothermic nature of the reaction becomes more significant. Ensure the reaction vessel is equipped with adequate cooling capacity. The addition of thionyl chloride should be carefully controlled to manage the heat evolution. All waste should be collected and disposed of as hazardous chemical waste according to institutional guidelines.[2]

References

Troubleshooting low yields in epoxide to dichloride conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the conversion of epoxides to vicinal dichlorides.

Frequently Asked Questions (FAQs)

Q1: My epoxide to dichloride conversion is resulting in a low yield. What are the common causes?

A1: Low yields in this conversion can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the chlorinating agent.

  • Side reactions: The formation of byproducts such as chlorohydrins and diols is a common issue. The presence of water in the reaction mixture can lead to the formation of diols, while incomplete conversion of the intermediate chlorohydrin can also lower the yield of the desired dichloride.

  • Substrate reactivity: Sterically hindered epoxides may react more slowly or require more forcing conditions, potentially leading to lower yields and more side products.

  • Reagent degradation: The chlorinating agents used can be sensitive to moisture and may degrade if not handled under anhydrous conditions.

Q2: I am observing significant amounts of a chlorohydrin byproduct. How can I promote the conversion to the dichloride?

A2: The formation of a chlorohydrin is often an intermediate step in the conversion of an epoxide to a dichloride. To drive the reaction to completion, consider the following:

  • Increase reagent stoichiometry: Ensure a sufficient excess of the chlorinating reagent and any activating agents (e.g., pyridine) is used to facilitate the conversion of the intermediate chlorohydrin to the dichloride.

  • Elevate reaction temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier for the second chlorination step.

  • Prolong reaction time: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the chlorohydrin intermediate.

Q3: Diol formation is a major side product in my reaction. How can I minimize this?

A3: Diol formation is typically caused by the presence of water in the reaction mixture, which hydrolyzes the epoxide. To minimize diol formation:

  • Use anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

  • Purify reagents: Ensure the starting epoxide and solvents are free from water contamination.

Q4: My reaction is not proceeding at all. What should I check?

A4: If there is no reaction, consider these points:

  • Reagent activity: Verify the activity of your chlorinating agent. Reagents like triphosgene (B27547) and oxalyl chloride are sensitive to moisture and can decompose over time.

  • Catalyst/Promoter: If using a method that requires a catalyst or promoter (like pyridine (B92270) or triphenylphosphine (B44618) oxide), ensure it is present in the correct amount and is of sufficient purity.

  • Reaction temperature: Some conversions require elevated temperatures to proceed. Check the recommended protocol for the specific reagents you are using.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiment.

Symptom Potential Cause Troubleshooting Steps
Low or no conversion of starting epoxide Inactive or insufficient chlorinating agent.- Use a fresh batch of the chlorinating reagent. - Ensure proper stoichiometry of all reagents as per the protocol.
Suboptimal reaction temperature.- Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Sterically hindered epoxide.- Increase reaction time and/or temperature. - Consider a different, more reactive chlorinating agent.
Significant chlorohydrin byproduct Incomplete reaction of the intermediate chlorohydrin.- Increase the amount of the chlorinating agent and/or promoter (e.g., pyridine). - Extend the reaction time and monitor for the disappearance of the chlorohydrin. - Increase the reaction temperature.
High levels of diol byproduct Presence of water in the reaction mixture.- Thoroughly dry all glassware and use anhydrous solvents. - Run the reaction under an inert atmosphere (N₂ or Ar). - Use freshly opened or distilled solvents and reagents.
Formation of cyclic carbonate (with 1,3-diols and triphosgene) Facile 6-membered ring cyclization.- For 1,3-syn diols, conversion to a monosilylether before chlorination can prevent cyclization.[1][2]
Complex mixture of products Reaction conditions are too harsh.- Lower the reaction temperature. - Reduce the concentration of the reagents.
Incorrect regioselectivity.- The choice of reagents can influence which carbon of an unsymmetrical epoxide is attacked. Acid-catalyzed openings tend to favor attack at the more substituted carbon, while basic or neutral conditions favor the less substituted carbon.[3][4]

Quantitative Data on Epoxide to Dichloride Conversion

The following table summarizes yields for the conversion of various epoxides to vicinal dichlorides using different reagent systems.

Epoxide SubstrateReagent SystemReaction ConditionsYield (%)Reference
1,2-EpoxyoctaneTriphosgene, PyridineDichloromethane, Reflux, 1 h95[5][6]
Styrene OxideTriphosgene, PyridineDichloromethane, Reflux, 1 h92[5][6]
(R)-Propylene OxideTriphosgene, PyridineDichloromethane, Reflux, 1 h85[5][6]
1,2-EpoxycyclohexaneTriphosgene, PyridineDichloromethane, Reflux, 1 h93[5][6]
1,2-EpoxyoctaneTPPO (catalytic), Oxalyl ChlorideToluene, RT, 1 h94[7]
Styrene OxideTPPO (catalytic), Oxalyl ChlorideToluene, RT, 1 h96[7]
trans-Stilbene OxideTPPO (catalytic), Oxalyl ChlorideToluene, RT, 1 h95[7]
cis-Stilbene OxideTPPO (catalytic), Oxalyl ChlorideToluene, RT, 1 h93[7]

*TPPO = Triphenylphosphine Oxide

Experimental Protocols

Method 1: Dichlorination using Triphosgene and Pyridine[5][6]

This protocol describes a general procedure for the conversion of terminal aliphatic epoxides to vicinal dichlorides.

Materials:

  • Epoxide (1.0 equiv)

  • Triphosgene (0.5 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the epoxide in anhydrous dichloromethane, add pyridine.

  • To this mixture, add triphosgene in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Method 2: Catalytic Dichlorination using Triphenylphosphine Oxide and Oxalyl Chloride[7]

This method provides a stereospecific 1,2-dichlorination of epoxides.

Materials:

  • Epoxide (1.0 equiv)

  • Triphenylphosphine oxide (TPPO) (0.1 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of triphenylphosphine oxide in anhydrous toluene, add oxalyl chloride and stir for 5 minutes at room temperature.

  • Add the epoxide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dichloride.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the epoxide to dichloride conversion.

TroubleshootingWorkflow start Low Yield in Epoxide to Dichloride Conversion check_conversion Check for Starting Material (TLC, GC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Starting material remains side_products Significant Side Products Observed check_conversion->side_products New spots/peaks observed no_reaction No Reaction check_conversion->no_reaction Only starting material present incomplete_reaction->side_products No increase_time_temp Increase Reaction Time and/or Temperature incomplete_reaction->increase_time_temp Yes identify_byproduct Identify Byproduct (e.g., Chlorohydrin, Diol) side_products->identify_byproduct check_reagents Check Reagent Activity and Purity no_reaction->check_reagents solution Yield Improved increase_time_temp->solution increase_reagents Increase Stoichiometry of Chlorinating Agent/Promoter increase_reagents->solution check_reagents->solution anhydrous_conditions Ensure Anhydrous Conditions anhydrous_conditions->solution chlorohydrin_issue Chlorohydrin is the Main Byproduct identify_byproduct->chlorohydrin_issue Chlorohydrin diol_issue Diol is the Main Byproduct identify_byproduct->diol_issue Diol optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) identify_byproduct->optimize_conditions Other chlorohydrin_issue->increase_reagents diol_issue->anhydrous_conditions optimize_conditions->solution

Caption: Troubleshooting workflow for low yields.

Reaction Mechanism Pathway

The following diagram illustrates the proposed mechanism for the conversion of an epoxide to a dichloride using triphosgene and pyridine.[5][8]

ReactionMechanism cluster_step1 Step 1: Epoxide Ring Opening cluster_step2 Step 2: Activation with Triphosgene/Pyridine cluster_step3 Step 3: Dichloride Formation Epoxide Epoxide Chlorohydrin Chlorohydrin Intermediate Epoxide->Chlorohydrin Nucleophilic Attack Chloride_ion Cl⁻ Chloride_ion->Epoxide Activated_Intermediate Pyridinium Carbamate Intermediate Chlorohydrin->Activated_Intermediate Triphosgene Triphosgene Triphosgene->Activated_Intermediate Pyridine Pyridine Pyridine->Activated_Intermediate Dichloride Vicinal Dichloride Activated_Intermediate->Dichloride Decarboxylative SN2 Displacement CO2 CO₂ Activated_Intermediate->CO2 Chloride_ion2 Cl⁻ Chloride_ion2->Activated_Intermediate

Caption: Proposed reaction mechanism pathway.

References

Validation & Comparative

Comparison of cis and trans-1,3-Dichlorocyclohexane stability

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the conformational stability of cis- and trans-1,3-dichlorocyclohexane reveals a distinct preference for the cis isomer in its diequatorial conformation. This stability is primarily dictated by the minimization of steric strain, specifically the avoidance of unfavorable 1,3-diaxial interactions present in other conformations. The trans isomer is inherently less stable as it cannot adopt a conformation where both bulky chlorine substituents occupy the more spacious equatorial positions simultaneously.

Conformational Analysis

In substituted cyclohexanes, the chair conformation is the most stable arrangement, as it minimizes both angle strain and torsional strain.[1] Substituents on a chair conformer can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Due to greater steric hindrance in the axial positions, larger substituents preferentially occupy the equatorial positions.[1][2]

cis-1,3-Dichlorocyclohexane

The cis isomer exists as a dynamic equilibrium between two chair conformations. Through a process known as a ring flip, these two conformations interconvert. One conformer places both chlorine atoms in equatorial positions (diequatorial), while the other places both in axial positions (diaxial).[1][3]

  • Diequatorial Conformation: This is the most stable conformation for the cis isomer. Both bulky chlorine atoms are in the less sterically hindered equatorial positions, minimizing repulsive forces.[4][5]

  • Diaxial Conformation: This conformation is significantly less stable due to a strong steric repulsion between the two axial chlorine atoms.[6] This repulsion is a specific type of 1,3-diaxial interaction, which is a major destabilizing factor in cyclohexane (B81311) conformations.[7][8]

trans-1,3-Dichlorocyclohexane

For the trans isomer, a ring flip between the two possible chair conformations results in two energetically equivalent structures. In both conformations, one chlorine atom must occupy an axial position while the other is in an equatorial position (axial-equatorial).[9] Consequently, the trans isomer cannot escape the steric strain associated with having an axial chlorine atom. This inherent strain makes the trans isomer less stable than the diequatorial conformation of the cis isomer.[10]

Quantitative Stability Data

The relative stabilities of these conformations can be quantified by examining their differences in Gibbs free energy (ΔG). The "A-value" of a substituent is the energy difference between having that substituent in an axial versus an equatorial position. For chlorine, this value is approximately 0.52 kcal/mol.[9][11] The severe steric strain of a 1,3-diaxial interaction between two chlorine atoms is significantly higher.

ParameterValue (kcal/mol)Value (kJ/mol)Description
A-value (Chlorine) ~0.52~2.2The energy penalty for a single chlorine atom being in an axial position versus an equatorial position.[9]
Energy Difference (cis-diequatorial vs. cis-diaxial) ~6.0~25.0The experimental energy difference, indicating the high instability of the diaxial form due to the Cl-Cl 1,3-diaxial interaction.[12]
Relative Stability --cis (diequatorial) > trans (axial-equatorial) > cis (diaxial)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational energies and equilibrium constants are commonly determined using NMR spectroscopy. The protocol involves:

  • Sample Preparation: A solution of the 1,3-dichlorocyclohexane (B1332193) isomer is prepared in a suitable solvent (e.g., carbon disulfide, which does not freeze at low temperatures).

  • Low-Temperature Measurement: The NMR spectrum is recorded at a range of low temperatures. At room temperature, the ring flip is rapid on the NMR timescale, showing averaged signals. As the temperature is lowered, the interconversion slows, and signals for individual conformers can be resolved.

  • Signal Integration: The relative populations of the conformers at equilibrium are determined by integrating the areas of their respective NMR signals.

  • Thermodynamic Calculation: The equilibrium constant (K_eq) is calculated from the conformer populations. The Gibbs free energy difference (ΔG°) is then determined using the equation ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin. By measuring K_eq at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can also be calculated.

Computational Chemistry

Theoretical calculations provide valuable insights into the geometries and relative energies of conformers.

  • Method Selection: High-level ab initio or Density Functional Theory (DFT) methods (e.g., B3LYP, MP2) are chosen with appropriate basis sets (e.g., 6-311+G(2df,p)) for accurate results.[13][14]

  • Geometry Optimization: The molecular geometry of each conformer (cis-diequatorial, cis-diaxial, trans-axial-equatorial) is optimized to find the lowest energy structure on the potential energy surface.

  • Energy Calculation: The single-point energies of the optimized structures are calculated. The difference in these energies provides the relative stability of the conformers. Solvent effects can also be modeled to simulate experimental conditions more closely.[14]

Logical Relationships and Equilibria

The following diagrams illustrate the conformational equilibria for both isomers.

G cluster_cis This compound Equilibrium cluster_trans trans-1,3-Dichlorocyclohexane Equilibrium cis_eq_eq Diequatorial (More Stable) cis_ax_ax Diaxial (Less Stable) cis_eq_eq->cis_ax_ax Ring Flip cis_ax_ax->cis_eq_eq trans_ax_eq1 Axial-Equatorial trans_ax_eq2 Equatorial-Axial (Equivalent) trans_ax_eq1->trans_ax_eq2 Ring Flip trans_ax_eq2->trans_ax_eq1

Caption: Conformational equilibrium in cis- and trans-1,3-dichlorocyclohexane.

StabilityComparison cluster_isomer cluster_conformer cluster_stability cluster_conclusion title Relative Stability Workflow cis This compound trans trans-1,3-Dichlorocyclohexane cis_conf Diequatorial (e,e) cis->cis_conf Adopts trans_conf Axial-Equatorial (a,e) trans->trans_conf Adopts cis_factor No 1,3-Diaxial Interactions cis_conf->cis_factor trans_factor One Axial Substituent (Cl-H 1,3-Diaxial Interaction) trans_conf->trans_factor conclusion Cis Isomer is More Stable cis_factor->conclusion trans_factor->conclusion

Caption: Logical workflow for determining the relative stability of the isomers.

References

Spectroscopic Differentiation of Cis- and Trans-1,3-Dichlorocyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of molecules is paramount. This guide provides a comparative analysis of spectroscopic techniques for differentiating between the cis and trans isomers of 1,3-dichlorocyclohexane, supported by experimental data and detailed protocols.

The key to distinguishing between cis- and trans-1,3-dichlorocyclohexane lies in their differing molecular symmetries and the resulting conformational preferences of the chlorine atoms on the cyclohexane (B81311) ring. The cis isomer primarily exists in a conformational equilibrium between a diequatorial (ee) and a diaxial (aa) chair form, with the diequatorial conformer being significantly more stable. The trans isomer also exists in chair conformations, with one chlorine atom in an axial position and the other in an equatorial position (ae). This fundamental difference in stereochemistry gives rise to distinct signatures in their respective vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Conformational Equilibria

The conformational flexibility of the cyclohexane ring is a critical factor in the spectroscopic analysis of its derivatives. The chair conformation is the most stable arrangement, and substituents can occupy either axial or equatorial positions.

For cis-1,3-dichlorocyclohexane , a ring flip interconverts the two chair conformations: one with both chlorine atoms in equatorial positions (diequatorial, ee) and one with both in axial positions (diaxial, aa). Due to the significant steric strain associated with 1,3-diaxial interactions, the diequatorial conformer is the major contributor to the equilibrium.

In contrast, for trans-1,3-dichlorocyclohexane , both chair conformations are energetically equivalent, with one chlorine atom always in an axial position and the other in an equatorial position (axial-equatorial, ae, and equatorial-axial, ea).

cluster_cis This compound Equilibrium cluster_trans trans-1,3-Dichlorocyclohexane Equilibrium cis_ee Diequatorial (ee) (More Stable) cis_aa Diaxial (aa) (Less Stable) cis_ee->cis_aa Ring Flip trans_ae Axial-Equatorial (ae) trans_ea Equatorial-Axial (ea) trans_ae->trans_ea Ring Flip cluster_workflow Spectroscopic Differentiation Workflow Sample 1,3-Dichlorocyclohexane Isomer Mixture IR FT-IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data_Analysis Comparative Data Analysis IR->Data_Analysis Raman->Data_Analysis NMR->Data_Analysis Cis_ID Cis-Isomer Identified Data_Analysis->Cis_ID Fewer bands, dominant 'ee' conformer signals Trans_ID Trans-Isomer Identified Data_Analysis->Trans_ID More complex spectra, 'ae' conformer signals

Conformational Energy Profile of cis-1,3-Dichlorocyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the energy profile of the chair flip for cis-1,3-dichlorocyclohexane, referencing experimental and computational data. The conformational dynamics of substituted cyclohexanes are crucial in understanding molecular interactions and reactivity, playing a significant role in drug design and materials science.

Conformational Isomers and Energy Differences

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. In the case of this compound, the two chlorine substituents can either both be in equatorial positions (diequatorial, e,e) or both in axial positions (diaxial, a,a). The interconversion between these two chair forms occurs through a process known as a ring flip, which proceeds through higher-energy intermediates such as the twist-boat conformation.

The diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of steric strain from 1,3-diaxial interactions. In the diaxial conformation of this compound, the two chlorine atoms are in close proximity to each other and to the axial hydrogens, leading to significant steric repulsion.

Computational studies have quantified the energy difference between the two chair conformers of this compound. A calculated conformational energy of 3.6 kcal/mol has been reported, which is in excellent agreement with a calculated MM2 value of 3.53 kcal/mol.[1] This energy difference represents the Gibbs free energy change (ΔG°) for the equilibrium between the diaxial and diequatorial forms.

For the purpose of comparison, the energy difference between the diaxial and diequatorial conformers of cis-1,3-dimethylcyclohexane (B1347349) is approximately 5.4 kcal/mol (23 kJ/mol), indicating a greater steric strain imposed by the methyl groups compared to the chlorine atoms.[2]

Quantitative Conformational Energy Data

The following table summarizes the key energetic parameters for the chair flip of this compound and related compounds.

CompoundConformer ComparisonΔG° (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)Intermediate (Twist-Boat) Energy (kcal/mol)
This compound diaxial vs. diequatorial3.6 (calculated)[1]~10 (estimated from cyclohexane)~5.5 (estimated from cyclohexane)
cis-1,3-Dimethylcyclohexane diaxial vs. diequatorial5.4Not availableNot available
Cyclohexane -0~10~5.5[2]

Energy Profile of Chair Flip

The energy profile of the chair flip for this compound can be visualized as a two-well energy diagram, where the wells represent the two chair conformations and the barrier represents the transition state.

Caption: Energy profile for the chair flip of this compound.

Experimental and Computational Methodologies

The determination of conformational energy profiles relies on both experimental techniques and computational modeling.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental method for studying the kinetics of conformational changes.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) at a concentration of approximately 10-50 mM.

  • Low-Temperature NMR: The NMR spectrum of the sample is recorded at a low temperature where the chair-chair interconversion is slow on the NMR timescale. At this temperature, separate signals for the axial and equatorial protons (or carbons in ¹³C NMR) of each conformer can be observed.

  • Variable-Temperature NMR: The temperature is gradually increased, and a series of NMR spectra are recorded at different temperatures. As the temperature rises, the rate of chair flip increases, leading to broadening of the NMR signals.

  • Coalescence Temperature: The temperature at which the separate signals for the two conformers merge into a single broad peak is known as the coalescence temperature (T_c).

  • Data Analysis: The rate constant (k) for the interconversion at the coalescence temperature can be calculated using the Eyring equation. From the temperature dependence of the rate constant, the activation parameters, including the Gibbs free energy of activation (ΔG‡), can be determined.

Computational Chemistry

Computational chemistry provides a theoretical means to calculate the energies of different conformations and the transition states connecting them.

Computational Workflow:

G start Initial Structure Generation (e.g., from 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT with B3LYP functional) conf_search->geom_opt freq_calc Frequency Calculation (to confirm minima and transition states) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (higher level of theory, e.g., MP2 or QCISD) freq_calc->energy_calc profile Construct Energy Profile energy_calc->profile

Caption: A typical workflow for computational conformational analysis.

Methodology Details:

  • Geometry Optimization: The geometries of the diequatorial and diaxial chair conformers, as well as the transition state for the ring flip, are optimized using methods like Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the chair conformers are true energy minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the ring flip motion.

  • Energy Calculations: More accurate single-point energy calculations can be performed on the optimized geometries using higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or Quadratic Configuration Interaction with Single and Double excitations (QCISD), to obtain more reliable energy differences and activation barriers.[4]

This guide provides a comprehensive overview of the energy profile of the chair flip for this compound, supported by available data and established methodologies. The understanding of these conformational preferences and energy barriers is fundamental for predicting molecular behavior in various chemical and biological systems.

References

Comparative Reactivity of Dichlorocyclohexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the reactivity of 1,2-, 1,3-, and 1,4-dichlorocyclohexane (B93037) isomers, with a focus on their behavior in elimination reactions. This information is crucial for researchers and professionals in drug development and organic synthesis, where understanding the stereochemical influence on reaction rates and pathways is paramount.

The reactivity of dichlorocyclohexane isomers is profoundly influenced by their stereochemistry, particularly in bimolecular elimination (E2) reactions. The rate and outcome of these reactions are largely dictated by the conformational availability of an anti-periplanar arrangement between a chlorine atom and a β-hydrogen. This geometric requirement, where the leaving group and the proton to be abstracted are in the same plane and oriented at a 180° dihedral angle, is most readily achieved when both are in axial positions in the chair conformation of the cyclohexane (B81311) ring.

Executive Summary of Reactivity

The ability of each isomer to adopt a reactive conformation where a chlorine atom and an adjacent hydrogen are trans-diaxial directly impacts its rate of E2 elimination.

  • 1,2-Dichlorocyclohexane: The trans-isomer can exist in a conformation where both chlorine atoms are in axial positions (trans-diaxial). This arrangement is highly unfavorable due to steric strain. However, a ring flip to the diequatorial conformer, which is more stable, does not allow for a trans-diaxial arrangement of a chlorine and a hydrogen on an adjacent carbon. The most reactive conformer is the one with one axial chlorine and one equatorial chlorine, which can undergo E2 elimination. The cis-isomer can have one axial and one equatorial chlorine. For E2 to occur, the chlorine must be in an axial position, which is a readily accessible conformation. The relative rates of the cis and trans isomers depend on the specific reaction conditions and the stability of the required reactive conformers.

  • 1,3-Dichlorocyclohexane: The cis-isomer can readily adopt a conformation with one axial and one equatorial chlorine, allowing for an anti-periplanar arrangement with a β-hydrogen for E2 elimination. The trans-isomer, in its most stable diequatorial conformation, does not have any axial chlorines. To react via an E2 mechanism, it must flip to a much less stable diaxial conformation. Consequently, cis-1,3-dichlorocyclohexane is expected to undergo E2 elimination significantly faster than the trans-isomer.

  • 1,4-Dichlorocyclohexane: In the cis-isomer, one chlorine is axial and the other is equatorial. The axial chlorine can readily participate in an E2 reaction. The trans-isomer exists predominantly in a diequatorial conformation, which is unreactive in E2 elimination. It must convert to the higher-energy diaxial conformer for the reaction to proceed. Therefore, the cis-isomer is expected to be more reactive than the trans-isomer in E2 reactions.

Data Presentation

IsomerMost Stable ConformationReactive Conformation for E2Expected Relative Rate of E2 Elimination
cis-1,2-Dichlorocyclohexane Axial-EquatorialAxial-Equatorial (Cl axial)Moderate to Fast
trans-1,2-Dichlorocyclohexane DiequatorialAxial-Axial (unfavorable)Slow
This compound DiequatorialAxial-Equatorial (Cl axial)Fast
trans-1,3-Dichlorocyclohexane DiequatorialDiaxial (highly unfavorable)Very Slow
cis-1,4-Dichlorocyclohexane Axial-EquatorialAxial-Equatorial (Cl axial)Fast
trans-1,4-Dichlorocyclohexane DiequatorialDiaxial (highly unfavorable)Very Slow

Experimental Protocols

To experimentally determine and compare the reactivity of the dichlorocyclohexane isomers, a standardized kinetic study can be performed. The following protocol outlines a general procedure for monitoring the dehydrochlorination reaction using gas chromatography-mass spectrometry (GC-MS).

Objective: To determine the relative rates of dehydrochlorination of 1,2-, 1,3-, and 1,4-dichlorocyclohexane isomers with a strong base.

Materials:

  • cis- and trans-1,2-Dichlorocyclohexane

  • cis- and trans-1,3-Dichlorocyclohexane

  • cis- and trans-1,4-Dichlorocyclohexane

  • Sodium ethoxide in ethanol (B145695) (e.g., 1 M solution)

  • Anhydrous ethanol (solvent)

  • Internal standard (e.g., undecane (B72203) or dodecane) for GC analysis

  • Quenching solution (e.g., dilute aqueous acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vials, syringes, and other standard laboratory glassware

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a series of temperature-controlled reaction vials, add a solution of the specific dichlorocyclohexane isomer and the internal standard in anhydrous ethanol.

  • Initiation: To initiate the reaction, add a predetermined volume of the sodium ethoxide solution to each vial. Start a timer immediately upon addition.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Extraction: Extract the organic components from the quenched aliquot using a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Drying: Dry the organic extract over an anhydrous drying agent.

  • Analysis: Analyze the organic extract by GC-MS. The GC will separate the unreacted dichlorocyclohexane, the elimination product(s), and the internal standard. The MS will confirm the identity of each component.

  • Data Analysis: Quantify the concentration of the remaining dichlorocyclohexane at each time point by comparing its peak area to that of the internal standard. Plot the concentration of the dichlorocyclohexane isomer versus time.

  • Rate Determination: From the concentration versus time data, determine the initial rate of reaction for each isomer. The relative rates will provide a quantitative comparison of their reactivity.

Mandatory Visualization

The following diagrams illustrate the key conceptual frameworks for understanding the comparative reactivity of the dichlorocyclohexane isomers.

G cluster_0 Reactivity Determinants cluster_1 Reaction Pathway cluster_2 Outcome Stereochemistry Stereochemistry Conformational_Analysis Conformational_Analysis Stereochemistry->Conformational_Analysis influences E2_Elimination E2_Elimination Conformational_Analysis->E2_Elimination enables/disables anti-periplanar TS Reaction_Conditions Reaction_Conditions Reaction_Conditions->E2_Elimination favors (strong, bulky base) SN2_Substitution SN2_Substitution Reaction_Conditions->SN2_Substitution can favor Reaction_Rate Reaction_Rate E2_Elimination->Reaction_Rate Product_Distribution Product_Distribution E2_Elimination->Product_Distribution SN2_Substitution->Reaction_Rate SN2_Substitution->Product_Distribution G Start Start: Prepare Isomer Solutions Initiate Initiate Reaction: Add Base Start->Initiate Sample Sample at Time Intervals Initiate->Sample Sample->Initiate repeat Quench Quench Reaction Sample->Quench Extract Extract Organics Quench->Extract Analyze Analyze by GC-MS Extract->Analyze Determine End: Determine Rates Analyze->Determine

Unraveling the Chair: A Comparative Guide to Theoretical and Experimental Conformational Analysis of Dichlorocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. The conformational landscape of substituted cyclohexanes, fundamental scaffolds in numerous pharmaceuticals, dictates their biological activity. This guide provides an in-depth comparison of theoretical and experimental approaches to the conformational analysis of dichlorocyclohexanes, offering a critical evaluation of their performance and methodologies.

The seemingly simple dichlorocyclohexane molecule presents a fascinating case study in the interplay of steric and electronic effects that govern conformational preferences. The orientation of the two chlorine atoms, whether axial (a) or equatorial (e), on the cyclohexane (B81311) chair framework leads to distinct conformers with varying energies. Determining the relative stability and population of these conformers is a cornerstone of stereochemical analysis. This guide delves into the two primary methodologies employed for this purpose: theoretical calculations and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas-Phase Electron Diffraction (GED).

At a Glance: Theoretical vs. Experimental Data

The following table summarizes the calculated and experimentally determined energy differences (ΔE) between the major conformers of 1,2-, 1,3-, and 1,4-dichlorocyclohexane. A positive ΔE indicates the energy by which the less stable conformer is higher in energy than the more stable one.

Dichlorocyclohexane IsomerMore Stable ConformerLess Stable ConformerTheoretical ΔE (kcal/mol)Experimental ΔE (kcal/mol)Experimental Method
trans-1,2-Dichlorocyclohexane diequatorial (e,e)diaxial (a,a)~1.0 - 1.2~0.5 - 1.0NMR, GED
cis-1,2-Dichlorocyclohexane axial-equatorial (a,e)equatorial-axial (e,a)0 (enantiomers)0NMR
cis-1,3-Dichlorocyclohexane diequatorial (e,e)diaxial (a,a)~5.5~5.0NMR
trans-1,3-Dichlorocyclohexane axial-equatorial (a,e)equatorial-axial (e,a)0 (identical)0NMR
cis-1,4-Dichlorocyclohexane axial-equatorial (a,e)equatorial-axial (e,a)0 (identical)0NMR
trans-1,4-Dichlorocyclohexane diequatorial (e,e)diaxial (a,a)~0.1 - 0.3~0.2NMR, GED

Note: Theoretical values are generally from DFT or ab initio calculations and can vary based on the level of theory and basis set used. Experimental values can also vary with solvent and temperature.

The Synergy of Theory and Experiment: A Logical Workflow

The most robust conformational analysis emerges from a synergistic approach that integrates theoretical predictions with experimental validation. This workflow allows for a deeper understanding of the molecular forces at play and provides a more accurate picture of the conformational landscape.

conformational_analysis_workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Validation cluster_integration Integration and Refinement start Hypothesize Potential Conformers calc Perform Quantum Mechanical Calculations (DFT, ab initio) start->calc predict Predict Relative Energies, Geometries, and Spectroscopic Parameters (NMR shifts, coupling constants) calc->predict compare Compare Theoretical Predictions with Experimental Results predict->compare exp_setup Prepare Sample and Set Up Experiment (NMR, GED) exp_acq Acquire Experimental Data exp_setup->exp_acq exp_analysis Analyze Data to Determine Conformer Populations and Energy Differences exp_acq->exp_analysis exp_analysis->compare refine Refine Theoretical Model (e.g., include solvent effects) if Discrepancies Exist compare->refine Discrepancy? conclusion Draw Final Conclusions on Conformational Preferences compare->conclusion Good Agreement refine->calc

A logical workflow for combined theoretical and experimental conformational analysis.

Experimental Protocols in Detail

A rigorous experimental protocol is crucial for obtaining reliable data on conformer populations. Below are detailed methodologies for the key techniques used in the conformational analysis of dichlorocyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. The principle lies in the fact that, at room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons. However, at low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: A solution of the dichlorocyclohexane isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The concentration is typically in the range of 10-50 mM.

  • Spectrometer Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C) and locked to the deuterium (B1214612) signal of the solvent.

  • Variable Temperature (VT) NMR:

    • An initial spectrum is acquired at room temperature to observe the time-averaged signals.

    • The temperature of the NMR probe is gradually lowered. For cyclohexane derivatives, temperatures in the range of -60°C to -100°C are often required to "freeze out" the individual chair conformers.

    • Spectra are recorded at several low temperatures to ensure that the coalescence point (where the separate signals merge) has been passed and that the signals for each conformer are sharp and well-resolved.

  • Data Analysis:

    • Signal Assignment: The distinct signals for the axial and equatorial protons (or carbons) in each conformer are assigned based on their chemical shifts and coupling constants. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

    • Integration: The relative populations of the two conformers are determined by integrating the areas of their corresponding, well-resolved signals. The ratio of the integrals directly corresponds to the ratio of the conformer populations (K_eq).

    • Calculation of Gibbs Free Energy Difference (ΔG°): The equilibrium constant (K_eq) is used to calculate the Gibbs free energy difference between the conformers using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of compounds in the gas phase, free from intermolecular interactions that are present in solution or the solid state. It provides precise information on bond lengths, bond angles, and dihedral angles, as well as the relative abundance of different conformers.

Methodology:

  • Sample Introduction: A gaseous sample of the dichlorocyclohexane is introduced into a high-vacuum chamber. The sample is typically heated to ensure a sufficient vapor pressure.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings of varying intensity.

  • Data Analysis:

    • Intensity Curve Generation: The radial distribution of the scattered electron intensity is measured to generate an experimental molecular scattering intensity curve.

    • Theoretical Modeling: A theoretical molecular scattering intensity curve is calculated for each possible conformer of the molecule. This requires initial structural models, often obtained from computational chemistry.

    • Least-Squares Refinement: The theoretical intensity curves for the different conformers are combined in varying proportions and compared to the experimental curve. A least-squares refinement process is used to optimize the geometrical parameters (bond lengths, angles, dihedrals) and the relative populations of the conformers to achieve the best fit between the theoretical and experimental data.

The Power of a Combined Approach

While theoretical methods provide invaluable insights into the energetic landscape of molecules, they are based on approximations and may not fully capture all the subtle interactions present in a real system. Experimental techniques, on the other hand, provide a direct measure of the properties of the molecule under specific conditions.

By combining these approaches, researchers can:

  • Validate Theoretical Models: Experimental data serves as a crucial benchmark for the accuracy of computational methods.

  • Refine Structural Assignments: Theoretical calculations can aid in the interpretation of complex experimental spectra.

  • Gain a Deeper Understanding: The synergy between theory and experiment allows for a more comprehensive understanding of the factors governing conformational preferences, such as the role of solvent effects, which can be modeled computationally and verified experimentally.

In the competitive landscape of drug discovery and materials science, a meticulous and multi-faceted approach to conformational analysis is not just advantageous; it is essential for success. The methods and data presented in this guide provide a solid foundation for researchers to confidently navigate the complex world of molecular conformations.

A Comparative Guide to Diastereomeric and Enantiomeric Relationships in Dichlorocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diastereomeric and enantiomeric relationships of dichlorocyclohexane isomers. Understanding these stereochemical differences is critical in various fields, including drug development, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document summarizes key physical properties, spectroscopic data for differentiation, and detailed experimental protocols for the separation and analysis of these isomers.

Stereoisomeric Relationships: An Overview

Dichlorocyclohexanes exist as constitutional isomers (1,2-, 1,3-, and 1,4-) and, within these, as stereoisomers. The nature of these stereoisomeric relationships—whether they are enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images)—depends on the substitution pattern.

1,2-Dichlorocyclohexane

The 1,2-disubstituted cyclohexane (B81311) has two chiral centers. The cis-isomer possesses a plane of symmetry, making it a meso compound and achiral. The trans-isomer lacks such symmetry and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-dichlorocyclohexane. The cis-isomer is a diastereomer of the trans-enantiomeric pair.

1,3-Dichlorocyclohexane (B1332193)

Similarly, 1,3-dichlorocyclohexane has two chiral centers. The cis-isomer has a plane of symmetry and is therefore a meso compound. The trans-isomer is chiral and exists as a pair of enantiomers: (1R,3R)- and (1S,3S)-trans-1,3-dichlorocyclohexane. The relationship between the cis and trans isomers is diastereomeric.

1,4-Dichlorocyclohexane

In the case of 1,4-dichlorocyclohexane, there are no chiral centers as the molecule has a plane of symmetry in both its cis and trans configurations. Consequently, both the cis and trans isomers are achiral. They are diastereomers of each other.[1]

Visualization of Stereoisomeric Relationships

The logical relationships between the different stereoisomers of dichlorocyclohexanes can be visualized using the following diagrams.

G Stereoisomeric Relationships in 1,2-Dichlorocyclohexane cluster_trans Enantiomers 1,2-Dichlorocyclohexane 1,2-Dichlorocyclohexane cis-1,2-Dichlorocyclohexane (meso) cis-1,2-Dichlorocyclohexane (meso) 1,2-Dichlorocyclohexane->cis-1,2-Dichlorocyclohexane (meso) trans-1,2-Dichlorocyclohexane (B1586812) trans-1,2-Dichlorocyclohexane 1,2-Dichlorocyclohexane->trans-1,2-Dichlorocyclohexane cis-1,2-Dichlorocyclohexane (meso)->trans-1,2-Dichlorocyclohexane Diastereomers (1R,2R)-trans (1R,2R)-trans trans-1,2-Dichlorocyclohexane->(1R,2R)-trans (1S,2S)-trans (1S,2S)-trans trans-1,2-Dichlorocyclohexane->(1S,2S)-trans

Caption: Stereoisomers of 1,2-dichlorocyclohexane.

G Stereoisomeric Relationships in 1,3-Dichlorocyclohexane cluster_trans Enantiomers 1,3-Dichlorocyclohexane 1,3-Dichlorocyclohexane cis-1,3-Dichlorocyclohexane (meso) This compound (meso) 1,3-Dichlorocyclohexane->this compound (meso) trans-1,3-Dichlorocyclohexane trans-1,3-Dichlorocyclohexane 1,3-Dichlorocyclohexane->trans-1,3-Dichlorocyclohexane This compound (meso)->trans-1,3-Dichlorocyclohexane Diastereomers (1R,3R)-trans (1R,3R)-trans trans-1,3-Dichlorocyclohexane->(1R,3R)-trans (1S,3S)-trans (1S,3S)-trans trans-1,3-Dichlorocyclohexane->(1S,3S)-trans

Caption: Stereoisomers of 1,3-dichlorocyclohexane.

G Stereoisomeric Relationships in 1,4-Dichlorocyclohexane 1,4-Dichlorocyclohexane 1,4-Dichlorocyclohexane cis-1,4-Dichlorocyclohexane (achiral) cis-1,4-Dichlorocyclohexane (achiral) 1,4-Dichlorocyclohexane->cis-1,4-Dichlorocyclohexane (achiral) trans-1,4-Dichlorocyclohexane (achiral) trans-1,4-Dichlorocyclohexane (achiral) 1,4-Dichlorocyclohexane->trans-1,4-Dichlorocyclohexane (achiral) cis-1,4-Dichlorocyclohexane (achiral)->trans-1,4-Dichlorocyclohexane (achiral) Diastereomers

Caption: Stereoisomers of 1,4-dichlorocyclohexane.

Comparative Physical Properties

Diastereomers have different physical properties, which allows for their separation by techniques such as distillation and chromatography. Enantiomers, however, have identical physical properties in an achiral environment, requiring chiral separation methods.

IsomerBoiling Point (°C)Melting Point (°C)
cis-1,2-Dichlorocyclohexane~193-194-
trans-1,2-Dichlorocyclohexane193-194-6.1
This compound213.4 (Predicted)-
trans-1,3-Dichlorocyclohexane--
cis-1,4-Dichlorocyclohexane-18
trans-1,4-Dichlorocyclohexane-102

Spectroscopic Differentiation: NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers due to their different chemical environments.

¹³C NMR Spectroscopy

The number of signals in a ¹³C NMR spectrum is indicative of the molecule's symmetry.

IsomerNumber of ¹³C Signals
cis-1,2-Dichlorocyclohexane3
trans-1,2-Dichlorocyclohexane3
This compound4
trans-1,3-Dichlorocyclohexane4
cis-1,4-Dichlorocyclohexane2
trans-1,4-Dichlorocyclohexane2

Note: The number of signals can be predicted based on molecular symmetry.

¹H NMR Spectroscopy

The chemical shifts and coupling constants in ¹H NMR spectra provide detailed structural information. Due to rapid chair-flipping at room temperature, the observed spectra are an average of the possible conformations.

IsomerProtonChemical Shift (ppm, approx.)
cis-1,2-DichlorocyclohexaneCHCl~4.3
CH₂1.4 - 2.2
trans-1,2-DichlorocyclohexaneCHCl~4.0
CH₂1.3 - 2.4
This compoundCHCl~4.2
CH₂1.3 - 2.3
trans-1,3-DichlorocyclohexaneCHCl~4.0
CH₂1.2 - 2.5
cis-1,4-DichlorocyclohexaneCHCl~4.1
CH₂~1.9
trans-1,4-DichlorocyclohexaneCHCl~3.8
CH₂~2.2 (axial), ~1.6 (equatorial)

Note: These are approximate values and can vary based on solvent and experimental conditions. Detailed analysis of coupling constants is necessary for unambiguous assignment.

Experimental Protocols

Separation of Diastereomers by Gas Chromatography (GC)

Objective: To separate the cis and trans isomers of dichlorocyclohexanes.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: Carbowax 20M or Diethylene Glycol Succinate (DEGS).

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 1% solution of the isomer mixture in a suitable solvent (e.g., hexane).

Procedure:

  • Prepare a standard solution containing a mixture of the cis and trans isomers.

  • Inject the standard solution into the GC to determine the retention times of each isomer. Generally, the isomer with the lower boiling point will elute first.

  • Inject the unknown sample and compare the retention times to identify and quantify the components.

Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of trans-1,2-dichlorocyclohexane or trans-1,3-dichlorocyclohexane.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).

HPLC Conditions (Starting Point for Normal Phase):

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As dichlorocyclohexanes lack a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) or a refractive index detector may be necessary. Derivatization with a UV-active tag can also be employed.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.

Procedure:

  • Dissolve the racemic mixture of the trans-isomer in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution profile.

  • Optimize the mobile phase composition (the ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomeric peaks.

This guide provides a foundational understanding of the stereochemical complexities of dichlorocyclohexanes. For specific applications, further method development and validation based on these principles will be necessary.

References

Navigating Steric Landscapes: A Comparative Guide to Steric Hindrance Effects in Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry and play a pivotal role in determining the biological activity and physicochemical properties of molecules. In drug development, controlling the three-dimensional shape of a molecule is critical for optimizing its interaction with biological targets. This guide provides a comprehensive comparison of the steric hindrance effects in disubstituted cyclohexanes, supported by quantitative data and detailed experimental protocols, to aid in the rational design of novel therapeutics.

The Energetic Cost of Crowding: Quantifying Steric Hindrance

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. In a disubstituted cyclohexane, the spatial orientation of the substituents—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—is dictated by the energetic penalty of steric interactions. The most significant of these are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the axial hydrogens on the same side of the ring.

To quantify the preference of a substituent for the equatorial position, the conformational free energy difference (ΔG°), also known as the A-value, is used. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation. In disubstituted cyclohexanes, the relative stability of different chair conformations can be estimated by considering the A-values of both substituents.

Below is a comparative table summarizing the conformational free energy differences (ΔG°) for various disubstituted cyclohexanes. These values represent the energy difference between the two chair conformers at equilibrium. A positive ΔG° indicates that the conformer with the first-named substituent in the equatorial position (or the diequatorial conformer for trans isomers) is more stable.

CompoundIsomerMore Stable ConformerΔG° (kcal/mol)Equilibrium Constant (Keq)
1,1-Dimethylcyclohexane-One methyl axial, one equatorial01
cis-1,2-DimethylcyclohexanecisOne methyl axial, one equatorial01
trans-1,2-DimethylcyclohexanetransDiequatorial~2.7[1]~90
cis-1,3-DimethylcyclohexanecisDiequatorial>5.5>1000
trans-1,3-DimethylcyclohexanetransOne methyl axial, one equatorial01
cis-1,4-DimethylcyclohexanecisOne methyl axial, one equatorial01
trans-1,4-DimethylcyclohexanetransDiequatorial~3.6~400
cis-1-tert-Butyl-4-chlorocyclohexanecistert-Butyl equatorial, Chloro axial~4.9[1]~3500

Note: The ΔG° values for disubstituted cyclohexanes can often be approximated by the sum of the individual A-values, but deviations can occur due to additional interactions between the substituents. The equilibrium constant (Keq) is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Visualizing Conformational Equilibria

The interplay of steric forces dictates the equilibrium position between the two chair conformations of a disubstituted cyclohexane. This relationship can be visualized as an energy diagram.

G cluster_0 Conformational Equilibrium of a Disubstituted Cyclohexane Conformer_A Conformer A (e.g., Diequatorial) Transition_State Transition State (Half-Chair/Twist-Boat) Conformer_A->Transition_State ΔG‡(f) Conformer_B Conformer B (e.g., Diaxial) Conformer_B->Transition_State ΔG‡(r) Transition_State->Conformer_B E_A E_B E_A->E_B ΔG° E_TS

Caption: Energy profile of the ring-flip process in a disubstituted cyclohexane.

This diagram illustrates the energy difference (ΔG°) between the two stable chair conformers and the activation energy barriers (ΔG‡) for their interconversion through a higher-energy transition state.

Experimental Determination of Conformational Equilibria

The primary experimental technique for quantifying the conformational equilibria of disubstituted cyclohexanes is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the rapid interconversion of chair forms leads to time-averaged NMR signals. By lowering the temperature, this "ring-flip" can be slowed down, allowing for the observation of distinct signals for each conformer.

Experimental Protocol: Low-Temperature NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a known concentration of the disubstituted cyclohexane derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)).

  • The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Transfer the solution to a high-precision NMR tube and seal it.

2. NMR Data Acquisition:

  • Acquire ¹H or ¹³C NMR spectra on a high-field NMR spectrometer equipped with a variable temperature unit.

  • Begin by acquiring a spectrum at room temperature to serve as a reference.

  • Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Continue cooling until the signals for the individual conformers are sharp and well-resolved (the "slow-exchange regime"). This temperature will vary depending on the energy barrier to ring inversion for the specific compound.

3. Data Analysis:

  • Integration of Signals: At a temperature where the exchange is slow, integrate the well-resolved signals corresponding to a specific proton or carbon in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the conformers.

  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is the ratio of the concentrations (or populations) of the two conformers: Keq = [Equatorial Conformer] / [Axial Conformer]

  • Calculation of Gibbs Free Energy Difference (ΔG°): The free energy difference between the conformers can be calculated from the equilibrium constant using the following equation: ΔG° = -RT * ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

  • J-Coupling Analysis: For more complex cases or to confirm assignments, the vicinal coupling constants (³JHH) between adjacent protons can be analyzed. The magnitude of the coupling constant is related to the dihedral angle between the protons (Karplus equation). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the observed coupling constants, the relative populations of the conformers can be determined.

Computational Chemistry Workflow

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the conformational preferences of disubstituted cyclohexanes.

G cluster_workflow Computational Analysis Workflow Input Input Structure (Disubstituted Cyclohexane) Conformer_Generation Generate Possible Chair Conformers Input->Conformer_Generation Geometry_Optimization Geometry Optimization (e.g., DFT, MP2) Conformer_Generation->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Analysis Calculate Gibbs Free Energy (G) Frequency_Calculation->Energy_Analysis Comparison Determine ΔG° and Keq Energy_Analysis->Comparison Output Predicted Conformational Equilibrium Comparison->Output

Caption: A typical workflow for computational conformational analysis.

This workflow involves generating initial structures of the possible chair conformers, optimizing their geometries using quantum mechanical methods like Density Functional Theory (DFT), performing frequency calculations to confirm they are true energy minima and to obtain thermodynamic data, and finally calculating the Gibbs free energy difference to predict the equilibrium populations.

Conclusion

A thorough understanding of steric hindrance effects is indispensable for the rational design of molecules with desired three-dimensional structures and properties. By leveraging the quantitative data from A-values and employing experimental techniques like low-temperature NMR spectroscopy, researchers can accurately predict and control the conformational preferences of disubstituted cyclohexanes. This knowledge is particularly valuable in the field of drug development, where the precise orientation of functional groups can dramatically impact a molecule's efficacy and selectivity. The integration of computational methods further enhances our ability to navigate the complex steric landscapes of these fundamental cyclic systems.

References

Unraveling the Conformational Landscape of cis-1,3-Dichlorocyclohexane: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational preferences of cis-1,3-dichlorocyclohexane reveals a strong inclination for the diequatorial arrangement, a finding robustly supported by computational modeling. This guide provides a comparative analysis of the energetic landscape of this molecule, offering researchers, scientists, and drug development professionals a comprehensive overview of its structural dynamics, supported by theoretical calculations and juxtaposed with experimental expectations for analogous systems.

The spatial arrangement of substituents on a cyclohexane (B81311) ring is a critical determinant of molecular properties and reactivity. In the case of this compound, the two chlorine atoms can occupy either axial or equatorial positions, leading to two distinct chair conformations: a diaxial and a diequatorial form. The equilibrium between these two conformers is governed by steric and electronic factors. It is well-established that bulky substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions.[1]

Conformational Equilibrium of this compound

The interconversion between the diaxial and diequatorial chair conformations of this compound represents a dynamic equilibrium. The diequatorial conformer is significantly more stable due to the avoidance of severe steric hindrance between the two axial chlorine atoms in the diaxial form.[1]

Diaxial Diaxial Diequatorial Diequatorial Diaxial->Diequatorial Ring Flip

Caption: Conformational equilibrium of this compound.

Computational Analysis: Quantifying the Energy Landscape

Computational chemistry provides a powerful lens through which to examine the conformational preferences of molecules. A systematic theoretical study of polychlorocyclohexanes has provided quantitative insights into the energy difference between the diaxial and diequatorial conformers of this compound.

Relative Energies of this compound Conformers

The following table summarizes the calculated relative energy of the diaxial conformer with respect to the more stable diequatorial conformer.

Computational MethodBasis SetRelative Energy (kcal/mol) of Diaxial ConformerReference
MP2cc-pVTZ//DZP3.6[2]
MM2-3.53[2]

These computational results unequivocally demonstrate the significant energetic penalty associated with the diaxial conformation, predicting it to be approximately 3.5-3.6 kcal/mol less stable than the diequatorial conformer.[2]

Experimental Validation: Insights from NMR Spectroscopy

In a cyclohexane chair conformation, the dihedral angles between adjacent protons are approximately 60° (axial-equatorial and equatorial-equatorial) and 180° (axial-axial). This leads to characteristic coupling constants:

  • ³J_aa (axial-axial): Typically large, in the range of 8-13 Hz.

  • ³J_ae (axial-equatorial): Typically small, in the range of 2-5 Hz.

  • ³J_ee (equatorial-equatorial): Typically small, in the range of 2-5 Hz.

For this compound, a ¹H-NMR spectrum would be expected to show time-averaged signals at room temperature. At low temperatures, where the ring flip is slow on the NMR timescale, one would expect to observe distinct signals for the major diequatorial conformer. The methine protons (H-1 and H-3) in the diequatorial conformer would each have two adjacent axial and two adjacent equatorial protons, leading to a complex multiplet. The analysis of the coupling constants of this multiplet would provide definitive evidence for the predominance of the diequatorial conformation.

A study on cis-3-chlorocyclohexanol, a structurally similar compound, utilized low-temperature NMR to determine its conformational equilibrium.[5] This study demonstrated that the diequatorial conformer is predominant, a finding consistent with the expected behavior of cis-1,3-disubstituted cyclohexanes.[5]

Methodologies

Computational Protocol

The computational data presented was obtained through a systematic theoretical study of polychlorocyclohexanes.[2] The general workflow for such a study is outlined below.

G start Initial Structure Generation (Diaxial and Diequatorial) geom_opt Geometry Optimization (e.g., MP2/DZP) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc spe Single-Point Energy Calculation (e.g., MP2/cc-pVTZ) freq_calc->spe analysis Relative Energy Analysis spe->analysis

References

A Comparative Analysis of Dichlorocyclohexane Constitutional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, physical, and spectroscopic properties of dichlorocyclohexane isomers, providing essential data and analytical methodologies for their differentiation and characterization.

The constitutional isomers of dichlorocyclohexane, each with the molecular formula C₆H₁₀Cl₂, present a classic case study in stereoisomerism and conformational analysis. A thorough understanding of the distinct properties of each isomer is crucial for researchers in organic synthesis, materials science, and drug development, where precise molecular geometry can significantly impact chemical reactivity and biological activity. This guide provides a comprehensive comparison of the four constitutional isomers: 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane, including their respective stereoisomers.

Isomeric Landscape of Dichlorocyclohexane

Dichlorocyclohexane exists as four constitutional isomers, determined by the positions of the two chlorine atoms on the cyclohexane (B81311) ring. Furthermore, the 1,2-, 1,3-, and 1,4-isomers exhibit stereoisomerism, leading to a variety of cis/trans diastereomers and, in some cases, enantiomers.[1]

The relationships between these isomers can be visualized as follows:

G cluster_constitutional Constitutional Isomers cluster_stereoisomers_12 Stereoisomers cluster_stereoisomers_13 Stereoisomers cluster_stereoisomers_14 Stereoisomers 1,1-Dichlorocyclohexane (B1361369) 1,1-Dichlorocyclohexane 1,2-Dichlorocyclohexane 1,2-Dichlorocyclohexane cis-1,2 (meso) cis-1,2 (meso) 1,2-Dichlorocyclohexane->cis-1,2 (meso) diastereomers trans-1,2 (racemic) trans-1,2 (racemic) 1,2-Dichlorocyclohexane->trans-1,2 (racemic) diastereomers 1,3-Dichlorocyclohexane 1,3-Dichlorocyclohexane cis-1,3 (meso) cis-1,3 (meso) 1,3-Dichlorocyclohexane->cis-1,3 (meso) diastereomers trans-1,3 (racemic) trans-1,3 (racemic) 1,3-Dichlorocyclohexane->trans-1,3 (racemic) diastereomers 1,4-Dichlorocyclohexane 1,4-Dichlorocyclohexane cis-1,4 cis-1,4 1,4-Dichlorocyclohexane->cis-1,4 diastereomers trans-1,4 trans-1,4 1,4-Dichlorocyclohexane->trans-1,4 diastereomers

Figure 1: Relationship between the constitutional and stereoisomers of dichlorocyclohexane.

Comparative Physical Properties

The spatial arrangement of the chlorine atoms significantly influences the physical properties of the dichlorocyclohexane isomers, such as boiling point, density, and refractive index. These differences are critical for the selection of appropriate purification and analytical techniques.

IsomerBoiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
1,1-Dichlorocyclohexane 1711.151.476
cis-1,2-Dichlorocyclohexane (B86984) 193-1941.1641.4917
trans-1,2-Dichlorocyclohexane 1891.1641.4917
cis-1,3-Dichlorocyclohexane ~213~1.14~1.472
trans-1,3-Dichlorocyclohexane ~213~1.14~1.472
cis-1,4-Dichlorocyclohexane 1961.171.488
trans-1,4-Dichlorocyclohexane 1881.171.488

Note: Some physical properties for the 1,3-isomers are predicted values due to limited experimental data in readily available sources.

Analytical Characterization and Experimental Protocols

The differentiation and quantification of dichlorocyclohexane isomers in a mixture are typically achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like dichlorocyclohexane isomers. The differing boiling points and polarities of the isomers lead to distinct retention times on a gas chromatography column, while the mass spectrometer provides fragmentation patterns that can aid in structural elucidation.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dilute the dichlorocyclohexane isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase) is recommended for good separation.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Final hold: 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify isomers based on their retention times and compare their mass spectra to reference libraries (e.g., NIST). The fragmentation patterns for dichlorocyclohexanes typically show the molecular ion peak (M⁺) and characteristic fragments from the loss of HCl (M-36) and chlorine radicals (M-35).[2][3] The relative abundances of these fragments can differ between isomers.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for unambiguous structural assignment of the isomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is recommended for better spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters to observe are the number of signals, their chemical shifts (δ), integration (proton count), and splitting patterns (multiplicity). The chemical shifts of protons attached to carbons bearing chlorine atoms are typically downfield (3.5-4.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of unique carbon signals is a direct indicator of the molecule's symmetry. For example, due to its symmetry, cis-1,2-dichlorocyclohexane is expected to show three ¹³C NMR signals, while 1,1-dichlorocyclohexane would show four.[4]

  • Data Analysis: Analyze the chemical shifts and coupling constants to assign the structure. Carbons bonded to chlorine atoms will appear significantly downfield in the ¹³C NMR spectrum (typically 60-80 ppm).

Expected Spectroscopic Features:

  • 1,1-Dichlorocyclohexane: Will show a characteristic ¹³C NMR spectrum with four signals.

  • 1,2-Dichlorocyclohexane: cis and trans isomers can be distinguished by the coupling constants between the methine protons in the ¹H NMR spectrum. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.[1]

  • 1,3-Dichlorocyclohexane: Similar to the 1,2-isomer, the cis and trans isomers will have distinct NMR spectra. The cis isomer is a meso compound, and the trans isomer is chiral.[1]

  • 1,4-Dichlorocyclohexane: Both cis and trans isomers are achiral. The trans isomer is more stable due to both chlorine atoms being in the equatorial position in the chair conformation.[1] Their ¹H and ¹³C NMR spectra will differ based on the symmetry of the molecules.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a mixture of dichlorocyclohexane isomers.

G start Mixture of Dichlorocyclohexane Isomers gcms GC-MS Analysis start->gcms Initial Screening separation Preparative GC or Column Chromatography start->separation For Pure Isomer Analysis data_analysis Data Interpretation and Isomer Identification gcms->data_analysis Retention Times & Mass Spectra nmr NMR Spectroscopy nmr->data_analysis 1H & 13C Spectra separation->nmr Isolated Isomers end Characterized Isomers data_analysis->end

Figure 2: A typical experimental workflow for the separation and identification of dichlorocyclohexane isomers.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to effectively analyze and differentiate the constitutional isomers of dichlorocyclohexane. By utilizing the provided physical data and experimental protocols, a more informed approach to synthesis, purification, and characterization of these important compounds can be achieved.

References

A Comparative Guide to the Conformational Energies of Dichlorocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a precise understanding of molecular conformation is critical. The conformational preferences of substituted cyclohexanes, governed by a delicate balance of steric and electronic effects, dictate their physical properties and reactivity. This guide provides a comparative analysis of the conformational energies of dichlorocyclohexane isomers, presenting both experimental data and high-level computational results to offer a comprehensive overview for scientific application.

Conformational Energy Comparison

The stability of a given dichlorocyclohexane conformer is determined by the relative orientation of the two chlorine atoms—axial (a) or equatorial (e). The energy difference between these conformations, typically expressed as the Gibbs free energy difference (ΔG°), dictates the equilibrium population of each state. A lower energy value indicates a more stable conformation.

The following tables summarize key experimental and computational energy data for the 1,2-, 1,3-, and 1,4-dichlorocyclohexane (B93037) isomers.

Table 1: Experimental Conformational Free Energy (ΔG°) Data for Dichlorocyclohexane Isomers

IsomerConformationsΔG° (kcal/mol) (More Stable Conformer)MethodNotes
trans-1,2-dichloro(e,e) vs (a,a)-0.2 (a,a favored)Gas Electron DiffractionMeasurement at 100 °C in the gas phase.[1]
trans-1,4-dichloro(e,e) vs (a,a)+0.2 (e,e favored)Low-Temperature ¹³C NMRData suggests a slight preference for the diequatorial form.[2][3]
Monosubstituted Chloro(e) vs (a)+0.43 to +0.52 (e favored)NMRThis is the A-value, representing the inherent preference of a single chlorine atom for the equatorial position.[4][5]

Note: Positive ΔG° indicates the first listed conformer is less stable than the second. Negative ΔG° indicates the first is more stable.

Table 2: Calculated Relative Energies (ΔE) for Dichlorocyclohexane Isomers

IsomerConformationsRelative Energy (kcal/mol)More Stable Conformer
cis-1,2-dichloro(a,e)0.0(a,e)
trans-1,2-dichloro(e,e) vs (a,a)1.2(a,a)
cis-1,3-dichloro(e,e) vs (a,a)3.6(e,e)
trans-1,3-dichloro(a,e)0.0(a,e)
cis-1,4-dichloro(a,e)0.0(a,e)
trans-1,4-dichloro(e,e) vs (a,a)0.8(a,a)

Data from Zhang et al. (2019), calculated at the MP2/cc-pVTZ//MP2/DZP level of theory.[6] The lowest energy conformer for each isomer pair is set as the reference (0.0 kcal/mol) for its ring-flipped counterpart. For isomers with identical conformers upon ring flip (cis-1,2; trans-1,3; cis-1,4), the relative energy is inherently 0.0.

Isomer Conformational Equilibria

The relationship between the different dichlorocyclohexane isomers and their primary chair conformations is illustrated below. Each isomer can exist in two interconverting chair forms, with the equilibrium favoring the lower-energy state.

G cluster_12 1,2-Dichlorocyclohexane cluster_13 1,3-Dichlorocyclohexane cluster_14 1,4-Dichlorocyclohexane cis12 cis-1,2 (axial, equatorial) trans12 trans-1,2 trans12_ee diequatorial (e,e) trans12->trans12_ee trans12_aa diaxial (a,a) trans12->trans12_aa trans12_ee->trans12_aa Ring Flip cis13 cis-1,3 cis13_ee diequatorial (e,e) cis13->cis13_ee cis13_aa diaxial (a,a) cis13->cis13_aa cis13_ee->cis13_aa Ring Flip trans13 trans-1,3 (axial, equatorial) cis14 cis-1,4 (axial, equatorial) trans14 trans-1,4 trans14_ee diequatorial (e,e) trans14->trans14_ee trans14_aa diaxial (a,a) trans14->trans14_aa trans14_ee->trans14_aa Ring Flip

Dichlorocyclohexane Isomers and Conformations

Experimental & Computational Methodologies

The conformational energies presented are determined through a combination of experimental techniques and computational chemistry, each with distinct protocols.

Experimental Protocols

1. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy VT-NMR is a powerful method for determining the free energy difference (ΔG°) between conformers in solution.[7]

  • Principle: At room temperature, the chair-chair interconversion of cyclohexane (B81311) is rapid on the NMR timescale, resulting in a single, time-averaged signal for equivalent protons or carbons. As the temperature is lowered, this ring flip slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers (e.g., axial and equatorial) broaden and then resolve into distinct peaks.

  • Methodology Outline:

    • Sample Preparation: A solution of the dichlorocyclohexane isomer is prepared in a suitable low-freezing deuterated solvent (e.g., CDCl₃/CDCl₂F₂ mixture or toluene-d₈).

    • Data Acquisition: ¹H or ¹³C NMR spectra are recorded over a range of temperatures, starting from room temperature and decreasing until the signals for the individual conformers are clearly resolved.

    • Signal Integration: At a temperature well below coalescence, the resolved signals corresponding to each conformer are integrated. The ratio of the integrated areas provides the equilibrium constant (K_eq). For example, K_eq = [diequatorial]/[diaxial].[2]

    • Calculation of ΔG°: The Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin at which the integrals were measured.[8]

2. Gas Electron Diffraction (GED) GED is an experimental technique used to determine the molecular structure and conformational composition of molecules in the gas phase.[9]

  • Principle: A high-energy beam of electrons is fired through a gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing this pattern, the relative abundance of different conformers can be determined.

  • Methodology Outline:

    • Experiment Setup: The dichlorocyclohexane sample is vaporized and introduced as a jet into a high-vacuum chamber.[9][10] An electron beam (typically with an energy of a few thousand volts) intersects the gas jet.[9]

    • Data Collection: The scattered electrons are detected on a photographic plate or a digital detector, creating a diffraction pattern of concentric rings.[9]

    • Data Analysis: The radial distribution of scattering intensity is extracted. This experimental curve is then fitted to a theoretical model derived from assumed molecular geometries (bond lengths, angles) and conformer populations.

    • Refinement: The geometric parameters and the mole fractions of the conformers are refined using a least-squares fitting process until the theoretical scattering curve matches the experimental data.[1] This yields the equilibrium composition at the temperature of the experiment.

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations Computational chemistry provides a theoretical means to calculate the relative energies of different conformers.

  • Principle: These methods solve the Schrödinger equation (or approximations thereof) to determine the electronic structure and energy of a molecule. By performing these calculations for different conformers, their relative stabilities can be directly compared.

  • Methodology Outline:

    • Structure Optimization: An initial 3D structure for each conformer (e.g., diaxial and diequatorial trans-1,2-dichlorocyclohexane) is built. A geometry optimization is then performed. This process systematically alters the molecular geometry to find the lowest energy structure, or stationary point, on the potential energy surface. The study by Zhang et al. used the MP2 method with a DZP basis set for optimization.[6]

    • Energy Calculation: A more accurate "single-point" energy calculation is often performed on the optimized geometry using a higher level of theory and a larger basis set to obtain more reliable energy values. The data in Table 2 was obtained using the MP2 method with the cc-pVTZ basis set.[6]

    • Relative Energy Calculation: The total electronic energies of the optimized conformers are compared. The difference (ΔE) represents the relative stability. Often, vibrational frequency calculations are also performed to obtain thermal corrections, yielding relative enthalpies (ΔH) or Gibbs free energies (ΔG).

The workflow for a typical computational study is depicted below.

G start Define Isomer and Conformer (e.g., trans-1,2-dichloro, diaxial) opt Geometry Optimization (e.g., MP2/DZP) start->opt freq Frequency Calculation (Confirm Minimum, Obtain ZPE) opt->freq spe Single-Point Energy Calculation (e.g., MP2/cc-pVTZ) freq->spe results Total Electronic Energy (E) spe->results compare Compare Energies (ΔE = E_conf2 - E_conf1) results->compare

Computational Chemistry Workflow

References

Safety Operating Guide

Proper Disposal of cis-1,3-Dichlorocyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of cis-1,3-dichlorocyclohexane, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its handling and disposal, adhering to standard hazardous waste regulations. All procedures should be conducted in accordance with your institution's specific waste management policies and local regulations.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not typically defined in publicly available regulatory documents. Instead, disposal regulations are based on the hazardous characteristics of the chemical class. As a chlorinated hydrocarbon, any amount of waste this compound must be treated as hazardous waste.

ParameterGuideline/InformationSource/Comment
Waste Classification Hazardous Waste (Halogenated Organic Compound)Based on chemical structure and regulatory guidelines for chlorinated hydrocarbons.[1][2]
Primary Disposal Method Controlled incineration at a licensed hazardous waste facility.[1]This is the standard procedure for many halogenated organic wastes to ensure complete destruction.[1][2]
Container Material Chemically compatible, such as high-density polyethylene (B3416737) (HDPE) or glass.The original container is often the best choice for waste storage.[3] Avoid metal containers for corrosive waste.[3]
Storage Limit in Lab Do not accumulate more than 10 gallons of hazardous waste in your lab.General laboratory safety guideline.[4] Check with your institution for specific limits.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly identify waste containing this compound.

  • As a halogenated organic solvent, it must be segregated from non-halogenated solvents and other incompatible waste streams (e.g., acids, bases, oxidizers).[2][5] Mixing incompatible wastes can lead to dangerous chemical reactions.[5]

2. Container Selection and Labeling:

  • Select a robust, leak-proof container made of a compatible material (e.g., HDPE or a designated glass solvent waste bottle).[3][6]

  • The container must be in good condition, with a secure, tightly fitting cap.[3]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3][5]

  • The label must include:

    • The words "Hazardous Waste."[3][5]

    • The full chemical name: "this compound."

    • The approximate concentration or percentage of each component if it is a mixed waste stream.

    • The date when waste was first added to the container.[5]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[6]

  • Keep the container closed at all times, except when adding waste.[3][4]

  • Ensure the storage area is well-ventilated.

  • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks or spills.[4]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.[2]

  • Follow their specific procedures for waste pickup requests.

5. Handling Spills:

  • In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[3]

  • Collect the contaminated materials in a sealed, labeled bag or container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of This compound Waste B Is this a pure substance or a halogenated solvent mixture? A->B C Select a designated 'Halogenated Organic Waste' container (HDPE or Glass) B->C Yes J Segregate from non-halogenated and incompatible wastes B->J No, mixed waste D Affix 'Hazardous Waste' Label - Chemical Name - Composition - Start Date C->D E Store in designated Satellite Accumulation Area with secondary containment D->E F Keep container closed except when adding waste E->F G Is the container full or ready for disposal? F->G H Contact Environmental Health & Safety (EHS) for pickup G->H Yes I EHS transports for licensed incineration H->I J->C

Caption: Decision workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.